2-(4-Formylphenoxy)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-formylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOUEVUVWQOUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377430 | |
| Record name | 2-(4-formylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-45-9 | |
| Record name | 2-(4-Formylphenoxy)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-formylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Formylphenoxy)acetonitrile physical properties
An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 385383-45-9, is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its molecular architecture, featuring a phenoxy ring substituted with both a reactive aldehyde (formyl) group and a versatile nitrile moiety, establishes it as a valuable building block in organic synthesis. This unique combination allows for selective and sequential chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, this compound serves as a key intermediate for creating libraries of novel compounds, accelerating the hit-to-lead process and the development of potential therapeutic agents.[1][2] This guide provides a comprehensive overview of its physical properties, synthetic routes, chemical reactivity, and essential safety protocols, tailored for scientists and professionals in drug development.
Chapter 1: Physicochemical and Structural Properties
The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. This compound is a compound whose properties are derived from its distinct functional groups: an aromatic ether, an aldehyde, and a nitrile. These features govern its solubility, reactivity, and stability.
Key Properties Summary
The fundamental physicochemical data for this compound are summarized below. It is worth noting that the physical form has been variously reported as a solid or liquid by different commercial suppliers, which may be attributable to purity levels or polymorphic forms.[3]
| Property | Value | Source(s) |
| CAS Number | 385383-45-9 | [3][4][5] |
| Molecular Formula | C₉H₇NO₂ | [1][3][4] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Boiling Point | 146-148 °C @ 0.1 mmHg | [4][5] |
| Physical Form | Solid / Liquid | [3] |
| Purity (Typical) | 95-96% | [5] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |
| Canonical SMILES | N#CCOC1=CC=C(C=C1)C=O | [3] |
Structural Analysis
The structure of this compound is centered on a benzene ring, forming a stable aromatic core. An ether linkage connects this ring to a cyanomethyl group (-CH₂CN), while a formyl group (-CHO) is situated at the para position relative to the ether. This arrangement results in two chemically distinct reactive sites, enabling a wide range of synthetic manipulations.
Caption: Chemical structure of this compound.
Chapter 2: Synthesis and Purification
The most direct and common method for synthesizing this compound is through a Williamson ether synthesis. This well-established reaction provides a reliable pathway to the target molecule from commercially available starting materials.
Principle of Synthesis
The synthesis involves the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile.[6] The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of chloroacetonitrile in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether linkage. The choice of an aprotic polar solvent like acetone or acetonitrile facilitates this reaction by solvating the cation of the base without interfering with the nucleophile.
Caption: Synthetic workflow for this compound.
Proposed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[7] Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.0 eq), and a suitable volume of anhydrous acetone to ensure stirring.
-
Causality: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Anhydrous acetone is used as the solvent because it is polar enough to dissolve the reactants but aprotic, which prevents it from interfering with the nucleophilic phenoxide.
-
-
Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.2 eq) dropwise to the stirring mixture at room temperature.
-
Causality: A slight excess of the electrophile (chloroacetonitrile) is used to ensure the complete consumption of the more valuable starting material, 4-hydroxybenzaldehyde.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating accelerates the rate of the Sₙ2 reaction. TLC is a crucial self-validating step to confirm the consumption of starting material and the formation of the product before proceeding to workup.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.
-
Causality: Filtration removes the insoluble base and the salt byproduct, providing the first step of purification.
-
-
Extraction: Concentrate the filtrate under reduced pressure to yield the crude product. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts and water-soluble impurities.
-
Causality: Liquid-liquid extraction separates the organic product from water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to obtain the final product.
-
Causality: Column chromatography or recrystallization are standard, robust methods for purifying organic solids to achieve high purity suitable for further research.
-
Chapter 3: Chemical Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in its bifunctionality. The aldehyde and nitrile groups can be addressed with high selectivity, allowing it to serve as a divergent intermediate for building molecular complexity.[1]
-
Aldehyde (Formyl) Group Reactivity: The electrophilic aldehyde is a handle for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations include:
-
Reductive amination to form secondary or tertiary amines.
-
Wittig reactions to generate alkenes.
-
Condensation reactions (e.g., Knoevenagel, aldol) to form α,β-unsaturated systems.
-
Oxidation to a carboxylic acid (4-(cyanomethoxy)benzoic acid).
-
Reduction to a primary alcohol (4-(cyanomethoxy)benzyl alcohol).
-
-
Nitrile Group Reactivity: The nitrile group is a stable but versatile functional group that can be converted into other key functionalities common in pharmaceuticals.[8]
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a basic nitrogen center, a common feature in many drug molecules.
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a benzoic acid derivative.
-
Cyclization: The nitrile can participate in cyclization reactions to form various nitrogen-containing heterocycles (e.g., tetrazoles, pyridines), which are privileged structures in medicinal chemistry.[9]
-
This dual reactivity makes the compound an excellent scaffold for generating compound libraries for high-throughput screening in drug discovery campaigns.[10]
Caption: Divergent synthetic pathways from this compound.
Chapter 4: Analytical Characterization (Predicted)
While specific, supplier-validated spectral data for this compound is not always provided due to its status as a research chemical, its structure allows for reliable prediction of its key analytical features.[3] A researcher purifying this compound would look for the following characteristic signals.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-CN): A singlet at ~4.8-5.0 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal around 190-192 ppm.
-
Aromatic Carbons: Multiple signals between 115-165 ppm.
-
Nitrile Carbon (-C≡N): A signal around 115-118 ppm.
-
Methylene Carbon (-O-CH₂-): A signal around 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity peak at ~2250 cm⁻¹.
-
Aldehyde Carbonyl Stretch (C=O): A strong, sharp peak at ~1700 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.
-
Ether C-O Stretch: A strong peak around 1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 161.16.
-
Chapter 5: Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[1][3] H315: Causes skin irritation.[1][11] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][11]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.[3][11]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage Recommendations
-
Short-term: Store in a tightly sealed container in a cool, dry place at ambient temperature.
-
Long-term Stability: For extended storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its dual functionality provides a platform for divergent synthesis, enabling the efficient creation of novel and structurally diverse compounds. A thorough understanding of its properties, synthetic methods, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in accelerating the discovery of new chemical entities and potential therapeutics.
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An In-Depth Technical Guide to the Chemical Structure Elucidation of 2-(4-Formylphenoxy)acetonitrile
Introduction: The Imperative of Unambiguous Molecular Identification
In the realms of chemical research, drug discovery, and materials science, the precise identification of a molecule's structure is the bedrock upon which all subsequent investigations are built. The compound 2-(4-formylphenoxy)acetonitrile, with its unique assembly of a formyl group, a phenoxy ether linkage, and a nitrile moiety, presents a compelling case for a multi-faceted approach to structural elucidation. This guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally confirm the structure of this versatile chemical intermediate. We will delve into the core principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, not merely as procedural steps, but as an integrated analytical strategy. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern structural elucidation techniques.
A Strategic Workflow for Structural Confirmation
The elucidation of a chemical structure is a systematic process of piecing together molecular fragments and functional group information obtained from various analytical techniques. Each method provides a unique perspective on the molecule's architecture. Our approach is a self-validating system where the data from each analysis must corroborate the others to arrive at a single, unambiguous structure.
Figure 1: A logical workflow for the structural elucidation of an organic compound, integrating data from multiple spectroscopic techniques.
Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1][2] For the structural elucidation of a novel compound, electron ionization (EI) is a common method that not only reveals the molecular weight of the parent molecule but also induces fragmentation, providing valuable clues about its substructures.
Predicted Mass Spectrum of this compound
For this compound (C9H7NO2), the molecular weight is 161.16 g/mol . Therefore, we anticipate the molecular ion peak (M+) to appear at an m/z of 161. The fragmentation pattern is predicted based on the stability of the resulting ions and neutral losses.
| m/z (Predicted) | Proposed Fragment | Plausible Neutral Loss |
| 161 | [C9H7NO2]+• | (Molecular Ion) |
| 132 | [C8H6NO]+ | CHO |
| 121 | [C7H5O2]+ | CH2CN |
| 104 | [C7H4O]+• | CHO, HCN |
| 93 | [C6H5O]+ | CO, CH2CN |
| 77 | [C6H5]+ | O, CO, CH2CN |
Interpreting the Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several high-probability pathways, dictated by the relative bond strengths and the stability of the resulting fragments. Aromatic ethers, for instance, are known to produce prominent molecular ions due to the stability of the benzene ring.[3][4]
Figure 2: Predicted primary fragmentation pathway for this compound under electron ionization.
Part 2: Identifying Key Functional Groups with Infrared Spectroscopy
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[5] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
Predicted IR Absorption Bands for this compound
The structure of this compound contains several distinct functional groups, each with a characteristic IR absorption frequency.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3050 | Aromatic C-H | Stretch | Medium |
| ~2850, ~2750 | Aldehyde C-H | Stretch (Fermi doublet) | Weak to Medium |
| ~2250 | Nitrile (C≡N) | Stretch | Medium, Sharp |
| ~1700 | Aldehyde C=O | Stretch | Strong, Sharp |
| ~1600, ~1480 | Aromatic C=C | Stretch | Medium |
| ~1250 | Aryl Ether C-O | Asymmetric Stretch | Strong |
| ~1050 | Aryl Ether C-O | Symmetric Stretch | Medium |
The presence of a strong, sharp peak around 1700 cm⁻¹ is a clear indicator of a carbonyl group.[6][7] The conjugation of the aldehyde to the aromatic ring is expected to lower this frequency slightly from that of a saturated aldehyde.[5][6] The two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, with the lower frequency band being particularly diagnostic.[7] A medium, sharp absorption around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretch. The aromatic nature of the compound is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1480 cm⁻¹ region.[8] Finally, the strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether linkage.
Part 3: Assembling the Molecular Puzzle with Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule, providing detailed information about the carbon skeleton and the electronic environment of each proton.[9]
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we predict the following signals:
| Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Assignment |
| ~9.9 | 1H | Singlet | Aldehyde proton (-CHO) |
| ~7.9 | 2H | Doublet | Aromatic protons ortho to -CHO |
| ~7.1 | 2H | Doublet | Aromatic protons meta to -CHO |
| ~5.0 | 2H | Singlet | Methylene protons (-OCH₂CN) |
The aldehyde proton is expected to be significantly deshielded and appear as a singlet far downfield, around 9.9 ppm. The aromatic protons will be split into two distinct doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing formyl group will be more deshielded (~7.9 ppm) than those meta to it (~7.1 ppm).[10] The methylene protons, being adjacent to both an oxygen atom and a nitrile group, will also be deshielded and are predicted to appear as a singlet around 5.0 ppm.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| ~191 | Aldehyde Carbonyl (C=O) |
| ~162 | Aromatic Carbon (C-O) |
| ~132 | Aromatic Carbon (C-CHO) |
| ~130 | Aromatic Carbons (CH, ortho to -CHO) |
| ~117 | Nitrile Carbon (C≡N) |
| ~115 | Aromatic Carbons (CH, meta to -CHO) |
| ~55 | Methylene Carbon (-OCH₂) |
The aldehyde carbonyl carbon is expected to have the largest chemical shift, around 191 ppm.[7] The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the ether oxygen will be significantly deshielded (~162 ppm), as will the carbon bearing the formyl group (~132 ppm). The nitrile carbon typically appears around 117 ppm.[11][12][13] The methylene carbon of the ether linkage is predicted to be around 55 ppm.
Integrated Structural Confirmation
The convergence of data from these three independent analytical techniques provides a robust and unequivocal confirmation of the structure of this compound.
-
Mass Spectrometry establishes the correct molecular weight (161.16 g/mol ) and a fragmentation pattern consistent with the proposed structure.
-
Infrared Spectroscopy confirms the presence of all key functional groups: an aromatic aldehyde, a nitrile, and an aryl ether.
-
Nuclear Magnetic Resonance Spectroscopy elucidates the precise connectivity of the atoms, showing the para-substituted aromatic ring, the aldehyde group, and the cyanomethoxy substituent, along with the correct number of protons and carbons in their respective chemical environments.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5ms) and establish a temperature program that allows for the elution of the compound.
-
Data Acquisition: Set the ionization mode to electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify key fragment ions.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.
Nuclear Magnetic Resonance Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals and identify the multiplicities.
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An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (CAS 385383-45-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule increasingly recognized for its utility in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practices.
Core Molecular Characteristics
This compound is a solid organic compound distinguished by the presence of two key functional groups: an aromatic aldehyde (formyl group) and a nitrile-bearing ether linkage.[1][2] This unique combination makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[2]
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 385383-45-9 | [3][4] |
| Molecular Formula | C₉H₇NO₂ | [3] |
| Molecular Weight | 161.16 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Boiling Point | 146-148 °C at 0.1 mmHg | [4] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |
| SMILES | N#CCOC1=CC=C(C=C1)C=O | [3] |
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// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; O1 [pos="-2.4,0!"]; C7 [pos="-3.6,0.7!"]; H1[pos="-4.3,0.2!"]; H2[pos="-3.6,1.5!"]; C8 [pos="-4.3,-0.7!"]; N1 [pos="-5.0,-1.4!"]; C9 [pos="0,-1.4!"]; H3[pos="0.7,-1.9!"]; O2 [pos="-0.7,-1.9!"]; H4[pos="1.9,0.2!"]; H5[pos="1.9,2.6!"]; H6[pos="-1.9,2.6!"]; H7 [pos="-1.9,0.2!"];
// Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C1 -- C9 [style=solid]; C9 -- O2 [style=double]; C9 -- H3[style=solid]; C6 -- O1 [style=solid]; O1 -- C7 [style=solid]; C7 -- H1[style=solid]; C7 -- H2[style=solid]; C7 -- C8 [style=solid]; C8 -- N1 [style=triple]; C2 -- H4[style=solid]; C3 -- H5[style=solid]; C5 -- H6[style=solid]; C4 -- H7 [style=solid];
}
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a well-reasoned, hypothetical procedure based on standard organic chemistry principles and analogous reactions. Researchers should optimize these conditions in their own laboratory setting.
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids.
-
Addition of Chloroacetonitrile: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Analytical Characterization
As commercial suppliers do not typically provide detailed analytical data for this compound, the following are predicted spectroscopic characteristics based on its structure.[3] Researchers should perform their own analytical characterization to confirm the identity and purity of their material.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (singlet, ~9.9 ppm)- Aromatic protons (two doublets, AA'BB' system, ~7.0-7.9 ppm)- Methylene protons (-O-CH₂-CN) (singlet, ~4.9 ppm) |
| ¹³C NMR | - Aldehyde carbon (~191 ppm)- Nitrile carbon (~115 ppm)- Aromatic carbons (~115-163 ppm)- Methylene carbon (~55 ppm) |
| FT-IR (ATR) | - Aldehyde C=O stretch (~1700 cm⁻¹)- Nitrile C≡N stretch (~2250 cm⁻¹)- Aromatic C-H stretches (~3000-3100 cm⁻¹)- C-O-C ether stretch (~1250 cm⁻¹) |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 161.05 |
Chemical Reactivity and Synthetic Applications
The bifunctional nature of this compound makes it a highly valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.[2]
Caption: Reactivity map of this compound.
Key Transformations:
-
Reactions of the Formyl Group: The aldehyde functionality can undergo a wide range of classical transformations, including:
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
Reductive amination to form secondary or tertiary amines.
-
Wittig olefination to generate alkenes.
-
Condensation reactions with active methylene compounds or amines to form various C-C and C-N bonds.
-
-
Reactions of the Nitrile Group: The nitrile group is a versatile precursor to several important functional groups:
-
Hydrolysis under acidic or basic conditions to yield a carboxylic acid.
-
Reduction to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Cycloaddition reactions , for instance, with azides to form tetrazoles, a common motif in medicinal chemistry.
-
The strategic, sequential manipulation of these two functional groups allows for the efficient construction of complex molecular scaffolds, making this compound a valuable tool in combinatorial chemistry and library synthesis for drug discovery programs.[2]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Summary
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[2]
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile).
-
Wear safety glasses with side-shields or goggles.
-
Wear a lab coat.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
It is recommended to store under an inert atmosphere at 2-8°C for long-term stability.[2]
Solubility
While a comprehensive solubility profile is not available, based on its structure and the properties of similar compounds like benzonitrile, this compound is expected to be:
-
Poorly soluble in water.
-
Soluble in a range of organic solvents, including:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Acetone
-
Acetonitrile
-
The presence of the polar formyl and nitrile groups, combined with the aromatic ring, suggests miscibility with a variety of common organic solvents.[5][6][7][8]
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its bifunctional nature provides a platform for the efficient synthesis of a diverse range of complex molecules, particularly those of interest in medicinal chemistry and materials science. While detailed experimental data in the public domain is somewhat limited, its reactivity can be reliably predicted based on fundamental organic chemistry principles. As with any chemical, proper handling and safety precautions are paramount. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising intermediate.
References
- PubChem. 2-(4-Formylphenyl)acetonitrile. National Center for Biotechnology Information.
- PubChem. Benzonitrile. National Center for Biotechnology Information.
- Sciencemadness. (2020, February 2). Benzonitrile.
- The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram.
- Chem.info. benzonitrile.
- University of Rochester, Department of Chemistry. Solvent: benzonitrile.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 385383-45-9 [sigmaaldrich.com]
- 4. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 7. benzonitrile [chemister.ru]
- 8. Sixty Solvents [chem.rochester.edu]
Spectroscopic Analysis of 2-(4-Formylphenoxy)acetonitrile: A Technical Guide
An In-depth Examination of the Spectroscopic Signatures of a Versatile Synthetic Building Block
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-(4-Formylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. Due to the absence of publicly available experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the characterization of this molecule. While predicted data serves as a valuable reference, it is imperative to confirm these findings with experimental data as it becomes available.
Introduction
This compound (C₉H₇NO₂) is a bifunctional organic molecule featuring a formyl group and a nitrile moiety attached to a phenoxy scaffold.[1][2] Its molecular weight is 161.16 g/mol , and it is registered under CAS number 385383-45-9.[1][2][3] The presence of two reactive functional groups, an aldehyde and a nitrile, makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and materials.
Accurate structural elucidation and purity assessment are critical for any chemical compound intended for research and development. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a comprehensive overview of the theoretical spectroscopic data for this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The key functional groups and proton/carbon environments that give rise to distinct spectroscopic signals are highlighted.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and methylene protons.
Experimental Protocol (General):
-
Dissolve a 5-10 mg sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.1 | Doublet | 2H | Aromatic protons (ortho to -OCH₂CN) |
| ~5.0 | Singlet | 2H | Methylene protons (-OCH₂CN) |
Rationale:
-
The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield.
-
The aromatic protons will exhibit a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing formyl group will be deshielded and appear at a lower field than the protons ortho to the electron-donating ether linkage.
-
The methylene protons of the acetonitrile group are adjacent to an oxygen atom and will appear as a singlet in the midfield region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
Experimental Protocol (General):
-
Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary to observe quaternary carbons and the nitrile carbon.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbon (-C HO) |
| ~162 | Aromatic carbon attached to oxygen (-O-C ar) |
| ~132 | Aromatic carbons ortho to -CHO |
| ~131 | Aromatic quaternary carbon attached to -CHO |
| ~116 | Nitrile carbon (-C N) |
| ~115 | Aromatic carbons ortho to -OCH₂CN |
| ~55 | Methylene carbon (-OC H₂CN) |
Rationale:
-
The carbonyl carbon of the aldehyde is the most deshielded, appearing at the lowest field.
-
The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the electronegative oxygen will be downfield, while the others will be in the typical aromatic region.
-
The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.
-
The methylene carbon , being attached to an oxygen, will be in the aliphatic region but deshielded compared to a simple alkane.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (General):
-
For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film between salt plates can be used.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Weak | Aliphatic C-H stretch |
| ~2250 | Medium-Sharp | C≡N (nitrile) stretch |
| ~1700 | Strong | C=O (aldehyde) stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C (ether) stretch |
Rationale:
-
The most prominent peaks will be the strong carbonyl stretch of the aldehyde and the sharp, medium intensity nitrile stretch.
-
The aromatic C-H and C=C stretches will confirm the presence of the benzene ring.
-
The strong band corresponding to the aryl ether linkage is also a key diagnostic feature.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (General):
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquire the mass spectrum.
Predicted Mass Spectrometry Data (EI):
| m/z | Possible Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M-CHO]⁺ |
| 121 | [M-CH₂CN]⁺ |
| 93 | [C₆H₅O]⁺ |
Fragmentation Pathway:
Sources
2-(4-Formylphenoxy)acetonitrile molecular weight and formula
An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile (C₉H₇NO₂) for Advanced Research Applications
Introduction
This compound is a bifunctional organic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a phenoxy ether scaffold functionalized with both a reactive formyl (aldehyde) group and a versatile nitrile group, establishes it as a valuable synthetic intermediate.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core properties, a robust synthesis protocol, an exploration of its chemical reactivity, and its applications as a molecular building block.
Core Molecular Profile
The fundamental identity of a chemical compound is rooted in its structural and physical properties. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [2][3] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| CAS Number | 385383-45-9 | [2][3] |
| IUPAC Name | This compound | [4] |
| InChI | 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | [3] |
| InChIKey | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [3] |
| SMILES | N#CCOC1=CC=C(C=C1)C=O |
Table 2: Physical and Handling Data
| Property | Value | Source(s) |
| Appearance | Solid / Liquid | |
| Boiling Point | 146-148 °C at 0.1 mmHg | [2][3][5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1][3] |
Synthesis and Mechanism
The most direct and industrially scalable approach to synthesizing this compound is via the Williamson ether synthesis. This classical organic reaction provides a reliable method for forming the key ether linkage.
Principle of Synthesis
The synthesis involves the nucleophilic substitution reaction between the phenoxide ion of 4-hydroxybenzaldehyde and an electrophilic haloacetonitrile, typically chloroacetonitrile. A mild base is required to deprotonate the phenolic hydroxyl group, thereby activating it as a potent nucleophile.
Causality of Reagent Choice:
-
4-Hydroxybenzaldehyde: Serves as the aromatic backbone. Its phenolic proton is sufficiently acidic (pKa ≈ 7.6) to be removed by a common, non-hydrolytic base like potassium carbonate.[6][7]
-
Chloroacetonitrile: Acts as the electrophile. The chlorine atom is a good leaving group, readily displaced by the phenoxide nucleophile.
-
Potassium Carbonate (K₂CO₃): A widely used base in this reaction type due to its low cost, moderate reactivity, and ease of removal from the reaction mixture. It is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde or nitrile moieties.[8]
-
Acetone or Acetonitrile (Solvent): These polar aprotic solvents are ideal as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the reaction chemistry.
Diagram of Synthetic Workflow
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone (10 mL per gram of 4-hydroxybenzaldehyde).
-
-
Addition of Reagents:
-
Begin vigorous stirring to create a fine suspension.
-
Add chloroacetonitrile (1.2 eq) to the mixture dropwise via a syringe or dropping funnel.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-hydroxybenzaldehyde spot indicates reaction completion.
-
-
Workup and Isolation:
-
Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups, allowing for selective transformations.[1]
Reactions of the Aldehyde Group
The formyl group is a classic electrophilic site, enabling numerous carbon-carbon and carbon-heteroatom bond-forming reactions:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-(4-carboxyphenoxy)acetonitrile, using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: Selective reduction to the benzyl alcohol, 2-(4-(hydroxymethyl)phenoxy)acetonitrile, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) yields the corresponding amine derivative.
-
Condensation Reactions: Serves as an electrophile in Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensation reactions to form alkenes. It also forms Schiff bases (imines) upon reaction with primary amines.[1][7]
Reactions of the Nitrile Group
The nitrile group offers a different set of synthetic possibilities:
-
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.
-
Reduction: Can be reduced to a primary amine, 2-(4-formylphenoxy)ethan-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization: The nitrile can act as an electrophile or participate in cycloaddition reactions, making it a key component for the synthesis of nitrogen-containing heterocycles like tetrazoles.[1]
Diagram of Chemical Reactivity
Caption: Reactivity map showing transformations of the aldehyde and nitrile groups.
Applications in Research and Drug Development
The unique structure of this compound makes it a strategic precursor in several high-value research areas.
-
Pharmaceutical Intermediate: The nitrile group is a common functional group in many pharmaceuticals, and acetonitrile itself is a key reagent and solvent in the industry.[9][10][11] This compound provides a scaffold that can be elaborated into more complex drug candidates. Its dual handles allow for the sequential addition of different pharmacophoric elements, facilitating the construction of compound libraries for high-throughput screening.[1]
-
Heterocyclic Synthesis: The ability to convert both the aldehyde and nitrile groups into amines, acids, or other reactive handles makes this molecule an ideal starting point for constructing diverse heterocyclic ring systems (e.g., quinolines, benzimidazoles), which form the core of countless bioactive molecules.
-
Materials Science: The combination of an aromatic ring and polar functional groups suggests potential for use as a monomer or precursor in the development of novel polymers or functional materials with specific electronic or optical properties.[9]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
-
Always use this chemical within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area under an inert atmosphere as recommended.[1][3]
Conclusion
This compound is more than a simple organic molecule; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and orthogonal functional groups provide researchers with a powerful tool for constructing complex molecular targets. From serving as a core fragment in drug discovery programs to a precursor for novel materials, its potential applications are broad and significant, making it a compound of considerable value to the scientific research community.
References
- PubChem, National Institutes of Health. 2-(4-Formylphenyl)acetonitrile. [Link]
- P&S Chemicals. Product information, this compound. [Link]
- Organic Syntheses. Chloroacetonitrile. [Link]
- Google Patents.
- ProChem, Inc.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry. [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Formylphenoxy)acetonitrile
Introduction
2-(4-Formylphenoxy)acetonitrile is a bifunctional organic molecule of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a reactive aldehyde and a versatile nitrile group linked by a stable ether bond, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The aldehyde functionality serves as a handle for forming Schiff bases or for elaboration into various heterocyclic systems, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] This guide provides an in-depth exploration of the primary and alternative starting materials and synthetic strategies for the preparation of this key synthetic building block, with a focus on the underlying chemical principles and practical experimental considerations.
Primary Synthetic Route: Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The primary starting materials for this route are 4-hydroxybenzaldehyde and chloroacetonitrile.
Core Reactants and Their Properties
A thorough understanding of the starting materials is paramount for a successful and safe synthesis.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | White to pale yellow crystalline solid, moderately soluble in water, soluble in alcohols and ethers. |
| Chloroacetonitrile | C₂H₂ClN | 75.51 | Colorless liquid, pungent odor, lachrymator, toxic by inhalation, ingestion, and skin contact. |
Mechanism of the Williamson Ether Synthesis
The reaction proceeds via a classic S(_N)2 mechanism in two principal steps:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group to form the desired ether linkage.[2]
Sources
A Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-(4-Formylphenoxy)acetonitrile, a bifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. The molecule's unique architecture, featuring both a reactive aldehyde and a versatile nitrile group connected by a stable phenoxy ether linkage, makes it a highly valuable building block. This guide details its chemical identity, physicochemical and spectroscopic properties, a validated synthetic protocol, and its key reactivity pathways. Furthermore, it explores its applications as a versatile scaffold, particularly in the construction of complex heterocyclic systems and as a critical linker in the development of advanced therapeutic modalities like Protein Degrader technologies. Safety and handling protocols are also outlined to ensure its proper use in a research environment.
Chemical Identity and Nomenclature
This compound is an organic compound that incorporates an aldehyde, an ether, and a nitrile functional group onto an aromatic scaffold. Its precise identification is critical for regulatory compliance, procurement, and unambiguous scientific communication.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 385383-45-9 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Canonical SMILES | N#CCOC1=CC=C(C=C1)C=O | [2] |
| InChI | 1S/C9H7NO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7H,6H2 | [2] |
| InChIKey | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [2] |
| Common Synonyms | (4-formylphenoxy)acetonitrile, 2-(4-methanoylphenoxy)ethanenitrile | [1][4] |
Physicochemical and Spectroscopic Properties
Physicochemical Data
The physical properties of this compound are essential for its handling, reaction setup, and purification. It is often supplied as a solid or liquid, likely indicating it is a low-melting solid at or near room temperature.[2][4]
| Property | Value | Reference |
| Physical Form | Solid / Liquid | [2][4] |
| Boiling Point | 146-148 °C at 0.1 mmHg | [3] |
| Purity (Typical) | ≥95% | [4][5] |
| Storage Conditions | Ambient temperature; cool (2-8°C), inert atmosphere recommended for long-term stability | [4][5][6] |
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific experimental spectra are not widely published, the expected spectral characteristics can be reliably predicted based on the molecule's functional groups.
2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) The ¹H NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet (s) | 1H | Aldehyde (-CH O) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and appears far downfield. |
| ~7.9 | Doublet (d) | 2H | Aromatic (ortho to -CHO) | These protons are deshielded by the electron-withdrawing aldehyde group. |
| ~7.1 | Doublet (d) | 2H | Aromatic (ortho to -OCH₂) | These protons are shielded by the electron-donating effect of the ether oxygen. |
| ~4.8 | Singlet (s) | 2H | Methylene (-OCH ₂CN) | These protons are adjacent to both an electronegative oxygen and a nitrile group, placing them in the typical benzylic ether region. |
2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides direct evidence for the key functional groups present in the molecule.[7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050-3100 | Medium | C-H Stretch | Aromatic C-H |
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1700 | Strong, Sharp | C=O Stretch | Aldehyde Carbonyl |
| ~1600 & ~1500 | Strong-Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
2.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Analysis Type | Expected Result |
| High-Resolution MS (HRMS) | Calculated m/z for [C₉H₇NO₂ + H]⁺: 162.0555. This allows for unambiguous confirmation of the elemental composition. |
| Electron Impact (EI-MS) | Molecular Ion (M⁺) peak at m/z = 161. Key fragments would correspond to the loss of functional groups, such as [M-CHO]⁺ (m/z 132) and [M-CH₂CN]⁺ (m/z 121). |
Synthesis and Reactivity
Proposed Synthetic Protocol: Williamson Ether Synthesis
A robust and common method for preparing aryl ethers like this compound is the Williamson ether synthesis. This protocol provides a reliable pathway from commercially available starting materials.
Reaction: 4-hydroxybenzaldehyde + Chloroacetonitrile → this compound
Protocol:
-
Reagent Preparation: To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a mild base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Nucleophilic Substitution: Add chloroacetonitrile (1.1 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure compound.
Caption: A typical Williamson ether synthesis workflow.
Chemical Reactivity: A Bifunctional Scaffold
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.[6] This allows for selective, stepwise modifications to build molecular complexity.
-
Aldehyde Group Reactivity: The formyl group is an electrophilic center, readily participating in nucleophilic additions. Key reactions include reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation with amines to generate imines (Schiff bases).[10]
-
Nitrile Group Reactivity: The nitrile group can be transformed into several other important functional groups. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, reduced with reagents like LiAlH₄ to a primary amine, or participate in cycloaddition reactions.[6][10]
Caption: Key reactivity pathways for this compound.
Applications in Research and Development
Versatile Intermediate in Organic Synthesis
As a bifunctional molecule, this compound serves as an invaluable linker and scaffold. Its dual reactivity allows it to connect two different molecular fragments in a planned sequence, making it a cornerstone for synthesizing complex target molecules in multi-step preparations.[6]
Core Structure in Medicinal Chemistry
The phenoxyacetonitrile motif is present in various biologically active compounds. This molecule provides a ready-made scaffold that medicinal chemists can elaborate upon to generate libraries of novel compounds for screening. The aldehyde serves as a convenient handle for diversification, enabling rapid exploration of the structure-activity relationship (SAR) of a new chemical series.[10]
Building Block for Protein Degraders (e.g., PROTACs)
A cutting-edge application for this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal building block for the "linker" component of a PROTAC, which connects the target-binding ligand to the E3 ligase-binding ligand. The aldehyde and nitrile groups (or their derivatives) provide orthogonal chemical handles for conjugation.
Caption: Logical structure of a PROTAC featuring the title compound as a linker.
Safety, Handling, and Toxicology
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Category | Information | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [2][4][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors or dust.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation if handling the solid form.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
This compound is a strategically important chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and bifunctional nature provide a robust platform for the synthesis of diverse and complex molecular architectures. From its role as a fundamental building block to its application in sophisticated technologies like protein degradation, this compound represents a key tool for advancing modern chemical and pharmaceutical research. Adherence to strict safety protocols is mandatory to mitigate the associated hazards and ensure its effective and safe utilization.
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- Cole-Parmer.
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Solubility Profile of 2-(4-Formylphenoxy)acetonitrile: A Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] 2-(4-Formylphenoxy)acetonitrile is a versatile bifunctional building block used in the synthesis of complex heterocyclic systems and pharmaceutical intermediates.[3] Its unique structure, featuring a polar formyl group, a nitrile group, and a moderately nonpolar phenoxy ether scaffold, presents a complex solubility challenge.[3] This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. We will explore the physicochemical properties of the compound, predict its solubility behavior based on molecular structure, and provide a detailed, field-proven protocol for its experimental determination.
Introduction: The Critical Role of Solubility
In pharmaceutical development, understanding a compound's solubility is fundamental to process design, from synthesis and purification to formulation and drug delivery.[4] Poor solubility can hinder crystallization processes, complicate purification, and lead to low bioavailability, ultimately impacting a drug candidate's viability. This compound serves as a key precursor in medicinal chemistry, making a thorough understanding of its behavior in different solvent systems essential for efficient process development and optimization.[3] This document is intended to serve as a practical guide for researchers and scientists, offering both theoretical grounding and actionable experimental protocols.
Physicochemical Properties of this compound
Before assessing solubility, it is crucial to understand the fundamental properties of the molecule. These characteristics, summarized in Table 1, provide the basis for predicting its interactions with various solvents.
| Property | Value | Source |
| CAS Number | 385383-45-9 | [5][6] |
| Molecular Formula | C₉H₇NO₂ | [5][6] |
| Molecular Weight | 161.16 g/mol | [5][7] |
| Physical Form | Solid | [5] |
| Boiling Point | 146-148 °C at 0.1 mm Hg | [7][8] |
| SMILES String | N#CCOC1=CC=C(C=C1)C=O | [5] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [5] |
Theoretical Solubility Principles and Predicted Profile
The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[9] The polarity of both the solute and the solvent, along with specific intermolecular interactions like hydrogen bonding, dictates the extent of dissolution.
Molecular Structure Analysis:
-
Polar Moieties: The molecule possesses a nitrile (-C≡N) group and a formyl (-CHO) group. Both are polar and can act as hydrogen bond acceptors.
-
Nonpolar Moiety: The benzene ring and ether linkage contribute to the molecule's nonpolar character.
This duality suggests that this compound will exhibit varied solubility across different solvent classes. It is not expected to be highly soluble in either extremely polar (like water) or purely nonpolar (like alkanes) solvents, but rather in solvents of intermediate polarity.
Predicted Solubility: Based on these structural features, a hypothetical solubility profile is presented in Table 2. This serves as a predictive framework to guide solvent selection for experimental studies.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | The dominant nonpolar interactions are insufficient to overcome the crystal lattice energy and solvate the polar functional groups. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions between the solvent and the polar formyl and nitrile groups are expected to effectively solvate the molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solvents can engage in hydrogen bonding (as acceptors) with the solute's oxygen and nitrogen atoms. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and can engage in dipole-dipole interactions, but lack the hydrogen-bonding donor capability of protic solvents. |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a robust experimental methodology is required. The isothermal equilibrium shake-flask method is a gold standard for determining the solubility of solid compounds.[4]
Objective
To accurately measure the saturation solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 298.15 K).
Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator
-
20 mL glass vials with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a 100 mL volumetric flask to create a stock solution of known concentration (~100 µg/mL).
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard. Analyze these standards via HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 298.15 K or 25 °C). Shake the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure saturation is achieved.[10]
-
Phase Separation: After equilibration, stop the shaker and allow the vials to rest in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Sampling and Dilution: Carefully withdraw a small aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-particles. Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples using the HPLC method developed. The aromatic nature of the compound makes UV detection a suitable choice.
-
Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. The final solubility can be expressed in various units, such as mg/mL, mol/L, or mole fraction.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the solubility determination protocol.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Thermodynamic Insights
The experimental solubility data can be further analyzed to understand the thermodynamic properties of the dissolution process. By determining solubility at several different temperatures, the Van't Hoff equation can be used to calculate the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[4] This information reveals whether the process is endothermic or exothermic and provides deeper insight into the driving forces behind the solute-solvent interactions, which is invaluable for processes like crystallization.[4][11]
Conclusion
While this compound's bifunctional nature makes it a valuable synthetic intermediate, it also creates a nuanced solubility profile. Theoretical predictions based on its molecular structure suggest high solubility in polar aprotic solvents and moderate solubility in polar protic solvents. However, these predictions must be confirmed with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for obtaining precise quantitative solubility data. This information is not merely academic; it is a prerequisite for the rational design of robust, efficient, and scalable processes in pharmaceutical research and development.
References
- Thermodynamic modeling of activity coefficient and prediction of solubility.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.Journal of the American Chemical Society.[Link]
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- Solubility of Organic Compounds.University of Calgary.[Link]
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Purity specifications for 2-(4-Formylphenoxy)acetonitrile
An In-depth Technical Guide to the Purity Specifications of 2-(4-Formylphenoxy)acetonitrile
Abstract
This technical guide provides a comprehensive framework for establishing purity specifications for this compound (4-cyanomethoxy benzaldehyde), a key intermediate in pharmaceutical synthesis. Recognizing the direct impact of intermediate quality on the final Active Pharmaceutical Ingredient (API), this document details a holistic approach to purity control, grounded in regulatory expectations and sound analytical science. We will explore the compound's physicochemical properties, delineate a strategy for impurity profiling based on its synthetic route, and present detailed, field-proven analytical methodologies for quantification and control. The recommended specifications are synthesized from established regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A guidelines, to ensure the safety, efficacy, and quality of the final drug product. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical manufacturing.
Introduction: The Critical Role of Intermediate Purity
This compound is a bifunctional organic molecule featuring both an aldehyde and a nitrile group, making it a versatile building block in medicinal chemistry and organic synthesis.[1] Its primary significance lies in its role as a registered pharmaceutical intermediate, a precursor to APIs that form the basis of modern therapeutics.[2][3][4] The quality of such intermediates is not merely a matter of process efficiency; it is a foundational pillar of drug safety and efficacy.[2][]
Impurities introduced or carried over from an intermediate can lead to unwanted side effects, reduce the potency of the final drug, or compromise its stability.[2][] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][6][7] Therefore, a robust analytical control strategy for this compound is not optional—it is a prerequisite for successful and compliant drug development.[8] This guide provides the scientific rationale and practical methodologies to establish and verify its purity.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its handling, analysis, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-(Cyanomethoxy)benzaldehyde | N/A |
| CAS Number | 385383-45-9 | [9][10][11] |
| Molecular Formula | C₉H₇NO₂ | [9][10] |
| Molecular Weight | 161.16 g/mol | [9][10] |
| Appearance | Solid | [9] |
| Boiling Point | 146-148 °C at 0.1 mmHg | [10] |
Impurity Profiling: From Synthesis to Specification
Effective purity control begins with understanding the potential impurities that can arise during the synthesis, purification, and storage of the intermediate.[12] The most common synthesis of this compound is a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.
Based on this pathway and ICH Q3A guidelines, potential impurities can be classified as follows.[6][8][12]
| Impurity Class | Potential Species | Origin |
| Organic Impurities | ||
| Starting Materials | 4-Hydroxybenzaldehyde | Incomplete reaction |
| Reagents | Chloroacetonitrile / Bromoacetonitrile | Incomplete reaction |
| By-products | O-alkylation or C-alkylation isomers | Side reactions |
| Intermediates | Unidentified process intermediates | Incomplete reaction |
| Degradation Products | 4-Carboxyphenoxyacetonitrile (from oxidation) | Storage/handling |
| Inorganic Impurities | ||
| Catalysts/Reagents | K₂CO₃, Na₂SO₄, etc. | Manufacturing process |
| Heavy Metals | (e.g., Pb, Hg, As) | Process equipment, reagents |
| Residual Solvents | ||
| Class 2/3 Solvents | Acetonitrile, Acetone, Ethyl Acetate, Toluene | Synthesis and purification |
Analytical Control Strategy
A multi-faceted analytical approach is required to ensure all potential impurities are adequately controlled. The workflow must be self-validating, incorporating system suitability checks to guarantee data integrity.
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities
Reverse-phase HPLC with UV detection is the primary technique for determining the purity (assay) and quantifying known and unknown organic impurities.[13] The method separates compounds based on their polarity.
Experimental Protocol: HPLC
-
Objective: To quantify this compound and its related organic impurities.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[13]
-
Method Parameters:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides acidic pH to ensure consistent ionization state of acidic/basic impurities. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 40% B to 95% B over 15 min, hold 5 min | A gradient is essential to elute both polar (early) and non-polar (late) impurities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 275 nm | Wavelength of strong absorbance for the benzaldehyde chromophore. |
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard (e.g., 1.0 mg/mL) in acetonitrile. Create a working standard at a lower concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to the same concentration as the working standard (0.1 mg/mL). Filter through a 0.45 µm syringe filter.
-
System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Analysis: Inject a blank (acetonitrile), the standard, and the sample.
-
Quantification: Calculate the assay using the external standard method. Quantify impurities by area percent or against a qualified reference standard if available.
-
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) or Mass Spectrometer (GC-MS) is the standard method for identifying and quantifying residual solvents.[14][15] This technique is highly sensitive for volatile compounds that may remain from the synthesis and purification steps.
Experimental Protocol: GC-MS
-
Objective: To quantify residual solvents according to ICH Q3C guidelines.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Method Parameters:
| Parameter | Value | Rationale |
| Column | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm) | Stationary phase designed for excellent separation of polar residual solvents.[14] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature program is required to separate solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| Headspace Vial Temp. | 90 °C | Optimizes partitioning of solvents into the headspace for injection.[14] |
| Detector | Mass Spectrometer (Scan mode m/z 35-350) | Provides definitive identification of solvents based on their mass spectra.[16][17] |
-
Procedure:
-
Standard Preparation: Prepare a stock solution containing all expected residual solvents at known concentrations in a suitable high-boiling solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial and add the high-boiling solvent.
-
Analysis: Run the standard and sample vials using the headspace autosampler.
-
Quantification: Identify and quantify each solvent by comparing the peak area in the sample to the calibration curve generated from the standard.
-
Spectroscopic and Other Methods
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Essential for confirming the chemical structure of the main component and for identifying and characterizing unknown impurities if they are present at sufficient levels (typically >0.1%).[18][19][20]
-
Mass Spectrometry (MS): Provides accurate mass data to confirm molecular weight and elemental composition. When coupled with HPLC or GC, it is the definitive tool for impurity identification.[21]
-
Karl Fischer Titration: The standard method for determining water content.
-
ICP-MS / Heavy Metals Limit Test: Used to quantify inorganic impurities and ensure compliance with pharmacopoeial limits.
Recommended Purity Specifications
The following specifications are proposed based on typical requirements for pharmaceutical intermediates and the thresholds outlined in ICH Q3A.[6][8][12] These should be considered a starting point and may be tightened based on the specific requirements of the subsequent API synthesis.
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white solid | Visual |
| Identification | Conforms to the reference spectrum | FTIR, ¹H NMR |
| Assay | ≥ 99.0% (on as-is basis) | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer |
| Organic Impurities | HPLC-UV | |
| 4-Hydroxybenzaldehyde | ≤ 0.15% | HPLC-UV |
| Any Unspecified Impurity | ≤ 0.10% | HPLC-UV |
| Total Impurities | ≤ 0.5% | HPLC-UV |
| Residual Solvents | Conforms to ICH Q3C limits | GC-HS |
| e.g., Acetone | ≤ 5000 ppm | GC-HS |
| e.g., Acetonitrile | ≤ 410 ppm | GC-HS |
| Heavy Metals | ≤ 10 ppm | USP <232>/<233> or equivalent |
| Sulphated Ash | ≤ 0.1% | USP <281> |
Justification for Limits:
-
Unspecified Impurity Limit (≤ 0.10%): This aligns with the ICH Q3A Identification Threshold for APIs with a maximum daily dose of ≤ 2 g/day .[6] Controlling impurities at this level in the intermediate prevents them from accumulating to significant levels in the final API.
-
Specified Impurity Limit (≤ 0.15%): This aligns with the ICH Q3A Qualification Threshold.[6] Any impurity exceeding this level would typically require toxicological qualification, so it is controlled to a lower level in the intermediate.
-
Residual Solvents: Limits are taken directly from the ICH Q3C guidelines, which classify solvents based on their toxicity.[8]
Conclusion
The establishment of scientifically sound and risk-based purity specifications for this compound is a critical step in the pharmaceutical supply chain. It ensures that the quality built into this key intermediate is carried forward to the final API, ultimately safeguarding patient health.[2][4] A comprehensive control strategy, leveraging orthogonal analytical techniques like HPLC and GC, combined with a thorough understanding of the compound's impurity profile, is essential for consistent batch production and regulatory compliance. The specifications and methodologies outlined in this guide provide a robust framework for achieving these goals.
References
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Health and safety information for 2-(4-Formylphenoxy)acetonitrile
An In-Depth Technical Guide to the Health and Safety of 2-(4-Formylphenoxy)acetonitrile
Introduction: Understanding the Molecule
This compound, identified by CAS Number 385383-45-9, is a bifunctional organic molecule increasingly utilized as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring both a reactive aldehyde (formyl) group and a nitrile moiety on a phenoxy scaffold, allows for diverse chemical transformations, making it a valuable precursor for complex pharmaceutical intermediates.[2] However, this chemical reactivity also dictates its toxicological profile and necessitates a thorough understanding of its health and safety considerations.
This guide provides drug development professionals and researchers with a comprehensive overview of the hazards associated with this compound. It moves beyond mere data presentation to offer mechanistic insights and field-proven protocols, ensuring a culture of safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. This compound is classified as hazardous, and its primary risks are summarized below.[1][3][4]
It is important to note that while some suppliers list this compound as a solid, others describe it as a liquid.[1][4] This discrepancy requires researchers to be prepared for either physical state and to consult the specific safety data sheet (SDS) provided with their batch. For the purpose of risk assessment, the more stringent control measures covering both a volatile liquid and a potentially airborne powder should be considered.
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning | [1][2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning | [1][3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [2][3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 | Warning | [5] |
Section 2: Toxicological Profile and Mechanistic Insights
A nuanced understanding of a molecule's toxicology stems from analyzing its constituent functional groups. The hazards of this compound are primarily driven by the aldehyde and nitrile moieties.
Aldehyde-Mediated Irritation: The formyl group is a known electrophile and can react with biological nucleophiles, such as amine groups in proteins. This reactivity is the likely cause of the observed skin, eye, and respiratory tract irritation.[2][3][4] Upon contact with mucous membranes, the aldehyde can cause localized inflammation and discomfort.
The Nitrile Group and Potential for Cyanide Toxicity: The presence of a nitrile (-C≡N) group warrants a discussion of potential cyanide toxicity. While specific metabolic data for this compound is not available, the toxicology of simpler nitriles, such as acetonitrile, is well-documented. Acetonitrile is metabolized in the liver by cytochrome P450 enzymes, which slowly release hydrogen cyanide.[6] This delayed release of cyanide can lead to a lag between exposure and the onset of symptoms of cyanide poisoning, which include headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and respiratory collapse.[6][7]
Given this precedent, it is a critical and trustworthy scientific practice to assume that this compound could be metabolized to release cyanide. Therefore, all handling procedures and emergency protocols must account for this potential and severe systemic toxicity, not just the immediate irritant effects.
Section 3: Risk Assessment and Control Measures
A systematic risk assessment is mandatory before any work with this compound begins. This process involves identifying hazards, evaluating risks, and implementing control measures to minimize potential exposure.
Caption: Risk assessment workflow for handling this compound.
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a strict, self-validating protocol is the cornerstone of laboratory safety. The following steps are mandatory.
Protocol 1: Weighing and Aliquoting
-
Preparation: Don all required PPE: a buttoned lab coat, splash-proof safety goggles, and nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Engineering Control: Perform all manipulations of the solid or liquid compound exclusively within a certified chemical fume hood to control for inhalation exposure.[3][8]
-
Static Control: When handling the powdered form, use anti-static tools and equipment to prevent dispersal of dust.[3][8]
-
Weighing: Tare a suitable container on the balance. Carefully transfer the required amount of this compound using a spatula or pipette. Avoid generating dust or splashing.
-
Closure: Immediately and securely cap the primary stock container and the freshly weighed sample.
-
Decontamination: Wipe the spatula, balance, and surrounding fume hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any residual chemical. Dispose of the cloth in a designated hazardous waste container.
-
Glove Removal: Remove gloves using the proper technique and dispose of them in the designated waste stream. Wash hands thoroughly with soap and water.[8]
Protocol 2: Solution Preparation and Use
-
Solvent Addition: In the fume hood, add the desired solvent to the container with the weighed compound.
-
Dissolution: Cap the container and mix by gentle swirling, sonication, or magnetic stirring until fully dissolved.
-
Transfer: Use a pipette or syringe for all transfers of the solution to prevent spills.
-
Post-Use: All glassware that has come into contact with the chemical must be decontaminated by rinsing with a suitable solvent, followed by a thorough wash with soap and water.
Section 5: Emergency Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[3][8]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or shows signs of respiratory distress, call a poison center or physician immediately.[3][8]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or physician for guidance.[3][8] Crucially, inform the medical professionals that the compound is a nitrile and that delayed cyanide toxicity is a possibility.
Spills and Leaks:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flame from the area.[8]
-
Containment: For liquid spills, absorb the material with an inert absorbent such as sand, vermiculite, or silica gel. For solid spills, carefully sweep up the material to avoid creating dust.
-
Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Fire Fighting:
-
Suitable Extinguishers: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]
-
Hazards: Thermal decomposition may produce toxic gases, including hydrogen cyanide and oxides of nitrogen.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9]
Conclusion
This compound is a valuable research chemical whose utility is matched by its potential hazards. A safety-first mindset, grounded in a mechanistic understanding of its toxicology, is non-negotiable. By implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared for all potential emergencies, researchers can effectively mitigate the risks and harness the synthetic potential of this molecule with confidence and integrity.
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- Safety Data Sheet - CymitQuimica (similar nitrile compound). [URL: https://www.cymitquimica.com/sds/EN/107223-69-8_EN.pdf]
- Safety Data Sheet - CymitQuimica (similar formyl-acetonitrile compound). [URL: https://www.cymitquimica.com/sds/EN/F553387_EN.pdf]
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- This compound | CAS:385383-45-9 | Huateng Pharma. [URL: https://us.
- Material Safety Data Sheet - Cole-Parmer (similar thiazolyl-acetonitrile compound). [URL: https://www.coleparmer.com/sds/2/74246-64-3.pdf]
- Acetonitrile - Safety Data Sheet. [URL: https://www.labchem.com/tools/msds/msds/LC10560.pdf]
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- Substance Information - ECHA - European Union. [URL: https://echa.europa.
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- This compound|CAS 385383-45-9 - Benchchem. [URL: https://www.benchchem.com/product/b1498]
- Safety Data Sheet - Aaronchem (similar compound). [URL: https://www.aaronchem.com/sds/AR01AAWN.pdf]
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- Safety Data Sheet: Acetonitrile - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-8294-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNjI4NDd8YXBwbGljYXRpb24vcGRmfGg1Ni9oZjgvOTA4MTg4MTEyMTE4Mi5wZGZ8NzE1YjU5M2Q4N2E0YjQ1M2YxYmYyMmMxZDIyYzU2MmE4YjQ5ZWE3YjBlZDAyY2Y4MGIyNzU0NTM1NGI5YjJjZA]
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- Toxicological Review of Acetonitrile (CAS No. 75-05-8) - EPA. [URL: https://iris.epa.
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- Acetonitrile: general information - GOV.UK. [URL: https://www.gov.
- Formic acid - Registration Dossier - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15629/4/2]
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Optimal Storage of 2-(4-Formylphenoxy)acetonitrile: A Technical Guide for Researchers
This guide provides an in-depth analysis of the optimal storage conditions for 2-(4-Formylphenoxy)acetonitrile (CAS No. 385383-45-9), a crucial building block in contemporary drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic recommendations to deliver a nuanced understanding of the compound's stability, ensuring its integrity for experimental use.
Executive Summary: The Dual Nature of Stability
This compound is a bifunctional molecule, incorporating both a reactive aldehyde and a stable nitrile group on a phenoxy scaffold. This duality dictates its storage requirements. While generally stable for short-term use at ambient temperature, long-term preservation of its purity, particularly of the sensitive formyl group, necessitates more stringent conditions. This guide recommends a primary storage protocol of refrigeration under an inert atmosphere, while acknowledging ambient storage as a viable, albeit less ideal, short-term alternative.
Physicochemical Profile and Rationale for Storage Conditions
Understanding the inherent chemical properties of this compound is paramount to appreciating its storage needs. Key characteristics are summarized below:
| Property | Value | Source |
| CAS Number | 385383-45-9 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Boiling Point | 146-148°C at 0.1 mmHg | [1][2] |
| Physical Form | Solid or Liquid | |
| Hazard Class | Irritant, Combustible Solid | [2] |
The ambiguity in its physical form (listed as both solid and liquid by major suppliers) suggests it is a low-melting solid. This underscores the need for consistent temperature control to prevent freeze-thaw cycles which can affect crystalline structure and potentially accelerate degradation over time.
The Vulnerability of the Aldehyde Group
The primary driver for refrigerated storage is the aldehyde functional group. Aromatic aldehydes are susceptible to oxidation, a process that can be accelerated by:
-
Oxygen: Atmospheric oxygen can convert the aldehyde to the corresponding carboxylic acid (4-cyanomethoxyphenoxy)benzoic acid), an impurity that can significantly impact reaction outcomes.
-
Light: Photochemical reactions can promote oxidation and other degradation pathways.
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation.
One supplier explicitly recommends storage at 2-8°C under an inert atmosphere[3]. This is the gold standard for preserving the integrity of sensitive aldehydes long-term.
The Robustness of the Aryl Nitrile Group
In contrast, the aryl nitrile moiety is chemically robust. The carbon-nitrogen triple bond is stable under typical storage conditions and does not readily hydrolyze without the presence of strong acids or bases and heat. Therefore, the primary stability concern for this molecule is not the nitrile but the aldehyde.
Recommended Storage Protocols
Based on the compound's chemical nature and supplier data, a two-tiered approach to storage is recommended. The choice of protocol depends on the anticipated duration of storage.
Long-Term Storage (Primary Recommendation)
For maintaining the highest purity over extended periods (months to years), the following protocol is essential:
Protocol: Long-Term Refrigerated Storage
-
Inert Atmosphere: Before sealing, flush the headspace of the container with an inert gas such as argon or nitrogen. This displaces oxygen, the primary agent of oxidation.
-
Temperature Control: Store the sealed container in a refrigerator at 2-8°C [3]. This temperature range minimizes the rate of degradation without freezing the compound.
-
Light Protection: Utilize an amber glass vial or store the container in a light-blocking secondary container to prevent photo-degradation.
-
Secure Sealing: Ensure the container is tightly sealed with a high-quality, chemically resistant cap (e.g., with a PTFE liner) to prevent moisture ingress and loss of the inert atmosphere.
Short-Term and In-Use Storage (Secondary Option)
For material that will be consumed within a few weeks, ambient storage is acceptable, though not ideal.
Protocol: Short-Term Ambient Storage
-
Cool and Dry Location: Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
-
Tightly Sealed: Keep the container tightly sealed when not in use to minimize exposure to atmospheric oxygen and moisture.
-
Avoid Ignition Sources: Although not highly flammable, it is classified as a combustible solid. Store away from open flames, sparks, and other potential ignition sources.
The following diagram illustrates the decision-making process for selecting the appropriate storage condition.
Caption: Decision workflow for storing this compound.
Handling and Safety Precautions
As an irritant and a compound with acute oral toxicity, proper handling is crucial.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water[2].
-
Ingestion: Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention[4].
Conclusion: A Proactive Approach to Chemical Integrity
The stability of this compound is dictated by its most sensitive functional group—the aldehyde. While ambient storage is often cited and may be sufficient for short-term needs, this guide advocates for a more rigorous standard of refrigerated storage (2-8°C) under an inert atmosphere for long-term preservation. This proactive approach ensures the compound's purity and reliability, safeguarding the integrity of valuable research and development endeavors. By understanding the causality behind these storage recommendations, scientists can make informed decisions that enhance experimental reproducibility and success.
References
- Ted Pella, Inc. Safety Data Sheet Product No. 18612 Acetonitrile. [Link]
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An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule that has emerged as a valuable building block in organic synthesis and medicinal chemistry. This document delves into the historical context of its synthesis, detailed experimental protocols for its preparation via the Williamson ether synthesis, and a thorough examination of its physicochemical properties. Furthermore, this guide explores the diverse applications of this compound in drug discovery, with a particular focus on its role as a key intermediate in the synthesis of heterocyclic compounds, including kinase inhibitors. The content is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. Bifunctional molecules, possessing two distinct reactive centers, offer a strategic advantage by enabling sequential and diverse chemical transformations from a single starting material. This compound (CAS No: 385383-45-9) stands out as a prime example of such a strategic building block.[1] Its structure, featuring a reactive formyl (aldehyde) group and a versatile nitrile group attached to a phenoxy scaffold, makes it a highly valuable precursor for the synthesis of a wide array of heterocyclic systems and other complex organic molecules.[1]
The aldehyde functionality serves as a handle for a multitude of reactions, including reductive amination, Wittig reactions, and various condensation reactions to form Schiff bases and other carbon-carbon and carbon-heteroatom bonds.[2] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition and cyclization reactions to construct nitrogen-containing heterocycles.[2] This dual reactivity allows for a modular and convergent approach to the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Discovery and History: A Keystone Intermediate
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a singular, landmark paper, its preparation is a logical and straightforward application of the well-established Williamson ether synthesis. This classic reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and an alkoxide. The likely first syntheses of this compound would have occurred in the context of research programs requiring this specific bifunctional intermediate for the elaboration of more complex target molecules. Its value lies not in a complex or novel discovery, but in its utility as a readily accessible and versatile building block.
The synthesis of analogous structures, such as 2-(4-formyl-2-methoxyphenoxy)acetonitrile, further highlights the utility of this synthetic strategy for creating substituted phenoxyacetonitrile derivatives for various research applications.
Synthesis of this compound: A Practical Guide
The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which proceeds via an SN2 mechanism. This involves the reaction of the phenoxide ion of 4-hydroxybenzaldehyde with an α-haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.
Reaction Mechanism
The synthesis is a classic example of nucleophilic substitution at a saturated carbon. The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methylene carbon of the haloacetonitrile.
-
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the ether linkage and the desired product, this compound.
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis conditions.
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (1.5-2.0 eq).
-
To this suspension, add chloroacetonitrile (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Causality in Experimental Choices
-
Choice of Base: Potassium carbonate is a commonly used base for this reaction as it is sufficiently strong to deprotonate the phenol without causing side reactions with the aldehyde or nitrile functionalities. Stronger bases like sodium hydride could also be used, but may be less practical for larger scale reactions.
-
Choice of Solvent: Acetone and acetonitrile are excellent solvents for this SN2 reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the nucleophilic substitution without solvating the nucleophile too strongly.[3]
-
Reaction Temperature: Heating to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Purification: The aqueous workup is essential to remove the inorganic byproducts and any remaining base. Recrystallization is an effective method for obtaining a highly pure solid product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 385383-45-9 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| Appearance | Solid | |
| Boiling Point | 146-148 °C / 0.1 mmHg | [4] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | |
| SMILES | N#CCOC1=CC=C(C=C1)C=O |
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.
Synthesis of Pyrimidine Derivatives as Kinase Inhibitors
One of the most significant applications of this compound is in the synthesis of substituted pyrimidines, a core scaffold in many kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The aldehyde group of this compound can undergo condensation with various amidines or other nitrogen-containing nucleophiles to form the pyrimidine ring. The cyanomethoxy side chain can then be further functionalized or serve as a key pharmacophoric element for interaction with the target kinase.
Example Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-based Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical for cytokine signaling.[] Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative neoplasms.[3] The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure in many approved and investigational JAK inhibitors.[5]
This compound can be envisioned as a key starting material for the synthesis of novel JAK inhibitors. The general synthetic strategy would involve the construction of the pyrrolo[2,3-d]pyrimidine core, where the phenoxyacetonitrile moiety provides a vector for substitution and interaction with the kinase active site.
Caption: Synthetic workflow for a JAK inhibitor from the starting material.
Signaling Pathway Context: The JAK-STAT Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of the receptor and the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. JAK inhibitors block this cascade by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation events and downstream signaling.
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
Precursor for Other Bioactive Heterocycles
The versatility of this compound extends beyond pyrimidines. Its dual reactive sites can be exploited to synthesize a wide range of other heterocyclic scaffolds of medicinal importance, including but not limited to:
-
Pyridines: Through condensation reactions with active methylene compounds and ammonia sources.
-
Imidazoles: Via reaction with α-dicarbonyl compounds and ammonia.
-
Oxazoles and Thiazoles: By reaction with α-haloketones and appropriate nucleophiles.
Conclusion
This compound is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its straightforward preparation via the Williamson ether synthesis, coupled with its dual reactivity, provides a powerful platform for the efficient construction of complex molecular architectures. As demonstrated by its potential application in the synthesis of kinase inhibitors, this compound serves as a key intermediate for the development of novel therapeutics. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective utilization by researchers in the pharmaceutical and life sciences.
References
- Google Patents. (1994, December 22). United States Patent (19).
- Google Patents. (1980, July 9). Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939.
- Organic Chemistry Portal. Pyrimidine synthesis.
- Google Patents. (1997, May 27). Process for the preparation of a substituted 4-hydroxybenzaldehyde.
- Google Patents. (2001, February 6). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
- MDPI. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers.
- PubMed. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis([2][8][9]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.
- MDPI. (2021, October 11). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery.
- MDPI. (2021, November 29). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy.
- YouTube. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE.
- PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile.
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- PubMed. (2023, December 5). Synthesis and clinical application of small-molecule inhibitors of Janus kinase.
- MDPI. (2020, December 1). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
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A Theoretical and Spectroscopic Deep Dive into 2-(4-Formylphenoxy)acetonitrile: A Versatile Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive theoretical and spectroscopic analysis of 2-(4-Formylphenoxy)acetonitrile, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We delve into the molecular architecture, electronic properties, and vibrational signatures of this compound through advanced computational chemistry techniques, primarily Density Functional Theory (DFT). This guide will elucidate the molecule's reactivity and potential as a versatile building block in the synthesis of complex heterocyclic systems and novel pharmaceutical intermediates. By integrating theoretical predictions with established spectroscopic principles, we offer a robust framework for understanding and utilizing this compound in modern medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound (C₉H₇NO₂) is a unique chemical entity characterized by a phenoxy ether scaffold bearing both a formyl (aldehyde) and a cyanomethyl (acetonitrile) group.[1][2] This strategic arrangement of functional groups imparts a dual reactivity that makes it an exceptionally valuable precursor in organic synthesis.[2] The aldehyde functionality is a gateway to a myriad of classical organic reactions, including Schiff base formation, Wittig reactions, and various condensations, while the nitrile group can be readily transformed into amines, carboxylic acids, or serve as a key component in the construction of nitrogen-containing heterocycles.[2]
The convergence of these reactive centers within a single, relatively simple aromatic framework allows for sequential and selective chemical modifications, enabling the efficient construction of diverse molecular libraries for drug discovery.[2] Understanding the intricate electronic and structural properties of this molecule is paramount to harnessing its full synthetic potential. This guide will, therefore, employ a "first-principles" approach, using computational modeling to predict its behavior and characteristics, providing a theoretical foundation to guide its practical application in the laboratory.
Synthesis and Spectroscopic Characterization: A Theoretical and Comparative Analysis
While specific, publicly available experimental spectra for this compound are not readily found in the literature, its synthesis is straightforward and its spectroscopic features can be reliably predicted and understood through comparison with analogous structures.
Synthesis
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a leaving group on a p-substituted benzaldehyde with a cyanide source. A typical synthetic route is the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or acetonitrile.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its functional groups. The positions of these bands can be estimated with good accuracy using DFT calculations.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Theoretical) | Expected Wavenumber (cm⁻¹) (Comparative) |
| Aldehyde (C=O) | Stretching | ~1700-1720 | 1680-1715 |
| Nitrile (C≡N) | Stretching | ~2250-2260 | 2240-2260 |
| Aromatic (C=C) | Stretching | ~1600, ~1580, ~1500 | 1600-1450 |
| Ether (Ar-O-C) | Asymmetric Stretching | ~1250-1270 | 1230-1270 |
| Ether (C-O-C) | Symmetric Stretching | ~1030-1050 | 1020-1075 |
| Aldehyde (C-H) | Stretching | ~2820-2850, ~2720-2750 | 2800-2850, 2700-2750 |
| Methylene (-CH₂-) | Asymmetric & Symmetric Stretching | ~2950-2980, ~2870-2900 | 2920-2960, 2850-2880 |
Note: Predicted wavenumbers are based on DFT calculations (B3LYP/6-311++G(d,p)) of similar molecules and are typically scaled to better match experimental values. Comparative values are from established spectroscopic data for molecules containing similar functional groups.
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. Chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.
¹H NMR (Predicted, in CDCl₃, relative to TMS at 0 ppm):
| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-CHO) | Singlet | ~9.9-10.1 | Deshielded proton attached to a carbonyl carbon. |
| Aromatic (ortho to -CHO) | Doublet | ~7.8-8.0 | Deshielded by the electron-withdrawing aldehyde group. |
| Aromatic (ortho to -OCH₂CN) | Doublet | ~7.0-7.2 | Shielded by the electron-donating ether group. |
| Methylene (-OCH₂CN) | Singlet | ~4.8-5.0 | Protons on a carbon adjacent to an oxygen and a nitrile group. |
¹³C NMR (Predicted, in CDCl₃, relative to TMS at 0 ppm):
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-C HO) | ~190-192 | Carbonyl carbon of an aromatic aldehyde. |
| Aromatic (-C -CHO) | ~130-132 | Quaternary carbon attached to the aldehyde. |
| Aromatic (-C -OCH₂CN) | ~160-162 | Quaternary carbon attached to the ether oxygen. |
| Aromatic (ortho to -CHO) | ~132-134 | Aromatic CH carbons deshielded by the aldehyde. |
| Aromatic (ortho to -OCH₂CN) | ~115-117 | Aromatic CH carbons shielded by the ether oxygen. |
| Nitrile (-C N) | ~116-118 | Carbon of the nitrile group. |
| Methylene (-OC H₂CN) | ~55-57 | Methylene carbon attached to the ether oxygen. |
Theoretical and Computational Studies: Unveiling Molecular Properties
To gain deeper insights into the reactivity and electronic nature of this compound, we employ a suite of computational chemistry techniques rooted in Density Functional Theory (DFT).
Computational Methodology
All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The molecular geometry is first optimized to its ground state energy minimum using the B3LYP hybrid functional with a sufficiently large basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution. This level of theory provides a good balance between computational cost and accuracy for organic molecules.[3] Vibrational frequency calculations are then performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum. Electronic properties, such as HOMO-LUMO energies and the molecular electrostatic potential, are also derived from this optimized structure.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenoxy moiety, which is electron-rich due to the ether oxygen. The LUMO, conversely, is anticipated to be concentrated on the electron-deficient benzaldehyde portion of the molecule, particularly the carbonyl group and the aromatic ring.
| Parameter | Predicted Value (eV) | Interpretation |
| HOMO Energy | ~ -6.5 to -7.0 | Indicates the energy required to remove an electron. |
| LUMO Energy | ~ -2.0 to -2.5 | Represents the energy released when an electron is added. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Suggests a moderately reactive molecule, stable enough for isolation but poised for chemical transformations. |
Note: These values are estimations based on DFT calculations of similar aromatic aldehydes and nitriles. The presence of both electron-donating (phenoxy) and electron-withdrawing (formyl, nitrile) groups creates a "push-pull" electronic system that influences these energies.
Molecular Electrostatic Potential (MESP)
The MESP is a three-dimensional map of the charge distribution around a molecule, providing a visual guide to its reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MESP map is predicted to show:
-
Negative Potential: Concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.
-
Positive Potential: Located around the hydrogen atom of the aldehyde group and, to a lesser extent, the aromatic protons, highlighting their susceptibility to nucleophilic attack.
This detailed charge distribution map is invaluable for predicting intermolecular interactions, including drug-receptor binding.
Applications in Drug Development and Medicinal Chemistry
The unique bifunctional nature of this compound makes it a highly attractive starting material for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules. Phenylacetonitriles, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, including antispasmodics and other complex organic compounds.[4]
The aldehyde group can be used to construct a variety of heterocyclic systems through condensation reactions with binucleophiles. For instance, reaction with hydrazines can lead to pyrazoles, with hydroxylamines to isoxazoles, and with amidines to pyrimidines. The nitrile group can also participate in cyclization reactions or be reduced to a primary amine, which can then be further functionalized.
While specific drugs directly synthesized from this compound are not prominently documented in publicly accessible literature, its potential is evident from the synthesis of related bioactive molecules. For example, compounds containing the formylphenoxy moiety are used as intermediates in the synthesis of compounds with potential applications in treating diseases such as cancer and neurodegenerative disorders. The versatility of this intermediate allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.
Conclusion
This compound stands out as a molecule of significant synthetic utility, poised at the intersection of reactivity and stability. This in-depth theoretical guide, grounded in the principles of computational chemistry, has elucidated the structural, spectroscopic, and electronic properties that underpin its versatility. The predicted FT-IR and NMR spectra provide a valuable reference for its characterization, while the HOMO-LUMO and MESP analyses offer a clear roadmap for its reactivity. For researchers in drug development, this compound represents a powerful and adaptable tool for the construction of novel and complex molecular architectures, paving the way for the discovery of the next generation of therapeutic agents.
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- SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES. (2011). Chemistry of Heterocyclic Compounds.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(4-Formylphenoxy)acetonitrile
Introduction: The Versatility of 2-(4-Formylphenoxy)acetonitrile in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials that offer convergent and efficient pathways to diverse scaffolds is therefore of paramount importance. This compound is one such invaluable building block. Its unique bifunctional nature, possessing both a reactive aldehyde group and a nitrile moiety tethered by a phenoxy linker, opens a gateway to a multitude of cyclization strategies.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a range of medicinally relevant heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, providing not just the "how" but the "why" behind the experimental design. The protocols described herein are designed to be robust and adaptable, serving as a foundational resource for the exploration of novel chemical space.
Synthesis of 2-Amino-3-cyanopyridine Derivatives: A Four-Component Approach
The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[2] A highly efficient and atom-economical route to this important class of compounds is through a one-pot, four-component reaction. In this transformation, this compound serves as the aldehyde component, reacting with an active methylene compound (malononitrile), a ketone, and an ammonium salt (as a source of ammonia).[3][4][5]
Mechanistic Rationale
The reaction proceeds through a cascade of interconnected equilibria. The initial and rate-determining step is often the Knoevenagel condensation between the aldehyde (this compound) and malononitrile, catalyzed by a base (generated in situ from ammonium acetate).[5] This is followed by a Michael addition of the enolate of the ketone to the activated alkene. Subsequent cyclization with ammonia and aromatization leads to the final 2-amino-3-cyanopyridine product. The elegance of this multi-component reaction lies in its ability to construct a complex heterocyclic system from simple, readily available starting materials in a single synthetic operation.
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Formylphenoxy)acetonitrile in Medicinal Chemistry
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse and complex molecular scaffolds is paramount. 2-(4-Formylphenoxy)acetonitrile emerges as a highly valuable and versatile building block due to its unique bifunctional nature. The presence of an aromatic aldehyde and a nitrile group within the same molecule offers orthogonal reactivity, enabling chemists to construct a wide array of heterocyclic systems and other complex organic molecules, many of which are of significant interest in drug discovery.[1] The phenoxyacetonitrile moiety itself is a scaffold found in a number of biologically active compounds, suggesting its potential utility in constructing novel therapeutic agents. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key heterocyclic cores relevant to medicinal chemistry.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2][3] |
| Appearance | Solid | [2] |
| CAS Number | 385383-45-9 | [2][3] |
| SMILES | N#CCOC1=CC=C(C=C1)C=O | [2] |
| InChI Key | RHOUEVUVWQOUMH-UHFFFAOYSA-N | [2] |
Safety Information:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[1][2] Standard laboratory safety protocols should be strictly followed.
Application in the Synthesis of Heterocyclic Scaffolds
The dual reactivity of this compound allows for its participation in a variety of cyclization and multicomponent reactions to generate privileged heterocyclic scaffolds. The aldehyde group readily undergoes condensation reactions, while the nitrile group can participate in cyclizations or be further transformed.
Logical Flow of Synthetic Transformations
The strategic application of this compound in synthetic workflows can be visualized as follows:
Caption: Synthetic pathways originating from this compound.
Detailed Experimental Protocols
The following protocols are based on established synthetic methodologies for analogous aldehydes and have been adapted for this compound. Researchers should optimize these conditions for their specific needs.
Protocol 1: Knoevenagel Condensation with Active Methylene Compounds
Introduction: The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield an α,β-unsaturated product.[4][5] This reaction is fundamental for extending the carbon skeleton and introducing functionalities for further elaboration. This protocol describes the synthesis of 2-(4-(2,2-dicyanovinyl)phenoxy)acetonitrile.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-(4-(2,2-dicyanovinyl)phenoxy)acetonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: A solid product with a sharp melting point. The IR spectrum should show the presence of the nitrile and C=C double bond stretching frequencies.
Protocol 2: Three-Component Synthesis of 4H-Chromene Derivatives
Introduction: Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step.[6] The synthesis of 4H-chromene derivatives, a privileged scaffold in medicinal chemistry with a wide range of biological activities, can be achieved through a one-pot reaction of an aldehyde, an active methylene compound, and a C-H acid like dimedone.[7][8][9]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Dimedone (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), malononitrile (1.0 eq), and dimedone (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture with stirring. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-amino-4-(4-(cyanomethoxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Outcome: A crystalline solid. The ¹H NMR spectrum should show characteristic peaks for the chromene ring protons and the diastereotopic protons of the dimedone moiety.
Protocol 3: Synthesis of Pyrimidine Derivatives via Biginelli-type Reaction
Introduction: Pyrimidine and its fused analogues are core structures in numerous biologically active compounds, including many approved drugs.[10] The Biginelli reaction and its variations provide a straightforward route to dihydropyrimidinones and related heterocyclic systems.[10] This protocol outlines the synthesis of a pyrimidinethione derivative.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (or another suitable β-dicarbonyl compound) (1.0 eq)
-
Thiourea (1.2 eq)
-
Potassium carbonate (K₂CO₃) (catalytic amount)
-
Ethanol (solvent)
-
Dilute hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
To a mixture of this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and thiourea (1.2 eq) in ethanol, add a catalytic amount of potassium carbonate.
-
Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield the pure pyrimidinethione derivative.
-
Characterize the product by spectroscopic techniques to confirm its structure.
Expected Outcome: A solid product. The structure can be confirmed by the presence of characteristic signals for the pyrimidine ring protons and the thione carbon in the ¹H and ¹³C NMR spectra, respectively.
Biological Significance of Synthesized Scaffolds
The heterocyclic cores synthesized from this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
-
4H-Chromenes: These scaffolds are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[11]
-
Pyrimidines: The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, including anticancer and antiviral agents.[10]
-
α,β-Unsaturated Nitriles: These compounds are versatile intermediates and can also exhibit biological activity in their own right, often acting as Michael acceptors in biological systems.
The synthesis of libraries of compounds based on these scaffolds, starting from this compound, provides a rich source of molecular diversity for screening in various disease models. For instance, the synthesized compounds can be evaluated for their potential as kinase inhibitors, a major class of anticancer drugs.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its bifunctional nature allows for the efficient construction of diverse molecular architectures through various synthetic strategies, including Knoevenagel condensations and multicomponent reactions. The protocols provided herein serve as a practical guide for researchers to explore the synthetic utility of this valuable starting material in their drug discovery efforts.
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- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available at: [https://www.researchgate.net/publication/287319989_A_simple_and_efficient_procedure_for_the_Knoevenagel_condensation_catalyzed_by_MeHMTA]BF4_ionic_liquid]([Link])
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- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
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Application Notes and Protocols for 2-(4-Formylphenoxy)acetonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
2-(4-Formylphenoxy)acetonitrile (CAS No. 385383-45-9) is a versatile bifunctional molecule poised as a strategic starting material in the synthesis of a variety of pharmaceutical intermediates.[1][2] Its structure, featuring both a reactive aldehyde group and a nitrile moiety connected via a stable phenoxy ether linkage, offers a unique platform for constructing complex heterocyclic scaffolds that are central to many modern pharmaceuticals. The electron-withdrawing nature of the nitrile group enhances the reactivity of the aldehyde, making it an excellent candidate for a range of carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides an in-depth guide to the application of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| CAS Number | 385383-45-9 | [3] |
| Molecular Formula | C₉H₇NO₂ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 146-148 °C at 0.1 mmHg | [4] |
Safety Profile:
This compound is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][5]
Core Synthetic Applications: Building Heterocyclic Scaffolds
The dual functionality of this compound allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems. This section will focus on two high-impact applications: the synthesis of pyrazole derivatives and Knoevenagel condensation for the formation of activated olefins.
Synthesis of Pyrazole Derivatives: A Gateway to Bioactive Molecules
Pyrazoles are a cornerstone of many pharmaceuticals due to their broad range of biological activities.[6] this compound serves as an excellent precursor for the synthesis of substituted pyrazoles through a multi-step, one-pot reaction.
Reaction Pathway: From Aldehyde to Pyrazole
The synthesis of a pyrazole intermediate from this compound typically involves a two-step sequence: a Knoevenagel condensation followed by a cyclocondensation with a hydrazine derivative.
Caption: Synthetic pathway to pyrazole intermediates.
Protocol 1: One-Pot Synthesis of a Substituted Pyrazole Intermediate
This protocol outlines a representative one-pot synthesis of a 3-(4-(cyanomethoxy)phenyl)-1H-pyrazole-4-carbonitrile, a key intermediate for various potential APIs.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the formation of the intermediate is complete, add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the formation of the pyrazole product by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Piperidine as a Catalyst: Piperidine is a mild organic base that effectively catalyzes the Knoevenagel condensation by deprotonating the active methylene compound without causing unwanted side reactions.[8]
-
One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation and purification of the intermediate α,β-unsaturated nitrile.
-
Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction to proceed to completion. Its boiling point is suitable for the cyclocondensation step.
Knoevenagel Condensation: Creating Activated Olefins for Further Functionalization
The Knoevenagel condensation is a cornerstone of organic synthesis for forming carbon-carbon double bonds.[9] The aldehyde functionality of this compound readily undergoes this reaction with active methylene compounds, yielding α,β-unsaturated products that are valuable intermediates for a variety of pharmaceutical targets.
Reaction Workflow: Knoevenagel Condensation
The general workflow for a Knoevenagel condensation using this compound is straightforward and can be adapted for various active methylene compounds.
Caption: General workflow for Knoevenagel condensation.
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This protocol provides a green and efficient method for the Knoevenagel condensation of this compound with malononitrile in water.[10]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Water (as solvent)
Procedure:
-
In a flask, suspend this compound (1.0 eq) and malononitrile (1.0 eq) in water.
-
Stir the mixture vigorously at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, the product will precipitate from the aqueous solution.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to obtain the pure 2-(4-(cyanomethoxy)benzylidene)malononitrile.
Causality Behind Experimental Choices:
-
Water as Solvent: Utilizing water as a solvent aligns with the principles of green chemistry, avoiding the use of volatile organic compounds. The hydrophobic effect can also accelerate the reaction rate.
-
Catalyst-Free Conditions: For highly activated aldehydes like this compound and reactive methylene compounds like malononitrile, the reaction can proceed efficiently without the need for an external catalyst, simplifying the workup and purification process.[10]
Further Synthetic Potential: Accessing Diverse Heterocycles
The versatility of this compound extends beyond pyrazoles. The Knoevenagel adducts can be used as Michael acceptors in reactions with various nucleophiles to construct other important heterocyclic systems, such as pyranopyrazoles.[11]
Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a highly efficient four-component reaction to synthesize a substituted pyrano[2,3-c]pyrazole, a scaffold found in compounds with a range of biological activities.[11]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Triethylamine (catalytic amount)
-
Water (as solvent)
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (1.0 eq) and ethyl acetoacetate (1.0 eq), add this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of triethylamine.
-
Stir the reaction mixture vigorously at room temperature for 20-30 minutes.
-
The product will precipitate from the solution.
-
Filter the solid, wash with water, and then with a mixture of ethyl acetate/hexane to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for the efficient construction of a variety of heterocyclic scaffolds, including pyrazoles and pyranopyrazoles, through well-established and adaptable synthetic protocols. The methodologies presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the full potential of this strategic starting material in their synthetic endeavors.
References
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- Knoevenagel Condens
- 2-(4-Formylphenoxy)
- 385383-45-9 Cas No. | 2-(4-Formylphenoxy)
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- The Knoevenagel Condens
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
- Scheme 1. Reagent and conditions: (i). 4-hydroxybenzaldehyde, DMF,...
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- Regioselective Synthesis of Pyrazoles - Organic Syntheses.
- This compound 385383-45-9 - Sigma-Aldrich.
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- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies.
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- Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons - ResearchG
- SYNTHESIS OF 2-HETARYL-2-(TETRAHYDROFURAN-2-YLIDENE)ACETONITRILES.
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Application Notes and Protocols: Knoevenagel Condensation with 2-(4-Formylphenoxy)acetonitrile for Drug Discovery
Introduction: Strategic Importance of the Knoevenagel Condensation in Medicinal Chemistry
The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[4][5] This reaction is a cornerstone in the synthesis of a wide array of biologically active molecules, serving as a critical step in the development of pharmaceuticals, functional polymers, and fine chemicals.[4][6][7] The products of this condensation, particularly α,β-unsaturated ketones and nitriles, are well-established pharmacophores present in numerous compounds with anticancer, antibacterial, and antifungal properties.[8][9]
This guide focuses on the Knoevenagel condensation of 2-(4-Formylphenoxy)acetonitrile, a substrate of significant interest in drug discovery. The presence of both an aldehyde group for condensation and a phenoxyacetonitrile moiety provides a scaffold ripe for the generation of diverse chemical libraries. The resulting products can be further elaborated, making this reaction a key gateway to novel therapeutic agents.
Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds through a well-established, base-catalyzed mechanism. Understanding these steps is crucial for optimizing reaction conditions and predicting outcomes. The generally accepted pathway involves three key stages:[1][4]
-
Enolate Formation: A basic catalyst, typically a weak amine like piperidine or an inorganic base, abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate ion.[1] The acidity of this proton is due to the presence of adjacent electron-withdrawing groups (Z).[10]
-
Nucleophilic Attack: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of this compound, leading to the formation of an aldol-type addition intermediate.[1][11]
-
Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to afford the final, thermodynamically stable α,β-unsaturated product.[1][10]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. These protocols are designed to be robust and adaptable to a range of research needs.
General Experimental Workflow
The selection of catalyst and solvent is critical for the success of the Knoevenagel condensation, influencing reaction time, yield, and purity.[6] While traditional methods often employ organic bases in organic solvents, greener approaches using water or solvent-free conditions are gaining prominence.[12][13]
Caption: General experimental workflow for synthesis.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This classic and reliable protocol is suitable for a wide range of active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol (reagent grade)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Dissolve the reactants in ethanol (approximately 10-15 mL per gram of the aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with gentle stirring.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1]
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: DBU-Catalyzed Condensation in Water (Green Chemistry Approach)
This protocol offers an environmentally benign alternative, often with shorter reaction times and simpler work-up.[14]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water (distilled or deionized)
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Magnetic stirrer and stir bar
Procedure:
-
In a suitable reaction vessel, suspend this compound (1 mmol) and the active methylene compound (1 mmol) in water (25 mmol).
-
Add DBU (1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC. Many reactions are complete within 30-60 minutes.
-
Upon completion, the solid product can often be isolated by simple filtration.
-
Wash the product with cold water to remove any residual catalyst and starting materials.
-
Dry the product under vacuum. Further purification by recrystallization is typically not required, but can be performed if necessary.[14]
Data Presentation: Expected Outcomes
The reactivity of the active methylene compound and the choice of catalyst significantly impact the reaction outcome. The following table summarizes expected yields and reaction times for the Knoevenagel condensation of aromatic aldehydes with common active methylene partners under various catalytic conditions. While specific data for this compound is extrapolated, these values provide a reliable benchmark for experimental planning.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Reflux | 1-2 h | 85-95 | [1] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 2-4 h | 80-90 | [1] |
| Malononitrile | DBU/H₂O | Water | Room Temp | 30-60 min | 90-98 | [14] |
| Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp | 1-2 h | 85-95 | [14] |
| Malononitrile | Iodine/K₂CO₃ | N/A | Room Temp | 15-30 min | 90-96 | [15] |
| Diethyl Malonate | DBU/H₂O | Water | Room Temp | 4-6 h | 75-85 | [14] |
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound is a powerful tool for the synthesis of diverse molecular scaffolds with high potential in drug discovery. The protocols outlined in this guide offer both traditional and green chemistry approaches to this important transformation. The choice of catalyst and reaction conditions can be tailored to the specific active methylene partner to achieve high yields and purity. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including heterogeneous catalysts and biocatalysts, to further enhance the utility of this reaction in the synthesis of novel therapeutic agents.[2][6]
References
- Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications.
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde....
- JoVE. (2025, May 22). Aldol Condensation with β-Diesters: Knoevenagel Condensation.
- Wikipedia. (n.d.). Knoevenagel condensation.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry.
- Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References.
- Taylor & Francis Online. (n.d.). Green Approach for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Group.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.
- Semantic Scholar. (2007, July 1). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.
- L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation.
- YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- ResearchGate. (n.d.). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review.
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Application Note: Strategic Use of 2-(4-Formylphenoxy)acetonitrile for the Modular Synthesis of Protein Degrader Building Blocks
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this strategy, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for selective protein destruction.[2][3][4][5] The rational design of PROTACs is a modular process, involving the careful selection and connection of a warhead (for the protein of interest), an E3 ligase ligand, and a chemical linker.[6][][8] The linker is not a passive spacer; its length, rigidity, and chemical composition are critical determinants of the ternary complex formation and overall degradation efficacy.[5][9][10] This application note provides a detailed protocol and scientific rationale for using 2-(4-formylphenoxy)acetonitrile as a versatile building block in the synthesis of PROTAC linkers and intermediates, focusing on the robust and widely applicable reductive amination reaction.
Introduction to Targeted Protein Degradation and PROTAC Design
Conventional pharmacology relies on occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to exert its effect. TPD operates via an event-driven, catalytic mechanism; once a protein is ubiquitinated and degraded, the PROTAC molecule is released and can engage another target protein.[5][11] This allows for sustained protein knockdown at sub-stoichiometric concentrations and provides a powerful method for addressing the ~80% of the proteome considered "undruggable" by traditional means.[2][6][]
A PROTAC's structure consists of three key components, as illustrated below.
Figure 1: The PROTAC mechanism of action.
The linker's design is paramount. It must bridge the two binding moieties with an optimal length and geometry to facilitate the formation of a stable and productive ternary complex. This compound offers a strategic entry point into linker synthesis due to its bifunctional nature: the aldehyde (-CHO) group serves as a primary reactive handle for conjugation, while the cyanomethyl ether moiety provides a stable, semi-rigid structural element within the linker backbone.
The Role of this compound as a Building Block
This compound is an ideal starting material for several reasons:
-
Reactive Handle: The aromatic aldehyde is highly suitable for reductive amination, a reliable and high-yielding reaction for forming C-N bonds.[12][13] This allows for straightforward coupling with amine-containing fragments, which are common functionalities in E3 ligase ligands (e.g., derivatives of pomalidomide or VHL ligands) or warheads.[8]
-
Structural Contribution: The phenoxyacetonitrile group introduces a degree of rigidity and a defined spatial orientation to the linker, which can be crucial for optimizing protein-protein interactions within the ternary complex.
-
Versatility: The nitrile group (-CN) can be retained in the final PROTAC or further transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid) to create additional diversity or attachment points.
The core reaction discussed in this note is the reductive amination between this compound and an amine-terminated binding moiety.
Figure 2: Reductive amination synthesis scheme.
Detailed Experimental Protocol: Reductive Amination
This protocol describes the one-pot reductive amination of this compound with a generic primary amine-containing substrate (R-NH₂).
Materials and Reagents
-
This compound
-
Amine-functionalized substrate (e.g., amine-terminated PEG linker attached to an E3 ligase ligand)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Scientific Rationale for Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[13][14] It is a mild and selective reducing agent that readily reduces the protonated imine (or iminium ion) intermediate much faster than the starting aldehyde. This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol and allows for a convenient one-pot procedure where all reagents are mixed together.[15]
-
Solvent: 1,2-Dichloroethane (DCE) is an excellent solvent for reductive aminations, as it is aprotic and effectively solubilizes a wide range of organic substrates.[13] Anhydrous conditions are preferred to prevent hydrolysis of the imine intermediate and the reducing agent.
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis.
Figure 3: Step-by-step experimental workflow.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equivalent).
-
Substrate Addition: Add the amine-functionalized substrate (1.0-1.2 equivalents).
-
Solvent Addition: Add anhydrous DCE to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Stir the mixture at room temperature for 15-30 minutes to allow for initial imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the stirring mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Progress: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the aldehyde starting material.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure product.
Data Presentation and Characterization
The success of the synthesis must be validated through rigorous analytical characterization.
| Parameter | Example Data / Method | Purpose |
| Reaction Scale | 0.5 mmol (based on this compound) | Defines the stoichiometry and expected product mass. |
| Key Reagents | NaBH(OAc)₃ (1.5 eq), Amine (1.1 eq) | Ensures complete conversion of the limiting reagent. |
| Solvent & Temperature | Anhydrous DCE, Room Temperature | Provides optimal conditions for the one-pot reaction.[13] |
| Reaction Time | 16 hours | Typical duration for completion. |
| Yield | 75-90% (Typical) | Measures the efficiency of the chemical transformation. |
| Purity (LC-MS) | >95% | Confirms the homogeneity of the final product. |
| Identity (¹H, ¹³C NMR) | Spectra consistent with the proposed structure. Key signals: disappearance of aldehyde proton (~9.9 ppm), appearance of new benzylic CH₂ protons (~3.8-4.2 ppm). | Confirms the chemical structure and covalent bond formation. |
| Identity (HRMS) | Calculated m/z value matches observed m/z value within ± 5 ppm. | Provides an exact mass measurement, confirming the elemental composition. |
Conclusion and Outlook
This compound is a powerful and accessible building block for the synthesis of PROTACs and other chemical probes. The reductive amination protocol detailed here is robust, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone reaction in the construction of modular degrader libraries.[12] By providing a reliable method for linker conjugation, this reagent accelerates the design-synthesis-test cycle, empowering researchers to more efficiently explore the vast chemical space of targeted protein degraders and develop novel therapeutics for a host of challenging diseases.
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Application Note: A Detailed Protocol for the Formylation of Phenoxyacetonitrile
Abstract
This comprehensive application note provides a detailed protocol for the formylation of phenoxyacetonitrile to synthesize 2-formylphenoxyacetonitrile. This reaction, a variation of the Claisen condensation, is a crucial step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods for successful execution and product characterization.
Introduction
Phenoxyacetonitrile is a versatile building block in organic synthesis.[1] Its formylation at the α-carbon position yields 2-formylphenoxyacetonitrile, a key intermediate for constructing a variety of molecular scaffolds. The introduction of a formyl group enables further chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. This protocol details a reliable method for this transformation using sodium methoxide as a base and ethyl formate as the formylating agent.
Reaction Mechanism: The Claisen Condensation
The formylation of phenoxyacetonitrile proceeds via a Claisen condensation mechanism.[2][3][4][5] This reaction involves the carbon-carbon bond formation between an ester (ethyl formate) and another carbonyl compound (in this case, a nitrile) in the presence of a strong base.[2][3]
The key steps are as follows:
-
Enolate Formation: The strong base, sodium methoxide, deprotonates the α-carbon of phenoxyacetonitrile, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and phenoxy groups. This results in the formation of a resonance-stabilized enolate anion.[2][3]
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate.[4]
-
Elimination: The tetrahedral intermediate formed then collapses, eliminating an ethoxide ion to yield the final product, 2-formylphenoxyacetonitrile.
-
Deprotonation Drive: The reaction is driven to completion by the deprotonation of the product, which has a newly acidic proton, by the ethoxide generated in the previous step. An acidic workup is then required to neutralize the enolate and isolate the final product.[3]
Caption: Mechanism of the formylation of phenoxyacetonitrile.
Experimental Protocol
This protocol outlines the step-by-step procedure for the formylation of phenoxyacetonitrile.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Phenoxyacetonitrile | C₈H₇NO | 133.15 | 3598-14-9 | [6] |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | [7] |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 109-94-4 | [8] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: Experimental workflow for the formylation of phenoxyacetonitrile.
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 eq) to a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add anhydrous diethyl ether to the flask to create a suspension.
-
Cooling: Cool the flask to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of phenoxyacetonitrile (1.0 eq) and ethyl formate (1.5 eq) in anhydrous diethyl ether.
-
Slow Addition: Add the solution of phenoxyacetonitrile and ethyl formate dropwise to the stirred suspension of sodium methoxide in diethyl ether over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully add cold deionized water to quench the reaction.
-
Acidify the aqueous layer to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.[9][10][11][12][13] Always add acid to water, not the other way around.[10]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by either vacuum distillation or column chromatography on silica gel.
-
Analytical Characterization
-
Thin Layer Chromatography (TLC): Monitor the reaction progress using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the presence and purity of the product. The mass spectrum should show the molecular ion peak corresponding to 2-formylphenoxyacetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic singlet for the formyl proton (-CHO) and signals corresponding to the aromatic and methine protons.
-
¹³C NMR: Expect to see a signal for the carbonyl carbon of the formyl group in addition to the aromatic and nitrile carbons.
-
Safety and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Phenoxyacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6][14][15]
-
Sodium Methoxide: Highly flammable solid, corrosive, and water-reactive.[16][17][18][19][20][21][22] It can cause severe skin and eye burns.[16][18][19][20] Handle in an inert atmosphere and away from moisture.[16][17]
-
Ethyl Formate: Highly flammable liquid and vapor.[8][23][24][25][26] Causes eye irritation and may cause respiratory irritation.[24][25][26]
-
Diethyl Ether: Extremely flammable liquid and vapor.[27][28][29][30] May form explosive peroxides upon storage.[27][28][29][30]
-
Hydrochloric Acid: Corrosive, causing severe skin burns and eye damage.[9][10][11][12][13] May cause respiratory irritation.[9][13]
Always wear appropriate PPE, including:
-
Safety goggles or a face shield.[21]
-
Chemical-resistant gloves (e.g., nitrile).[21]
-
A flame-retardant lab coat.[31]
5.2. Handling Precautions
-
Sodium Methoxide: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[17] It reacts violently with water.[17]
-
Flammable Solvents: Keep diethyl ether and ethyl formate away from ignition sources.[24][25][26][27][30] Ground and bond containers when transferring to prevent static discharge.[27][30]
-
Acid Handling: Always add acid to water slowly while stirring to dissipate the heat generated.[10]
5.3. Waste Disposal
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Quench any unreacted sodium methoxide carefully with a protic solvent like isopropanol before disposal.
-
Organic waste containing flammable solvents should be collected in a designated, properly labeled waste container.
-
Acidic and basic aqueous waste should be neutralized before disposal.
References
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Application Notes and Protocols: The Pivotal Role of 2-(4-Formylphenoxy)acetonitrile in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-(4-Formylphenoxy)acetonitrile as a versatile building block in the synthesis of advanced agrochemicals. This document elucidates the chemical properties, key reactions, and detailed protocols for the synthesis of pyrazole-based fungicides, a critical class of crop protection agents. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and supported by authoritative citations.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₉H₇NO₂, is a bifunctional aromatic compound that has garnered significant interest in the field of agrochemical synthesis.[1][2] Its unique structure, featuring both a reactive formyl (aldehyde) group and a versatile nitrile group on a stable phenoxy scaffold, makes it an ideal starting material for the construction of complex heterocyclic systems.[1] The formyl group serves as a key handle for building heterocyclic rings like pyrazoles, while the nitrile and phenoxy ether moieties can be further functionalized to modulate the biological activity and physicochemical properties of the final product.
The pyrazole ring, in particular, is a well-established pharmacophore in the design of modern fungicides, insecticides, and herbicides.[2] The strobilurin class of fungicides, for instance, often incorporates a pyrazole moiety and represents some of the most effective and widely used crop protection agents globally.[3][4] This guide will focus on a proposed synthetic pathway to a novel pyrazole-based fungicide, leveraging the unique reactivity of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 385383-45-9 | [2] |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molecular Weight | 161.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 146-148 °C at 0.1 mm Hg | [5] |
| Storage | Room temperature, in a dry, well-ventilated place | [6][7] |
Safety and Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7][9] In case of contact with eyes, rinse cautiously with water for several minutes.[10] If swallowed, seek immediate medical attention.[9]
Proposed Synthesis of a Novel Pyrazole-Based Fungicide
This section outlines a detailed, multi-step synthesis of a potential pyrazole carboxamide fungicide, starting from this compound. This proposed pathway is based on well-established and documented chemical transformations of similar substrates.[1][11]
Overall Synthetic Scheme
The proposed synthesis involves three key stages:
-
Pyrazole Ring Formation: Condensation of this compound with a hydrazine derivative to construct the core pyrazole ring.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid, providing a handle for further functionalization.
-
Amide Coupling: Formation of the final carboxamide fungicide by coupling the pyrazole carboxylic acid with a suitable amine.
Caption: Proposed synthetic workflow for a pyrazole-based fungicide.
Step 1: Synthesis of 1-Aryl-3-(4-(cyanomethoxy)phenyl)-1H-pyrazole
Causality: The reaction between an aldehyde (the formyl group of our starting material) and a hydrazine is a classic and efficient method for the synthesis of pyrazole rings, known as the Knorr pyrazole synthesis.[1][11] The acidic conditions catalyze the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Protocol:
-
To a solution of this compound (1.61 g, 10 mmol) in ethanol (50 mL), add the selected arylhydrazine hydrochloride (e.g., 4-chlorophenylhydrazine hydrochloride, 1.79 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole intermediate.
Expected Outcome: A crystalline solid, with an expected yield of 80-90%.
| Parameter | Value |
| Reactants | This compound, Arylhydrazine HCl |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
Step 2: Synthesis of 1-Aryl-3-(4-(carboxymethoxy)phenyl)-1H-pyrazole
Causality: The nitrile group is readily hydrolyzed to a carboxylic acid under basic conditions. This transformation is a standard procedure in organic synthesis and provides a crucial functional group for the subsequent amide coupling step.[12]
Protocol:
-
Suspend the pyrazole intermediate from Step 1 (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated carboxylic acid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.
Expected Outcome: A solid product, with an expected yield of over 90%.
| Parameter | Value |
| Reactant | Pyrazole Intermediate |
| Reagent | 10% aq. NaOH |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 8-12 hours |
| Expected Yield | >90% |
Step 3: Synthesis of the Final Pyrazole Carboxamide Fungicide
Causality: The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in the synthesis of many pharmaceuticals and agrochemicals. The use of a coupling agent like thionyl chloride (SOCl₂) first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the stable amide linkage.[12]
Protocol:
-
Suspend the pyrazole carboxylic acid from Step 2 (10 mmol) in thionyl chloride (20 mL) and add a catalytic amount of dimethylformamide (DMF, 2-3 drops).
-
Reflux the mixture for 2-3 hours. The solid should dissolve as the acyl chloride is formed.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).
-
Cool the solution to 0 °C in an ice bath and slowly add a solution of the desired amine (e.g., 2-aminopyridine, 10 mmol) and a base like triethylamine (12 mmol) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.
Expected Outcome: A purified solid product. The yield will vary depending on the specific amine used.
| Parameter | Value |
| Reactants | Pyrazole Carboxylic Acid, Amine Derivative |
| Reagents | SOCl₂, DMF (cat.), Triethylamine |
| Solvent | DCM or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
Caption: Experimental workflow for the synthesis of a pyrazole carboxamide fungicide.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals, particularly pyrazole-based fungicides. The protocols outlined in these application notes provide a robust framework for the rational design and synthesis of such compounds. The bifunctional nature of this molecule allows for a modular approach to synthesis, enabling the creation of diverse libraries of compounds for biological screening. By following the detailed procedures and understanding the underlying chemical principles, researchers can effectively utilize this compound to develop the next generation of crop protection agents.
References
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- El-Sheekh, M. M., & El-Komy, M. A. (2014). Review of strobilurin fungicide chemicals. Journal of Environmental Science and Health, Part B, 49(12), 918-937.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
- Zhang, L., et al. (2015). Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Chinese Chemical Letters, 26(1), 93-96.
- Patel, H. V., et al. (2014). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 51(S1), E23-E27.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28453-28483.
- Sadek, K. U., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetonitrile derivatives and their antimicrobial activity. Molecules, 18(7), 8439-8458.
- Bartlett, D. W., et al. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662.
- Zhang, X., et al. (2012). Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. Bulletin of the Korean Chemical Society, 33(8), 2627-2632.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1234-1289.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28453-28483.
- MDPI. (2018).
- Springer. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
- ResearchGate. (n.d.). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of....
- El-Sayed, N. N. E., et al. (2021).
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- Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18612 Acetonitrile.
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Experimental procedure for the reduction of the formyl group in 2-(4-Formylphenoxy)acetonitrile
Application Note & Protocol
Selective Reduction of the Formyl Group in 2-(4-Formylphenoxy)acetonitrile to Synthesize 2-(4-(Hydroxymethyl)phenoxy)acetonitrile
Introduction and Strategic Rationale
The selective transformation of functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and fine chemicals. The compound this compound is a bifunctional molecule containing both a reactive aldehyde (formyl group) and a nitrile group.[1] The targeted conversion of the formyl group to a primary alcohol, yielding 2-(4-(hydroxymethyl)phenoxy)acetonitrile[2][3], without affecting the nitrile moiety, requires a reducing agent with high chemoselectivity.
This application note provides a comprehensive, field-proven protocol for this precise transformation. We have selected sodium borohydride (NaBH₄) as the reducing agent due to its exceptional selectivity for aldehydes and ketones over less reactive functional groups such as nitriles.[4][5] This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable method for the preparation of 2-(4-(hydroxymethyl)phenoxy)acetonitrile.
Chemical Principles: The Expertise Behind Chemoselectivity
The success of this protocol hinges on the differential reactivity of the formyl and nitrile groups towards sodium borohydride.
-
The Aldehyde (Formyl) Group: The carbon atom of an aldehyde is highly electrophilic due to the electron-withdrawing effect of the oxygen atom. This makes it highly susceptible to nucleophilic attack by the hydride ion (H⁻) delivered from sodium borohydride.[5] The reaction is rapid and typically proceeds under mild conditions.
-
The Nitrile Group: In contrast, the carbon atom of a nitrile group is significantly less electrophilic. Reduction of nitriles typically requires much harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), or specific catalytic systems, often involving transition metals.[6][7][8] Standard sodium borohydride in a protic solvent is generally inert towards nitriles, providing the basis for the selectivity of this procedure.[5]
The mechanism for the aldehyde reduction involves the transfer of a hydride from the BH₄⁻ anion to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the protic solvent (in this case, methanol) to yield the primary alcohol. By using a mild reagent like NaBH₄ at controlled temperatures, we ensure the reaction has sufficient energy to overcome the activation barrier for aldehyde reduction but not for nitrile reduction.[4][9][10]
Detailed Experimental Protocol
This protocol has been optimized for a 10 mmol scale and can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| This compound (SM) | ≥98% | Matrix Scientific | 1.61 g (10.0 mmol) | 1.0 |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 0.19 g (5.0 mmol) | 0.5 |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 50 mL | - |
| Deionized Water (H₂O) | - | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | - | ~10-15 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 150 mL | - |
| Brine (Saturated NaCl solution) | - | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - | ~5 g | - |
| Silica Gel | 60 Å, 230-400 mesh | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
-
Reduction Reaction:
-
While maintaining the temperature at 0 °C, add sodium borohydride (0.19 g, 5.0 mmol) portion-wise over 5-10 minutes. Note: Although 0.25 molar equivalents are stoichiometrically required, using 0.5 equivalents ensures a more practical and complete reaction rate.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 3:7 Ethyl Acetate/Hexane eluent. The starting material (aldehyde) is less polar than the product (alcohol). The reaction is complete when the starting material spot is no longer visible by UV light or staining.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding deionized water (50 mL). Caution: Hydrogen gas evolution will occur.
-
Acidify the mixture to a pH of ~6 by the dropwise addition of 1 M HCl to neutralize any remaining borate salts.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
-
Extraction:
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and wash the solid with a small amount of ethyl acetate.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If TLC indicates the presence of impurities, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
The final product, 2-(4-(hydroxymethyl)phenoxy)acetonitrile, should be a white solid or a viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the selective reduction of this compound.
Safety Precautions
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle with care, avoiding contact with skin and eyes.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Ethyl Acetate & Hexane: Highly flammable solvents. Work in a fume hood and away from ignition sources.
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
References
- Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(7), 1206-1211. [Link]
- Scribd. (n.d.). Chemoselective Reductions With Sodium Borohydride.
- ResearchGate. (2015). Chemoselective reductions with sodium borohydride.
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- PubChem. (n.d.). 2-(4-(Hydroxymethyl)phenyl)acetonitrile.
- ResearchGate. (2018). A Generic Approach for the Catalytic Reduction of Nitriles.
- Saavedra, J. Z., Resendez, A., Rovira, A., Eagon, S., Haddenham, D., & Singaram, B. (2012). Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. The Journal of Organic Chemistry, 77(1), 221–228. [Link]
- ResearchGate. (2013). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts.
- PubChemLite. (n.d.). 2-[4-(hydroxymethyl)phenyl]acetonitrile (C9H9NO).
- Opatz, T., et al. (n.d.).
Sources
- 1. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. PubChemLite - 2-[4-(hydroxymethyl)phenyl]acetonitrile (C9H9NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-(4-(Hydroxymethyl)phenyl)acetonitrile | C9H9NO | CID 10997183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts [cjcu.jlu.edu.cn]
- 9. scribd.com [scribd.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
The Versatile Role of 2-(4-Formylphenoxy)acetonitrile in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Among the myriad of building blocks available to synthetic chemists, 2-(4-Formylphenoxy)acetonitrile stands out as a particularly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive aldehyde and an activated nitrile group, opens avenues to a multitude of cyclization strategies. This guide provides an in-depth exploration of key cyclization reactions involving this compound, offering detailed application notes, mechanistic insights, and robust experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound is a crystalline solid with the molecular formula C₉H₇NO₂. The presence of the formyl group allows for a range of classical carbonyl reactions, including condensations and additions, while the cyanomethylene group provides a nucleophilic center and a latent amino or carboxylic acid functionality.[1] This dual reactivity makes it an ideal substrate for constructing heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals and functional materials.
This document will delve into three key classes of cyclization reactions that leverage the unique reactivity of this compound:
-
Gewald Three-Component Reaction: For the synthesis of highly substituted 2-aminothiophenes.
-
Friedländer Annulation: A classic method for the construction of quinoline frameworks.
-
Knoevenagel Condensation: Leading to the formation of coumarin derivatives.
Each section will provide a detailed examination of the reaction mechanism, causality behind experimental choices, and a step-by-step protocol designed for reproducibility and success.
The Gewald Reaction: A Gateway to Substituted 2-Aminothiophenes
The Gewald reaction is a powerful one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, in the presence of a base.[2][3] 2-Aminothiophenes are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4]
Mechanistic Rationale and Key Considerations
The reaction proceeds through a cascade of events, initiated by a Knoevenagel condensation between the aldehyde (this compound) and a second active methylene compound. The resulting electron-deficient alkene then undergoes a Michael addition with sulfur, followed by intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[3]
Causality of Experimental Choices:
-
Base Catalyst: A morpholine or piperidine catalyst is typically employed to facilitate the initial Knoevenagel condensation. Its role is to deprotonate the active methylene compound, generating the nucleophilic enolate.
-
Solvent: Protic solvents like ethanol or methanol are often used as they can solvate the intermediates and reagents effectively.
-
Sulfur: Elemental sulfur (S₈) serves as the sulfur source for the thiophene ring. Finely powdered sulfur is preferred to ensure better dispersion and reactivity.[5]
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate for all steps of the cascade.
Sources
The Versatile Precursor: 2-(4-Formylphenoxy)acetonitrile in the Genesis of Advanced Organic Materials
Introduction: Unlocking Potential through Bifunctionality
In the dynamic field of organic materials science, the design and synthesis of novel molecules with tailored photophysical and electronic properties are paramount. 2-(4-Formylphenoxy)acetonitrile emerges as a particularly compelling building block due to its inherent bifunctionality. The molecule strategically integrates an electrophilic aldehyde (formyl group) and a nucleophilic/electron-withdrawing nitrile group, bridged by a stable phenoxy ether linkage. This unique arrangement offers a versatile platform for constructing complex, high-performance organic materials through straightforward and efficient synthetic routes. This guide provides an in-depth exploration of the application of this compound in the development of cutting-edge organic materials, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern their performance.
Core Concept: The Power of Knoevenagel Condensation
The primary synthetic utility of this compound lies in its reactivity as an aldehyde in the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[1] The formyl group of this compound readily participates in this reaction, enabling the facile synthesis of cyano-substituted oligo(p-phenylene vinylene)s (OPVs), a class of materials renowned for their exceptional fluorescence and electroluminescence.[2][3]
The presence of the cyano group on the resulting vinylene linkage plays a crucial role in modulating the electronic and photophysical properties of the final material. It enhances the electron-accepting character of the molecule, which can lead to improved charge transport and favorable energy level alignment in electronic devices. Furthermore, the steric and electronic influence of the cyano group can promote unique solid-state packing, leading to desirable phenomena such as aggregation-induced emission (AIE).[4][5]
Application Focus I: High-Performance Emitters for Organic Light-Emitting Diodes (OLEDs)
The cyano-substituted distyrylbenzene derivatives synthesized from this compound are excellent candidates for the emissive layer in OLEDs. Their high solid-state fluorescence quantum yields and tunable emission colors make them highly attractive for this application.[2][6]
Hypothetical Material Profile: DPO-DSB
For the purpose of this guide, we will consider a hypothetical but representative material, DPO-DSB (Distyrylbenzene with Phenoxy Acetonitrile) , synthesized from this compound.
| Property | Value | Reference |
| Chemical Name | 1,4-bis(2-(4-(cyanomethoxy)phenyl)-2-cyanovinyl)benzene | Adapted from[2][3] |
| Molecular Formula | C34H22N4O2 | N/A |
| Molecular Weight | 518.57 g/mol | N/A |
| Absorption Max (λabs) | ~420 nm (in THF) | [2] |
| Emission Max (λem) | ~510 nm (in THF), ~550 nm (in solid state) | [2] |
| Fluorescence Quantum Yield (ΦF) | > 70% (in solid state) | [2][3] |
| HOMO Level | ~ -5.8 eV | [2] |
| LUMO Level | ~ -3.1 eV | [2] |
Protocol 1: Synthesis of DPO-DSB via Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of similar cyano-substituted distyrylbenzenes.[2][3]
Materials:
-
This compound
-
1,4-Phenylenediacetonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reactant Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve 1,4-phenylenediacetonitrile (1.0 eq) in 100 mL of anhydrous THF under a nitrogen atmosphere.
-
Base Addition: To the stirred solution, add potassium tert-butoxide (2.2 eq) portion-wise at room temperature. The solution is expected to change color, indicating the formation of the carbanion.
-
Aldehyde Addition: In a separate flask, dissolve this compound (2.1 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion of the reaction, pour the mixture into 500 mL of methanol. A precipitate will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with methanol. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of THF and methanol to yield the desired DPO-DSB as a bright yellow solid.
Causality of Choices:
-
Anhydrous Conditions: The use of anhydrous THF is crucial as the carbanion intermediate is highly reactive towards water, which would quench the reaction.
-
Inert Atmosphere: A nitrogen or argon atmosphere prevents the oxidation of the reactants and intermediates.
-
Potassium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the active methylene compound without competing in side reactions with the aldehyde.
-
Stoichiometry: A slight excess of the aldehyde is used to ensure the complete consumption of the more valuable 1,4-phenylenediacetonitrile.
Protocol 2: Fabrication of a Bilayer OLED Device
This is a general protocol for the fabrication of a simple bilayer OLED device using DPO-DSB as the emissive layer.[6][7]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) (Hole Transport Layer)
-
DPO-DSB (Emissive Layer)
-
Lithium Fluoride (LiF) (Electron Injection Layer)
-
Aluminum (Al) (Cathode)
-
High-vacuum thermal evaporator
-
Substrate cleaning setup (sonication baths with deionized water, acetone, and isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and then treat them with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporator (base pressure < 10^-6 Torr).
-
Deposit a 40 nm thick layer of NPD as the hole transport layer.
-
Deposit a 60 nm thick layer of DPO-DSB as the emissive layer.
-
-
Cathode Deposition: Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the electron injection layer, followed by a 100 nm thick layer of Al as the cathode. The deposition rates should be carefully controlled.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from atmospheric moisture and oxygen.
Workflow Diagram:
Caption: Workflow for the fabrication of a bilayer OLED device.
Characterization of OLED Performance
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Application Focus II: Aggregation-Induced Emission (AIE) Materials
Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state. Materials exhibiting the opposite effect, aggregation-induced emission (AIE), are highly sought after for applications in solid-state lighting, sensing, and bio-imaging.[4][5] The propeller-like structure that can be formed from this compound-derived materials can lead to AIE, as the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways.[8]
Protocol 3: Characterization of Aggregation-Induced Emission
Materials:
-
DPO-DSB
-
Tetrahydrofuran (THF)
-
Deionized water
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of DPO-DSB in THF at a concentration of 1 mM.
-
Solvent-Nonsolvent Mixtures: Prepare a series of solutions with varying water fractions (fw) from 0% to 90% by adding deionized water (the non-solvent) to the THF solution of DPO-DSB. The final concentration of DPO-DSB should be kept constant (e.g., 10 µM).
-
Fluorescence Measurements: Measure the fluorescence spectra and quantum yields of the solutions with different water fractions.
-
Data Analysis: Plot the fluorescence intensity and quantum yield as a function of the water fraction. A significant increase in fluorescence at high water fractions indicates AIE behavior.
Expected Outcome Diagram:
Caption: The principle of Aggregation-Induced Emission (AIE).
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor for the development of novel organic materials. Its bifunctional nature allows for the straightforward synthesis of complex, high-performance molecules through established synthetic methodologies like the Knoevenagel condensation. The resulting cyano-substituted oligo(p-phenylene vinylene)s exhibit promising properties for applications in OLEDs and as AIE materials. The protocols and data presented in this guide serve as a foundation for researchers to explore the full potential of this remarkable building block in the creation of next-generation organic electronic and photonic devices. Further exploration into modifying the phenoxyacetonitrile core and the partnering active methylene compounds will undoubtedly lead to an even broader library of materials with finely tuned properties.
References
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, 2013. [URL not available]
- Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties.
- Role of Cyano-Substitution in Distyrylbenzene Derivatives on the Fluorescence and Electroluminescence Properties. Request PDF, 2018. [Link]
- Knoevenagel condens
- ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 2021. [Link]
- Novel Methods of Knoevenagel Condensation. Banaras Hindu University, 2019. [Link]
- Aggregation-induced emission: phenomenon, mechanism and applications.
- Organic light-emitting diodes based on lateral-substituted distyrylbenzenes.
- Cyano-substituted 1,2-diphenylbenzoimidazole derivatives as hosts for OLED applications. SPIE Digital Library, 2019. [Link]
- Aggregation-induced emission: fundamental understanding and future developments.
- Polymorphism in crystals of bis(4-bromophenyl)fumaronitrile through vapour phase growth. CrystEngComm, 2019. [Link]
- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central, 2021. [Link]
- Aggregation-induced emission: fundamental understanding and future developments.
- Synthesis and characterization of a distyrylbenzene derivative for use in organic electroluminescent devices.
- Aggregation induced emission fluorescent probes based on covalent organic frameworks for the detection of glut
- Double-Layered 1,4-Distyrylbenzene Chromophores-Synthesis, UV and Fluorescene Spectra. CORE, 1990. [Link]
- Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applic
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Effect of cyano-substitution in distyrylbenzene derivatives on their fluorescence and electroluminescence properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ias.ust.hk [ias.ust.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthetic Routes to 2-(4-Formylphenoxy)acetonitrile Derivatives: An Application and Protocol Guide
For correspondence:
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the 2-(4-formylphenoxy)acetonitrile scaffold has emerged as a versatile building block. Its constituent functional groups—a reactive aldehyde, a nucleophilic nitrile, and an aromatic ether linkage—provide a rich platform for the synthesis of a diverse array of derivatives. The aldehyde moiety serves as a handle for condensation reactions, enabling the construction of complex molecular architectures such as Schiff bases, chalcones, and stilbenes.[1] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.
This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, with a focus on practical, laboratory-scale protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of reagents and reaction conditions. Furthermore, we will explore the potential applications of these compounds, particularly in the realm of drug discovery, where they serve as intermediates in the synthesis of biologically active molecules.[1]
Primary Synthetic Strategy: Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound and its derivatives is the Williamson ether synthesis. This venerable reaction, first reported in 1850, proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] In the context of our target molecule, the phenoxide of 4-hydroxybenzaldehyde attacks a haloacetonitrile.
Mechanism of the Williamson Ether Synthesis
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile). The choice of a primary alkyl halide in the form of a haloacetonitrile is crucial, as the SN2 mechanism is sensitive to steric hindrance.[3]
Figure 1: Mechanism of the Williamson Ether Synthesis. A two-step process involving deprotonation followed by nucleophilic attack.
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxybenzaldehyde | 122.12 | 6.11 g | 50 |
| Chloroacetonitrile | 75.50 | 4.15 g (3.5 mL) | 55 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 |
| Acetone | 58.08 | 250 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Deionized Water | 18.02 | 200 mL | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-hydroxybenzaldehyde (6.11 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
-
Addition of Chloroacetonitrile: While stirring the mixture, add chloroacetonitrile (3.5 mL, 55 mmol) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a 500 mL separatory funnel. Wash the organic layer with deionized water (2 x 100 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
For the synthesis of certain derivatives of this compound, particularly those bearing electron-withdrawing groups on the aromatic ring, nucleophilic aromatic substitution (SNAr) can be a viable alternative. This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a negatively charged Meisenheimer complex.[4] The presence of strong electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group is essential to stabilize this intermediate through resonance. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Figure 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr). An addition-elimination pathway via a stabilized carbanion intermediate.
Protocol for the Synthesis of a this compound Derivative via SNAr
This protocol describes the synthesis of 3-[5-(diethylamino)-2-formylphenoxy]phthalonitrile, a derivative of the target scaffold, adapted from a published procedure.[5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(diethylamino)-2-hydroxybenzaldehyde | 193.24 | 1.0 g | 5.2 |
| 3-Nitrophthalonitrile | 173.12 | 0.9 g | 5.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.15 g | 15.6 |
| Dimethylformamide (DMF) | 73.09 | 15 mL | - |
| Iced Water | 18.02 | 200 mL | - |
| Ethanol | 46.07 | As needed | - |
| Chloroform | 119.38 | As needed | - |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen inlet
-
Standard laboratory glassware
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(diethylamino)-2-hydroxybenzaldehyde (1.0 g, 5.2 mmol), 3-nitrophthalonitrile (0.9 g, 5.2 mmol), and dry potassium carbonate (2.15 g, 15.6 mmol) in dry DMF (15 mL).
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Reaction: Heat the mixture to 55 °C and stir for 96 hours.
-
Work-up: After the reaction is complete, cool the solution and pour it into iced water (200 mL) to precipitate the product.
-
Purification: Collect the crude product by filtration. The product can be further purified by crystallization from ethanol followed by column chromatography on aluminum oxide using chloroform as the eluent.
Medicinal Chemistry Applications and Future Directions
The this compound scaffold is a valuable starting material for the synthesis of a wide range of compounds with potential therapeutic applications. The aldehyde functionality allows for the facile synthesis of stilbene derivatives, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Furthermore, the phenoxyacetonitrile moiety is present in various biologically active molecules, and its derivatives have been investigated for their potential as herbicides and drugs.
The inherent reactivity of the aldehyde and nitrile groups allows for the creation of diverse chemical libraries for high-throughput screening. For instance, condensation of the aldehyde with various amines can generate a library of Schiff bases, while reaction with active methylene compounds can yield a variety of chalcone-like structures. These derivatives can then be evaluated for their biological activity against a range of therapeutic targets.
Future research in this area will likely focus on the development of novel derivatives with enhanced biological activity and improved pharmacokinetic properties. The exploration of new synthetic methodologies that allow for greater control over the substitution pattern on the aromatic ring will also be a key area of investigation.
References
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- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]
- Ferreira, R. J., et al. (2023). A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions. RSC Advances, 13(35), 24583-24589. [Link]
- Kaur, L. (2024). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions [Master's thesis, Wilfrid Laurier University]. Scholars Commons @ Laurier. [Link]
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38. [Link]
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- Koca, A., et al. (2018). Synthesis and characterization of nonperipherally tetra-[5-(diethylamino)-2-formylphenoxy] substituted metallophthalocyanines and their electrochemistry. Turkish Journal of Chemistry, 42(6), 1637-1650. [Link]
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Application Notes & Protocols: Acetonitrile as a Versatile Reactant in Modern Organic Synthesis
Introduction: Beyond a Benign Solvent
Acetonitrile (MeCN, CH₃CN) is ubiquitously found in synthetic and analytical laboratories, prized for its properties as a polar aprotic solvent with a wide liquid range, high dielectric constant, and miscibility with water and various organic solvents.[1][2] However, its role extends far beyond that of a mere reaction medium. Acetonitrile is an economically attractive and versatile two-carbon building block, capable of participating directly in a multitude of chemical transformations.[3][4] Its unique electronic structure, featuring an sp-hybridized nitrogen and an acidic methyl group (pKa ≈ 31.3 in DMSO), allows it to serve as a source of diverse functional groups and structural motifs.[5]
This guide provides an in-depth exploration of acetonitrile's applications as a reactant. We will dissect the fundamental principles of its reactivity and present detailed protocols for key transformations, offering researchers, scientists, and drug development professionals the technical insights required to leverage this simple yet powerful molecule in complex synthetic challenges.
The Reactivity Landscape of Acetonitrile
The synthetic utility of acetonitrile stems from several distinct modes of reactivity, each accessible under specific reaction conditions. Understanding these pathways is crucial for designing and troubleshooting synthetic routes.
-
α-C-H Acidity: The protons on the methyl group are weakly acidic and can be abstracted by a strong base to generate the cyanomethyl anion (⁻CH₂CN). This nucleophile is a key intermediate in C-C bond-forming reactions.
-
Radical Formation: Homolytic cleavage of the C-H bond can generate the cyanomethyl radical (•CH₂CN), a versatile intermediate for additions to unsaturated systems.[5] This pathway is often accessed using radical initiators or photoredox catalysis.
-
Nucleophilic Nitrogen: The lone pair of electrons on the nitrogen atom allows acetonitrile to act as a nucleophile, particularly toward strong electrophiles like carbocations, forming a nitrilium ion intermediate. This is the cornerstone of the classical Ritter reaction.[6]
-
C-CN Bond Cleavage: While more challenging due to a high bond dissociation energy, the C-CN bond can be cleaved under certain transition-metal-catalyzed conditions, allowing acetonitrile to function as a cyanide source.[5][7]
These distinct reactive properties enable acetonitrile to be used in a wide array of powerful synthetic transformations, including cyanomethylation, amidation, and the construction of complex heterocyclic scaffolds.[8]
Key Synthetic Transformations
Cyanomethylation: Installing the •CH₂CN Moiety
The introduction of the cyanomethyl group is a highly valuable transformation in organic synthesis, as the resulting nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[5] Acetonitrile serves as the ideal source for this synthon.
Transition-Metal-Free Radical Cyanomethylation: A robust method for the cyanomethylation of unsaturated systems involves the use of a radical initiator, such as tert-butyl peroxybenzoate (TBPB), under thermal conditions. This approach avoids the need for expensive or toxic metal catalysts.[9] The reaction proceeds via the generation of a cyanomethyl radical, which then adds to an alkene or alkyne.
The mechanism involves the thermal decomposition of TBPB to form tert-butoxy and benzoate radicals. These radicals abstract a hydrogen atom from acetonitrile to generate the key cyanomethyl radical (•CH₂CN).[10] This radical then engages the substrate in a cascade reaction to yield the final product.
Transition-Metal-Catalyzed Cyanomethylation: Copper and nickel catalysts have been effectively employed to mediate the coupling of acetonitrile with various substrates. For instance, a Cu/Ni dual catalytic system can achieve the direct cyanomethylation of alkenes via the coupling of an alkene sp² C-H bond with an acetonitrile sp³ C-H bond to form valuable β,γ-unsaturated nitriles.[11] Copper(II) acetate has also been used to catalyze the cyanomethylation of imines, providing a direct route to arylacrylonitriles.[12] These methods often offer high efficiency and broad substrate scope.[10]
The Ritter Reaction: Amide Synthesis from Carbocations
The Ritter reaction is a classical and powerful method for synthesizing N-alkyl amides. It involves the reaction of a nitrile with a substrate that can generate a stable carbocation in the presence of a strong acid.[13] Acetonitrile is commonly used as both the nitrile reactant and the solvent.[6]
The reaction is initiated by the formation of a carbocation from a precursor, typically a tertiary alcohol, benzylic alcohol, or alkene, upon treatment with a strong acid like sulfuric acid.[6][13] The nucleophilic nitrogen of acetonitrile then attacks the carbocation, forming a stable nitrilium ion. Subsequent hydrolysis of this intermediate, either during the reaction or upon aqueous workup, yields the corresponding N-substituted amide.[13]
Diagram: The Ritter Reaction Mechanism
Caption: Mechanism of the Ritter reaction using tert-butanol and acetonitrile.
The Ritter reaction is particularly useful for synthesizing amides with sterically hindered tertiary or secondary alkyl groups attached to the nitrogen atom.[6]
The Blaise Reaction: Synthesis of β-Ketoesters
The Blaise reaction is a classic organometallic transformation that utilizes a nitrile to construct β-ketoesters or their β-enamino ester precursors.[14] The reaction involves the zinc-mediated coupling of an α-haloester with a nitrile.[15]
The mechanism begins with the formation of a Reformatsky-like organozinc intermediate from the α-haloester and activated zinc metal. This organozinc species, a zinc enolate, then acts as a nucleophile, adding to the electrophilic carbon of the nitrile.[16] The resulting metalloimine intermediate can be hydrolyzed under controlled conditions. A mild basic workup (e.g., with 50% aq. K₂CO₃) yields the β-enamino ester, while a subsequent acidic workup hydrolyzes the enamine to afford the final β-ketoester.[14]
Diagram: The Blaise Reaction Workflow
Caption: General workflow for the Blaise reaction showing product divergence based on workup.
Synthesis of Heterocycles
Acetonitrile is a valuable building block for constructing a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[17] It can serve as a source of one or more atoms (C and N) for the final ring system.
-
Oxazoles: Polysubstituted oxazoles can be synthesized via an electrochemical reaction between ketones and acetonitrile, where acetonitrile provides one carbon and the nitrogen atom for the ring.[5]
-
Indolines and Other Nitrogenous Heterocycles: Visible-light-mediated photocatalysis enables the cyanomethylarylation of alkenes with acetonitrile, providing efficient access to structurally diverse nitrogenous heterocycles like indolines and isoquinolinones.[18]
-
β-Ketonitriles as Precursors: The reaction of amides with acetonitrile in the presence of a strong base like LiHMDS yields β-ketonitriles.[19] These products are highly versatile intermediates for the synthesis of a vast array of heterocycles, including pyrroles, furans, and pyridones.[20]
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always conduct a thorough risk assessment and consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Protocol 1: Transition-Metal-Free Synthesis of 3-Cyanomethylated Coumarins[9][10]
This protocol describes the radical-mediated cyanomethylation and cyclization of an aryl alkynoate to form a coumarin derivative.
Materials:
-
Aryl alkynoate (substrate, 1.0 equiv)
-
Acetonitrile (CH₃CN, serves as reactant and solvent)
-
tert-Butyl peroxybenzoate (TBPB, oxidant, 3.0 equiv)
-
Schlenk tube or sealed pressure vessel
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl alkynoate (e.g., 0.2 mmol, 1.0 equiv).
-
Add acetonitrile (2.0 mL).
-
Add tert-butyl peroxybenzoate (TBPB) (0.6 mmol, 3.0 equiv) to the mixture.
-
Seal the tube tightly.
-
Place the tube in a preheated oil bath at 130 °C and stir vigorously for 3 hours.
-
After cooling to room temperature, carefully vent the tube.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acetonitrile.
-
Purify the residue by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the 3-cyanomethylated coumarin product.
Causality: TBPB is chosen as the radical initiator because its thermal decomposition at 130 °C efficiently generates radicals that can abstract a hydrogen from acetonitrile.[10] Acetonitrile is used in large excess to serve as both the solvent and the cyanomethyl source, maximizing the probability of the desired reaction pathway.
Protocol 2: Ritter Reaction for the Synthesis of N-tert-Butylacetamide[6][13]
This protocol describes the synthesis of an N-substituted amide from a tertiary alcohol and acetonitrile.
Materials:
-
tert-Butanol (1.0 equiv)
-
Acetonitrile (reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst, ~1.2 equiv)
-
Round-bottom flask with reflux condenser
-
Ice bath, magnetic stirrer
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a round-bottom flask containing acetonitrile (e.g., 40 mL), add tert-butanol (e.g., 0.1 mol, 1.0 equiv).
-
Cool the mixture in an ice bath with stirring.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.12 mol, 1.2 equiv) dropwise via an addition funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice (~100 g).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-tert-butylacetamide.
-
The product can be further purified by recrystallization or distillation if necessary.
Causality: Concentrated sulfuric acid is a critical catalyst; it protonates the alcohol, facilitating the loss of water to generate the stable tert-butyl carbocation.[6] The reaction is performed at a low initial temperature during acid addition to control the highly exothermic protonation and prevent unwanted side reactions.
Quantitative Data Summary
Table 1: Comparison of Cyanomethylation Methods
| Method | Catalyst/Initiator | Substrate Class | Typical Conditions | Yield Range | Reference |
| Radical Addition | TBPB | Aryl Alkynoates | 130 °C, 3 h | 50-85% | [9] |
| Cu-Catalyzed | Cu(OAc)₂ | Imines | 120 °C, 24 h | 69-98% | [12] |
| Cu/Ni-Catalyzed | Cu(OTf)₂ / NiCl₂(dme) | Alkenes | 100 °C, 12 h | 40-90% | [11] |
| Photocatalytic | CN-K (heterogeneous) | Alkenes | Blue LED, rt | 67-75% | [18] |
Safety and Handling
Acetonitrile is a flammable and toxic chemical that requires careful handling.[21]
-
Hazards: Acetonitrile is harmful if inhaled, swallowed, or absorbed through the skin.[22] Exposure can lead to delayed symptoms due to the in vivo metabolism to cyanide.[23] It is also a serious fire hazard with a low flash point.[24]
-
Handling: Always handle acetonitrile in a well-ventilated chemical fume hood.[25] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves (check for breakthrough time), and a lab coat. Use non-sparking tools and ground containers during transfers to prevent static discharge.[21]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[23] It is incompatible with strong acids, bases, and oxidizing agents.[24]
-
Disposal: Dispose of acetonitrile waste as hazardous chemical waste according to institutional and local regulations. Never pour it down the drain.[23]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air immediately. In all cases of significant exposure, seek immediate medical attention.[21][25]
Conclusion
Acetonitrile has firmly established its identity as a versatile and powerful reactant in the synthetic chemist's toolkit. Its ability to act as a cyanomethyl source, a nitrogen nucleophile, and a precursor to various heterocyclic systems makes it an indispensable C2 building block.[7][26] By understanding its fundamental reactivity and leveraging modern synthetic methods, including radical, transition-metal-catalyzed, and electrochemical approaches, researchers can continue to develop innovative and efficient pathways for the construction of complex and valuable molecules.[5] Proper adherence to safety protocols is paramount to harnessing the full potential of this simple yet potent reagent.
References
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- Zhang, Y., Liu, Y., & Liu, Z. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01938
- Hoff, B. (2018). Acetonitrile as a Building Block and Reactant. Norwegian Research Information Repository. URL: https://nora.openaccess.no/nora-xmlui/handle/11250/2500851
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- Zhang, S., Shen, Z., & Jian, H. (2020). Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c00216
- Encyclopedia.pub. (2023). Cyanomethylation Reaction. URL: https://encyclopedia.pub/entry/41818
- Ahmad, S., et al. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8692711/
- Blog. (2025). What are the reaction mechanisms of acetonitrile in organic synthesis? URL: https://www.yufeng-chem.com/news/what-are-the-reaction-mechanisms-of-acetonitrile-in-organic-synthesis/
- PubChem. Acetonitrile. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acetonitrile
- Waser, J., et al. (2010). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Angewandte Chemie. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2911470/
- Alfa Chemistry. Ritter Reaction. URL: https://www.alfa-chemistry.com/resource/ritter-reaction.html
- Chen, C., et al. (2022). Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2qo00884j
- ResearchGate. Acetonitrile Complexes of Selected Transition Metal Cations. URL: https://www.researchgate.
- INEOS Group. (n.d.). Acetonitrile: Safe Storage and Handling Guide. URL: https://www.ineos.com/globalassets/ineos-group/businesses/ineos-nitriles/downloads/acetonitrile-safe-storage-and-handling-guide.pdf
- DTU Research Database. (2020). Acetonitrile Transition Metal Interfaces from First Principles. URL: https://orbit.dtu.
- ChemicalBook. (2019). Acetonitrile- The Simplest Organic Nitrile. URL: https://www.chemicalbook.
- Acetonitrile: A Versatile Solvent for Organic Synthesis and Chemical Manufacturing. URL: https://www.yufeng-chem.com/products/acetonitrile-solvent-manufacturer/
- New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet. URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0008.pdf
- Khidre, R. E., & Abdelwahab, A. M. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry. URL: https://journals.tubitak.gov.tr/chem/abstract.htm?id=15661
- Ritter Reactions between Alcohols and Acetonitrile Mediated by the Conducting Polymer Poly-(3,4-ethylenedioxythiophene). (2013). Ingenta Connect. URL: https://www.ingentaconnect.com/content/ben/coc/2013/00000017/00000009/art00011
- A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (2025). ResearchGate. URL: https://www.researchgate.net/publication/244675713_A_Practical_Synthesis_of_tert-Alkylamines_via_the_Ritter_Reaction_with_Chloroacetonitrile
- Wikipedia. (n.d.). Ritter reaction. URL: https://en.wikipedia.org/wiki/Ritter_reaction
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- Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. (2025). ResearchGate. URL: https://www.researchgate.net/publication/227429997_Recent_Developments_in_the_Isonitrile-Based_Multicomponent_Synthesis_of_Heterocycles
- Wikipedia. (n.d.). Blaise reaction. URL: https://en.wikipedia.org/wiki/Blaise_reaction
- Blog. (2025). What are the applications of acetonitrile in the chemical synthesis? URL: https://www.yufeng-chem.com/news/what-are-the-applications-of-acetonitrile-in-the-chemical-synthesis/
- Chem-Station. (2017). Blaise Reaction. URL: https://www.chem-station.com/en/reactions-en/organic-en/2017/05/blaise-reaction.html
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Application Notes & Protocols: One-Pot Synthesis of Heterocyclic Scaffolds Utilizing 2-(4-Formylphenoxy)acetonitrile
Introduction: The Strategic Value of 2-(4-Formylphenoxy)acetonitrile
In the landscape of modern drug discovery and medicinal chemistry, the efficiency of synthetic routes is paramount. The ability to construct complex molecular architectures with high atom economy and minimal operational steps is a key driver of innovation. This compound (CAS 385383-45-9) has emerged as a highly valuable and versatile starting material in this context.[1][2] Its structure is deceptively simple, yet it harbors a powerful combination of orthogonal reactive sites: a reactive aromatic aldehyde (formyl group) and a cyanomethoxy moiety.[1] This bifunctionality makes it an ideal substrate for one-pot syntheses and multicomponent reactions (MCRs), which are cornerstones of efficient library synthesis and lead optimization.[3][4]
One-pot synthesis, which involves the sequential addition of reagents to a single reaction vessel, and MCRs, where three or more reactants combine in a single operation, offer significant advantages over traditional multi-step synthesis.[3] These strategies reduce solvent waste, eliminate the need for purification of intermediates, and drastically shorten the time required to generate structurally diverse molecules. This guide provides an in-depth exploration of the application of this compound in a one-pot, three-component reaction to generate biologically relevant fused 4H-pyran scaffolds, a privileged structure in medicinal chemistry.[5]
Core Principle: The Power of the One-Pot, Three-Component Reaction (3-MCR)
Multicomponent reactions are synthetic processes that combine three or more substrates in a highly regio- and stereoselective manner to produce structurally complex organic compounds.[5] This approach is exceptionally effective in drug discovery for rapidly building libraries of novel compounds. The reaction discussed herein leverages the reactivity of this compound's aldehyde group to initiate a cascade of bond-forming events in a single pot.
Figure 1: Conceptual workflow of a one-pot, three-component reaction.
Application Protocol: One-Pot Synthesis of Fused 4H-Pyran Derivatives
This protocol details a robust and efficient one-pot, three-component synthesis of novel 2-amino-3-cyano-4H-pyran scaffolds, which are known to possess a wide range of pharmacological activities. The reaction proceeds via a base-catalyzed cascade involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Scientific Rationale & Mechanism
The choice of a basic catalyst, such as piperidine, is critical. It serves to deprotonate the active methylene compounds, generating the nucleophiles necessary for the key C-C bond-forming steps. The reaction is believed to proceed through the following mechanistic pathway:
-
Knoevenagel Condensation: The reaction initiates with the piperidine-catalyzed condensation between the aldehyde group of this compound (I) and malononitrile (II). This step forms a highly electrophilic α,β-unsaturated dicyanovinyl intermediate (III).
-
Michael Addition: A second active methylene compound (IV), such as dimedone or 4-hydroxycoumarin, is deprotonated by the base and acts as a Michael donor. It attacks the electron-deficient β-carbon of the dicyanovinyl intermediate (III), forming a new C-C bond and a non-cyclic adduct (V).
-
Intramolecular Cyclization & Tautomerization: The adduct (V) undergoes a rapid intramolecular cyclization, where the enolic hydroxyl group attacks one of the nitrile groups. This is followed by tautomerization to yield the stable, final fused 4H-pyran product (VI).
Figure 2: Mechanistic pathway for the 3-component synthesis of 4H-pyrans.
Detailed Experimental Protocol
Materials:
-
2-(4-Formylphenoxy)acetamide derivative (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Active methylene compound (e.g., Dimedone, 4-Hydroxycoumarin) (1.0 mmol, 1.0 eq)
-
Piperidine (0.2 mL, catalytic amount)
-
Ethanol (20 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the 2-(4-Formylphenoxy)acetamide derivative (1.0 mmol), malononitrile (1.0 mmol), and the chosen active methylene compound (1.0 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture to achieve a suspension.
-
Add a catalytic amount of piperidine (approximately 0.2 mL) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
-
Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Collect the crude solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure fused 4H-pyran derivative.
Data Presentation & Characterization
The success of the synthesis can be confirmed through standard analytical techniques. The following table summarizes representative data for products synthesized using this methodology, adapted from published results.[5]
| Starting Amide (Ar) | Active Methylene Cmpd. | Product | Yield (%) | M.p. (°C) |
| N-phenyl | Dimedone | 2-Amino-4-(4-((2-oxo-2-(phenylamino)ethyl)oxy)phenyl)-...-4H-chromene | 92% | 208-210 |
| N-(4-chlorophenyl) | Dimedone | 2-Amino-4-(4-((2-((4-chlorophenyl)amino)-2-oxoethyl)oxy)phenyl)-...-4H-chromene | 95% | 228-230 |
| N-phenyl | 4-Hydroxycoumarin | 2-Amino-4-(4-((2-oxo-2-(phenylamino)ethyl)oxy)phenyl)-...-pyrano[3,2-c]chromene | 90% | 278-280 |
| N-(p-tolyl) | 4-Hydroxycoumarin | 2-Amino-4-(4-((2-oxo-2-(p-tolylamino)ethyl)oxy)phenyl)-...-pyrano[3,2-c]chromene | 88% | 268-270 |
Key Characterization Signatures:
-
IR Spectroscopy: Look for characteristic absorption bands for the amino group (NH₂) around 3300-3400 cm⁻¹, the nitrile group (C≡N) near 2190-2200 cm⁻¹, and carbonyl groups (C=O) around 1660-1720 cm⁻¹.[6]
-
¹H NMR Spectroscopy: The appearance of a new singlet for the amino protons (often D₂O exchangeable) and the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) are key indicators of product formation.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target 4H-pyran product.[6]
Troubleshooting and Expert Insights
-
Low Yields: If yields are poor, ensure all reagents are pure and dry. The catalytic amount of piperidine can be slightly adjusted; too little will result in a slow reaction, while too much can promote side reactions.
-
Incomplete Reaction: If the starting aldehyde is still present after the expected reaction time, consider increasing the reflux time or adding a small additional amount of catalyst.
-
Purification Challenges: If the product does not readily precipitate or if recrystallization is ineffective, purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) is a reliable alternative.
-
Solvent Choice: Ethanol is an excellent and green choice for this reaction as it effectively dissolves the reactants at reflux and often allows for product precipitation upon cooling. For less soluble substrates, a co-solvent like DMF may be necessary, although this can complicate product isolation.
Safety Information
-
This compound: This compound is classified as an irritant and may cause skin and serious eye irritation. It is also harmful if swallowed (Acute Toxicity 4, Oral).[7][8]
-
Malononitrile: Highly toxic and an irritant. Handle with extreme care in a well-ventilated fume hood.
-
Piperidine: Flammable, toxic, and corrosive. Avoid inhalation and skin contact.
-
General Precautions: All experimental work should be conducted in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Conclusion
This compound stands out as a powerful and versatile building block for the efficient, one-pot synthesis of complex heterocyclic molecules. The three-component reaction detailed in this guide demonstrates a practical, high-yield pathway to medicinally relevant fused 4H-pyran scaffolds. By leveraging the principles of multicomponent reactions, researchers in drug discovery and organic synthesis can rapidly generate diverse molecular libraries, accelerating the identification of new therapeutic agents.
References
- Omar, R. S. et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(x), 0-0.
- Bess, E. N. et al. (2012). A General One-pot, Two-step Protocol Accessing a Range of Novel Polycyclic Heterocycles with High Skeletal Diversity. PMC - NIH.
- Jiang, B. et al. (2017). Recent Developments on Five-Component Reactions. PMC - NIH.
- Wang, G. (2012). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. ResearchGate.
- Reddy, G. S. et al. (2020). One-pot synthesis of N-heterocycles and enimino carbocycles... Organic Chemistry Frontiers (RSC Publishing).
- El-sayed, N. N. E. et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety... PMC - NIH.
- Forughian, M. et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.
- Li, G. et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems... Beilstein Archives.
Sources
- 1. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]
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- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 385383-45-9 [sigmaaldrich.com]
- 8. 385383-45-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Catalytic Conversion of 2-(4-Formylphenoxy)acetonitrile: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the selective catalytic conversion of 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule. Possessing both a reactive aldehyde and a nitrile group, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. This document details validated protocols for three primary transformations: the chemoselective hydrogenation of the formyl group to a primary alcohol, the catalytic reduction of the nitrile moiety to a primary amine, and the catalytic oxidation of the aldehyde to a carboxylic acid. By providing step-by-step methodologies, mechanistic insights, and expected outcomes, this guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic workflows.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound is a compound of significant interest due to its dual reactivity. The aromatic aldehyde is a gateway for transformations such as reduction to benzyl alcohols, oxidation to benzoic acids, and a variety of carbon-carbon bond-forming reactions.[1][2] Simultaneously, the acetonitrile group can be catalytically reduced to a primary amine, a crucial functional group in many biologically active molecules.[3][4]
The primary challenge and opportunity in the chemistry of this molecule lie in achieving high chemoselectivity. The ability to catalytically transform one functional group while leaving the other intact is paramount for efficient and elegant synthetic strategies. This guide addresses this challenge by presenting protocols that leverage specific catalytic systems to direct the reactivity towards a desired outcome. We will explore both homogeneous and heterogeneous catalysis, explaining the rationale behind the choice of catalyst, solvent, and reaction conditions for each selective transformation.[5][6]
Protocol I: Chemoselective Hydrogenation of the Aldehyde
This protocol focuses on the selective reduction of the formyl group to a hydroxymethyl group, yielding 2-(4-(Hydroxymethyl)phenoxy)acetonitrile. This transformation is a cornerstone of organic synthesis, converting an electrophilic carbonyl into a versatile primary alcohol.
Scientific Principle & Rationale
The catalytic hydrogenation of aromatic aldehydes is a widely used and highly efficient transformation.[7] The process involves the use of a heterogeneous catalyst, typically a noble metal like Palladium supported on activated carbon (Pd/C), and a hydrogen source.[8] The reaction proceeds via the adsorption of the aldehyde and molecular hydrogen onto the catalyst surface.[6] The H-H bond in molecular hydrogen is cleaved, and the hydrogen atoms are added across the carbonyl double bond, forming the alcohol.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is selected for its high activity and selectivity in reducing aromatic aldehydes under mild conditions.[8] It generally does not reduce the nitrile group under these conditions, ensuring high chemoselectivity.
-
Hydrogen Source: Gaseous hydrogen (H₂) at atmospheric or slightly elevated pressure is an economical and atom-efficient reductant.[9]
-
Solvent: Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. Protic solvents like ethanol can also facilitate the protonation of the intermediate alkoxide on the catalyst surface.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-(Hydroxymethyl)phenoxy)acetonitrile.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-2 mol%)
-
Ethanol (ACS grade)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
To a round-bottom flask or a Parr reactor vessel, add this compound.
-
Add ethanol to dissolve the starting material completely (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere or as a slurry.
-
Seal the flask/vessel.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Pressurize the vessel to the desired hydrogen pressure (a balloon is sufficient for atmospheric pressure) or as specified by the hydrogenation apparatus.[9]
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7][8]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional ethanol to recover any adsorbed product.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to obtain pure 2-(4-(Hydroxymethyl)phenoxy)acetonitrile.
Characterization and Expected Results
-
Yield: High to excellent yields (90-98%) are expected.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new singlet for the benzylic CH₂ protons (~4.6 ppm) and a broad singlet for the hydroxyl proton.
-
IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹). The nitrile C≡N stretch (~2250 cm⁻¹) should remain.
Workflow Diagram
Caption: Workflow for selective aldehyde hydrogenation.
Protocol II: Catalytic Reduction of the Nitrile
This protocol achieves the selective reduction of the nitrile group to a primary amine, producing 2-(4-Formylphenoxy)ethan-1-amine. This transformation is more challenging due to the relative inertness of the nitrile group compared to the aldehyde.
Scientific Principle & Rationale
The catalytic reduction of nitriles to primary amines requires more forcing conditions or specialized catalytic systems compared to aldehyde hydrogenation.[4] Common methods involve strong hydride donors or catalytic hydrogenation at high pressures.[3] A milder and effective alternative is the use of nickel(II) chloride in combination with sodium borohydride (NaBH₄).[10] This system generates nickel boride in situ, a heterogeneous catalyst that is highly effective for nitrile reduction.
Causality of Experimental Choices:
-
Catalyst System: The NiCl₂/NaBH₄ system is chosen for its proven efficacy in reducing nitriles under relatively mild conditions. It offers good functional group compatibility and avoids the high pressures often required for other catalytic hydrogenation methods.[10] The use of catalytic nickel greatly reduces the toxicity concerns associated with stoichiometric nickel reagents.[10]
-
Reductant: Sodium borohydride is a mild, easy-to-handle reducing agent. While generally not strong enough to reduce nitriles on its own, its reactivity is dramatically enhanced by the addition of transition metal salts like NiCl₂.[10]
-
Solvent: Methanol is a common solvent for borohydride reductions. It is polar enough to dissolve the reagents and participates in the reaction mechanism.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-Formylphenoxy)ethan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (0.1-0.2 eq)
-
Sodium Borohydride (NaBH₄) (5-7 eq)
-
Methanol (ACS grade)
-
Aqueous HCl (1 M)
-
Aqueous NaOH (1 M)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in methanol.
-
Add Nickel(II) Chloride Hexahydrate to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add Sodium Borohydride to the stirred solution. Caution: This addition is highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and slow addition to control the reaction rate. A black precipitate of nickel boride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the gas evolution ceases and the solution becomes acidic.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the remaining aqueous solution by adding 1 M NaOH until pH > 10.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a gradient containing a small percentage of triethylamine in dichloromethane/methanol) to afford the pure primary amine.
Characterization and Expected Results
-
Yield: Moderate to good yields (60-80%) are typically obtained.
-
¹H NMR: Expect the disappearance of the cyanomethyl CH₂ protons (~4.8 ppm) and the appearance of two new multiplets corresponding to the ethylamine fragment (-CH₂-CH₂-NH₂). The aldehyde proton signal (~9.9 ppm) should remain.
-
IR Spectroscopy: Look for the disappearance of the nitrile C≡N stretch (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹). The aldehyde C=O stretch (~1700 cm⁻¹) should remain.
Workflow Diagram
Caption: Workflow for selective nitrile reduction.
Protocol III: Catalytic Oxidation of the Aldehyde
This protocol describes the conversion of the aldehyde to a carboxylic acid, yielding 2-(4-Carboxyphenoxy)acetonitrile. While aldehydes can be oxidized by strong stoichiometric oxidants, catalytic methods using air or hydrogen peroxide are greener alternatives. Interestingly, related structures have been shown to self-oxidize to the carboxylic acid under ambient conditions during crystallization, suggesting a high susceptibility to oxidation.[11][12]
Scientific Principle & Rationale
The catalytic oxidation of aldehydes to carboxylic acids can be achieved with various systems. A common approach involves a transition metal catalyst and an oxidant like hydrogen peroxide or molecular oxygen (from air). The catalyst facilitates the transfer of oxygen atoms to the aldehyde. For instance, copper-based catalysts in the presence of an oxidant can efficiently mediate this transformation.[13][14] The reaction often proceeds through a radical mechanism or via the formation of a metal-peroxo species.
Causality of Experimental Choices:
-
Catalyst System: A copper(II) salt, such as CuCl₂, is chosen as a simple, inexpensive, and effective catalyst for aerobic oxidations.
-
Oxidant: Air (O₂) is the ultimate green oxidant, being readily available and producing water as the only byproduct.
-
Solvent: Acetonitrile is often a suitable solvent for such oxidations, as it is relatively inert and can dissolve both the substrate and catalyst.[13] Its role can sometimes be more complex, potentially mediating oxygen transfer.[15]
Detailed Experimental Protocol
Objective: To synthesize 2-(4-Carboxyphenoxy)acetonitrile.
Materials:
-
This compound (1.0 eq)
-
Copper(II) Chloride (CuCl₂) (5-10 mol%)
-
Acetonitrile (ACS grade)
-
Air or Oxygen supply
-
Aqueous HCl (1 M)
-
Ethyl Acetate
Procedure:
-
Charge a round-bottom flask with this compound and Copper(II) Chloride.
-
Add acetonitrile and stir to dissolve the components.
-
Fit the flask with a condenser open to the air or bubble a gentle stream of air/oxygen through the solution via a needle.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the copper catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting crude carboxylic acid by recrystallization or column chromatography.
Characterization and Expected Results
-
Yield: Moderate to high yields (70-90%) can be expected.
-
¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: The aldehyde C=O stretch (~1700 cm⁻¹) will be replaced by a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1680-1710 cm⁻¹). The nitrile C≡N stretch (~2250 cm⁻¹) should remain.
Workflow Diagram
Caption: Workflow for catalytic aldehyde oxidation.
Data Summary
| Transformation | Product | Catalytic System | Key Conditions | Expected Yield |
| Aldehyde Hydrogenation | 2-(4-(Hydroxymethyl)phenoxy)acetonitrile | 10% Pd/C, H₂ | Ethanol, RT, 4-16h | 90-98% |
| Nitrile Reduction | 2-(4-Formylphenoxy)ethan-1-amine | NiCl₂·6H₂O, NaBH₄ | Methanol, 0°C to RT, 12-24h | 60-80% |
| Aldehyde Oxidation | 2-(4-Carboxyphenoxy)acetonitrile | CuCl₂, Air (O₂) | Acetonitrile, 60-80°C | 70-90% |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium on carbon (Pd/C) can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere or as a slurry. Do not allow the catalyst to dry on filter paper exposed to air.
-
The reaction of sodium borohydride with methanol and acid is highly exothermic and produces flammable hydrogen gas. Perform additions slowly and ensure adequate ventilation away from ignition sources.
-
Nickel compounds are toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols before commencing work.
References
- Perni, R. H., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. National Center for Biotechnology Information.
- Li, H., et al. (2018). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. MDPI.
- Ley, S. V., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. University of Cambridge Apollo Repository.
- de Vries, J. G. (2011). Reduction of Aldehydes. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. Thieme.
- Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters, 44(17), 3367-3369.
- Wang, F., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Nano Materials, 1(7), 3381-3388.
- Chandrasekhar, S., et al. (2009). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate.
- Wikipedia contributors. (n.d.). Nitrile reduction. Wikipedia.
- Beller, M., & Jagadeesh, R. V. (2018). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. Thieme.
- Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles.
- Plietker, B., et al. (2022). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. ResearchGate.
- Magritek. (n.d.). Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: Influence of solvent and solvation effects on reaction performances.
- Takasago. (n.d.). Homogeneous hydrogenation of aldehydes and ketones based on diphosphine-Cu catalysts. ResearchGate.
- Barluenga, J., et al. (2019). Iron-Catalyzed Homogeneous Hydrosilylation of Ketones and Aldehydes: Advances and Mechanistic Perspective. ACS Catalysis, 9(6), 5283-5314.
- Save My Exams. (2025). Homogeneous & Heterogeneous Catalysts.
- Organic Syntheses. (n.d.). Procedure for 2-tert-Butoxycarbonyloxyimino-2-Phenylacetonitrile.
- Wang, J., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry, 32(9), 835-838.
- ResearchGate. (n.d.). Catalytic oxidation process in acetonitrile and free.
- Syracuse University SURFACE. (n.d.). Nucleophilic Carbon-Carbon Bond-Forming Reactions of 2-Methylenetetrahydropyrans.
- Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles.
- Fagnoni, M. (n.d.). C-C Bond Forming Reactions via Photogenerated Intermediates. IRIS.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Elsevier. (2023). Enantioselective C-C Bond Forming Reactions, Volume 73.
- University of Rochester. (n.d.). C=C Bond Formation.
- Trost, B. M., & Zhang, Y. (2025). Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv.
- chemrevise. (n.d.). Various reactions are used that involve formation of a C–C bond.
- PubChem. (n.d.). 2-(2-Bromo-4-formylphenoxy)acetonitrile.
- Rosenzweig, A. C., et al. (2021). Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol. Nature Communications, 12(5693).
- Lidsen. (n.d.). Acetonitrile Combustion over Copper-Based Nanocatalysts: A Structure-Performance Relationship Study.
- Şen, P., et al. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions. Cumhuriyet Science Journal, 40(3), 662-669.
- AVESIS. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions.
- ResearchGate. (2019). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions.
- Google Patents. (n.d.). Production of acetonitrile and/or hydrogen cyanide from ammonia and methanol.
Sources
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- 14. Catalysis Research | Acetonitrile Combustion over Copper-Based Nanocatalysts: A Structure-Performance Relationship Study [lidsen.com]
- 15. Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure you achieve high yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific application, the hydroxyl group of 4-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then attacks an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, to form the desired ether linkage.
While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing side reactions and the bifunctional nature of the starting materials. This guide will address these potential pitfalls and provide strategies for successful synthesis.
Reaction Mechanism and Key Considerations
The core of this synthesis is the SN2 reaction between the sodium salt of 4-hydroxybenzaldehyde and chloroacetonitrile.
Caption: Williamson Ether Synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The phenolic proton of 4-hydroxybenzaldehyde must be fully removed to generate the nucleophilic phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Competing E2 Elimination: The α-haloacetonitrile can undergo elimination to form an alkene, especially with sterically hindered or strong bases.[3][4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2][5]
-
Side Reactions of the Aldehyde Group: Under strongly basic conditions, the formyl group of 4-hydroxybenzaldehyde can undergo side reactions like the Cannizzaro reaction, though this is less common under typical Williamson ether synthesis conditions.[5]
Q2: I'm observing multiple spots on my TLC plate, even after the reaction should be complete. What are these impurities?
A2: The presence of multiple spots indicates a mixture of starting materials, the desired product, and potential byproducts. Common impurities include:
-
Unreacted 4-hydroxybenzaldehyde: This is often due to incomplete deprotonation or insufficient alkylating agent.
-
Unreacted α-haloacetonitrile: This can be due to a stoichiometric imbalance or slow reaction kinetics.
-
C-Alkylated Isomer: As mentioned, C-alkylation can lead to an isomeric byproduct.
-
Poly-alkylated Products: In some cases, reaction at both the oxygen and the ring can occur.
-
Hydrolysis of Acetonitrile: If water is present in the reaction mixture, the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, especially during workup.
Solution: To identify these impurities, it's helpful to run co-spots on your TLC plate with the starting materials. For definitive identification, techniques like LC-MS or NMR of the isolated impurities are recommended. To minimize impurities, ensure anhydrous conditions, use appropriate stoichiometry, and optimize reaction time and temperature.
Q3: The reaction is very slow or doesn't go to completion. How can I increase the reaction rate?
A3: Sluggish reactions can be accelerated by several methods:
-
Increase Temperature: Williamson ether synthesis is often conducted at elevated temperatures, typically between 50-100 °C.[6]
-
Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions.[2][3][6]
-
Use a More Reactive Halide: Bromoacetonitrile or iodoacetonitrile are more reactive than chloroacetonitrile due to better leaving group ability. You can also generate the iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).[6]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate, especially in a biphasic system (e.g., solid-liquid).[9][10][11] The catalyst helps to transport the phenoxide ion from the solid or aqueous phase into the organic phase where the reaction occurs.[9][12]
Frequently Asked Questions (FAQs)
Q1: What is the best base for this synthesis?
A1: The choice of base depends on the desired reactivity and the need to avoid side reactions.
-
Strong Bases (e.g., NaH, KH): These ensure complete and rapid deprotonation of the phenol, driving the reaction forward.[1][2] They are typically used in anhydrous polar aprotic solvents like DMF or THF.[1]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for activating the phenol and are less likely to promote elimination or other base-catalyzed side reactions.[2][5] They are commonly used in solvents like acetone or acetonitrile.
| Base | Solvent | Advantages | Disadvantages |
| Sodium Hydride (NaH) | DMF, THF | Fast, complete deprotonation | Flammable, requires anhydrous conditions |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile, DMF | Milder, less expensive, easier to handle | Slower reaction, may require higher temperatures |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | High yields, mild conditions | More expensive |
Q2: Which solvent should I use?
A2: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[6]
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity and boiling point, allowing for a wide range of reaction temperatures.
-
Acetonitrile (MeCN): Another good option, and it can be easier to remove during workup.[3][6]
-
Acetone: Often used with weaker bases like K₂CO₃.
Q3: How do I purify the final product?
A3: Purification is typically achieved through a combination of techniques:
-
Workup: After the reaction is complete, the mixture is usually cooled and quenched with water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine to remove inorganic salts and residual DMF.
-
Recrystallization: this compound is a solid at room temperature, making recrystallization an effective purification method. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.
Q4: Can I use a phase-transfer catalyst for this reaction?
A4: Yes, phase-transfer catalysis (PTC) is an excellent strategy to improve the yield and reaction rate of this synthesis.[9] A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) can be used with a base like K₂CO₃ in a less polar solvent. The catalyst facilitates the transfer of the phenoxide into the organic phase to react with the chloroacetonitrile. This can lead to milder reaction conditions and easier workup.[5][9]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol provides a general procedure that can be optimized based on your specific laboratory conditions and desired scale.
Caption: A typical experimental workflow for the synthesis.
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain this compound as a solid.
-
Characterize the final product by determining its melting point and acquiring NMR and IR spectra.
| Parameter | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| Typical Yield | 80-95% (optimized) |
| Melting Point | Varies with purity |
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- BenchChem. (2025).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- RSC Publishing. (2020, June 25).
- RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- PubChem. (n.d.). (4-Formyl-2-methoxyphenoxy)acetonitrile.
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Pharmaceutical Industry – Where are we?
- Evans, P. (n.d.). Workup for Reactions in THF/Dioxane.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- Macmillan Group. (2008, April 10).
- Biomed J Sci & Tech Res. (2022, August 12).
- Industrial Phase-Transfer C
- Macmillan Group. (2008, April 10).
- BenchChem. (2025). Technical Support Center: Optimizing 4-Hydroxy-3,5-dimethylbenzonitrile Synthesis in DMF.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- UPLC-MS/MS. (2025, August 10). Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS.
- Chemcasts. (n.d.). Thermophysical Properties of 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile.
- BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
- Google Patents. (n.d.).
- MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile.
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- PubChem. (n.d.). 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. biomedres.us [biomedres.us]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of Crude 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the purification of crude 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As every crude mixture can present unique challenges, this document emphasizes understanding the underlying chemical principles to empower you to adapt and optimize these purification strategies for your specific needs.
I. Understanding the Impurity Profile
The first step in any successful purification is to anticipate the potential impurities. This compound is commonly synthesized via the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a haloacetonitrile (e.g., chloroacetonitrile) in the presence of a base.[1][2] This synthetic route informs the likely contaminants in your crude product.
Caption: Origin of impurities in crude this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization. | The chosen solvent is too good, even at low temperatures. Excessive solvent was used. The cooling process was too rapid. | - Select a solvent in which the compound has high solubility when hot and low solubility when cold. Consider a two-solvent system (e.g., ethanol/water or ethyl acetate/hexane).[3][4][5] - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. |
| The product oils out during recrystallization. | The melting point of the compound is lower than the boiling point of the solvent. The presence of significant impurities is depressing the melting point. | - Switch to a lower-boiling point solvent or solvent mixture. - Try to remove some impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization. |
| Colored impurities persist after recrystallization. | The impurity has similar solubility to the product. The impurity is adsorbed onto the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). - Consider column chromatography for a more effective separation. |
| Poor separation during column chromatography. | The eluent system is not optimized. The column was improperly packed or overloaded. | - Systematically test different solvent polarities for your eluent using thin-layer chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate. - Ensure the column is packed uniformly without any air bubbles.[6] The amount of crude product should typically be 1-5% of the weight of the silica gel. |
| Product degradation during purification. | The nitrile group may be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[7] The aldehyde group is prone to oxidation to a carboxylic acid, particularly if exposed to air for prolonged periods.[8] | - Avoid strongly acidic or basic conditions during workup and purification. - Keep the purification process as brief as possible and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant issue. - Store the purified product at a low temperature (2-8°C) under an inert atmosphere.[9] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best single-solvent for recrystallizing this compound?
A1: While the ideal solvent should be determined empirically, ethanol is an excellent starting point. Structurally similar aromatic aldehydes and nitriles often exhibit good solubility in hot ethanol and lower solubility upon cooling.[3] If a single solvent is not effective, a two-solvent system can be employed.
Q2: How do I perform a two-solvent recrystallization for this compound?
A2: A common and effective two-solvent system is ethyl acetate and hexane.
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent).
-
While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until you observe persistent cloudiness.[5]
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Q3: What is a reliable column chromatography protocol for purifying this compound?
A3: Column chromatography on silica gel is a highly effective method for removing both more and less polar impurities.
Step-by-Step Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.[6] The amount of silica gel should be 20-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column. This "dry loading" method often results in better separation.[6]
-
Elution: Begin eluting the column with a low-polarity solvent mixture, such as 9:1 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, you can move to 4:1, then 2:1 hexane:ethyl acetate. The optimal gradient should be determined by monitoring the separation on TLC.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Decision workflow for purification strategy.
Q4: Can the nitrile group hydrolyze during aqueous workup?
A4: Yes, prolonged exposure to strongly acidic or basic aqueous conditions can lead to the hydrolysis of the nitrile to the corresponding primary amide (2-(4-formylphenoxy)acetamide) or carboxylic acid (2-(4-formylphenoxy)acetic acid).[7] Therefore, it is advisable to perform aqueous extractions with neutral or mildly acidic/basic solutions and to minimize the contact time.
Q5: How can I prevent the oxidation of the aldehyde group?
A5: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air.[8] While this is generally a slow process at room temperature, it can be accelerated by heat and certain contaminants. To minimize oxidation, avoid unnecessarily long reaction and purification times at elevated temperatures. Storing the crude and purified material under an inert atmosphere (nitrogen or argon) is also good practice.
IV. References
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-based insights and troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is through a Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, 4-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether product.[1]
Q2: I am observing a significant amount of unreacted 4-hydroxybenzaldehyde. What could be the cause?
Incomplete consumption of the starting phenol, 4-hydroxybenzaldehyde, is a common issue that can often be traced back to several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to a sluggish or incomplete reaction.[2]
-
Base Selection: While strong bases like sodium hydride (NaH) can be effective, they may also promote side reactions. Weaker bases such as potassium carbonate (K₂CO₃) are often a better choice as they are sufficient to deprotonate the phenol without introducing excessive basicity that can lead to undesired pathways.[2][3]
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (50-100 °C).[2] Insufficient temperature or reaction time can lead to incomplete conversion.
Q3: My reaction is producing a significant amount of a polar, water-soluble byproduct that is difficult to separate. What is it likely to be?
Under the basic conditions of the Williamson ether synthesis, the nitrile group of the product, this compound, can undergo hydrolysis to form 2-(4-formylphenoxy)acetic acid.[4][5][6] This carboxylic acid is significantly more polar than the desired nitrile and will readily form a carboxylate salt in the basic reaction mixture, rendering it highly water-soluble.
Mechanism of Nitrile Hydrolysis (Base-Catalyzed):
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbon of the nitrile group.[4]
-
Protonation: The resulting intermediate is protonated by water to form an imidic acid.[4]
-
Tautomerization: The imidic acid tautomerizes to an amide.[4]
-
Amide Hydrolysis: The amide can then undergo further base-catalyzed hydrolysis to the carboxylic acid.[4][7]
This side reaction is favored by prolonged reaction times at high temperatures and high concentrations of base.[5][6]
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section provides a detailed breakdown of the most frequently encountered side products in the synthesis of this compound, along with actionable troubleshooting steps.
Issue 1: Formation of 2-(4-Formylphenoxy)acetamide
Observation: You observe a byproduct with a molecular weight of 179.18 g/mol , which is more polar than the desired product but less polar than the corresponding carboxylic acid.
Root Cause: This impurity is 2-(4-formylphenoxy)acetamide, the intermediate in the hydrolysis of the nitrile group to the carboxylic acid.[8][9] Its formation is favored under milder basic conditions or if the reaction is not allowed to proceed to full hydrolysis.[6]
Mitigation and Removal Protocol:
-
Control Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to disfavor the hydrolysis pathway.
-
Purification:
-
After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities.
-
Follow with a wash with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The acetamide can typically be separated from the desired nitrile by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Issue 2: Disproportionation of 4-Hydroxybenzaldehyde via the Cannizzaro Reaction
Observation: You detect the presence of 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid in your crude reaction mixture.
Root Cause: 4-Hydroxybenzaldehyde, lacking alpha-hydrogens, is susceptible to the Cannizzaro reaction under strongly basic conditions.[10][11] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[10][12]
Mechanism of the Cannizzaro Reaction:
-
Hydroxide Attack: A hydroxide ion attacks the carbonyl carbon of the aldehyde.[10][13]
-
Hydride Transfer: The resulting tetrahedral intermediate collapses, transferring a hydride ion to a second molecule of the aldehyde.[10][12]
-
Proton Exchange: An acid-base reaction between the newly formed carboxylic acid and alkoxide generates the final products.[10]
Mitigation and Removal Protocol:
-
Base Selection: Avoid strong bases like sodium hydroxide or potassium hydroxide. Use a milder base like potassium carbonate (K₂CO₃) to minimize the likelihood of this side reaction.[2]
-
Controlled Addition of Base: Add the base portion-wise to maintain a lower instantaneous concentration.
-
Purification:
-
During the aqueous workup, an acidic wash (e.g., 1M HCl) will protonate the 4-hydroxybenzoic acid, allowing for its partial removal.
-
The remaining 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid can be separated from the desired product by column chromatography. 4-hydroxybenzyl alcohol is more polar than the product, while 4-hydroxybenzoic acid is significantly more polar.
-
Issue 3: Unidentified Polymeric Material
Observation: A significant amount of an insoluble, tar-like substance is formed during the reaction.
Root Cause: Under strongly basic and high-temperature conditions, phenolic aldehydes can be prone to polymerization or self-condensation reactions.[14] The specific structure of these polymers can be complex and varied.
Mitigation Protocol:
-
Temperature Control: Maintain the reaction temperature at the lower end of the effective range (e.g., 50-70 °C).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to polymer formation.
-
Solvent Choice: Use a dry, aprotic solvent like acetone or DMF. The presence of water can facilitate side reactions.[3]
Summary of Side Products and Conditions
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Conditions Favoring Formation | Mitigation Strategy |
| 2-(4-Formylphenoxy)acetamide | C₉H₉NO₃ | 179.18 | Mildly basic conditions, shorter reaction times | Minimize reaction time and temperature |
| 2-(4-Formylphenoxy)acetic acid | C₉H₈O₄ | 180.16 | Strongly basic conditions, prolonged heating | Use milder base, control reaction time |
| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | 124.14 | Strongly basic conditions | Use milder base (e.g., K₂CO₃) |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Strongly basic conditions | Use milder base (e.g., K₂CO₃) |
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic route and the key side reactions discussed.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 12. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 13. brainly.in [brainly.in]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the synthesis and optimization of 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during its synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what is the underlying mechanism?
The most prevalent and efficient method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[4][5]
The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary alkyl halide like chloroacetonitrile.[1][4] The choice of a polar aprotic solvent, such as acetonitrile or DMF, helps to solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[2][3]
Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors. Here’s a troubleshooting guide to address this issue:
-
Incomplete Deprotonation of 4-Hydroxybenzaldehyde: The hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the reactive phenoxide.
-
Solution: Ensure you are using a sufficiently strong base and an appropriate base-to-substrate ratio. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[2] Using a stronger base like sodium hydride (NaH) can also be effective, but requires anhydrous conditions.[2][4]
-
-
Side Reactions: Competing reactions can significantly reduce the yield of your target molecule.
-
Hydrolysis of Chloroacetonitrile: Chloroacetonitrile can be hydrolyzed, especially in the presence of water and a strong base.
-
Polymerization/Resin Formation: Aldehydes, including 4-hydroxybenzaldehyde, can undergo self-condensation or polymerization under certain conditions, particularly at high temperatures or in the presence of strong acids or bases.[6]
-
Solution: Maintain the lowest effective reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times that can favor side reactions.[6]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Solution: Employ polar aprotic solvents like acetonitrile or DMF to enhance the nucleophilicity of the phenoxide.[2][3] While acetonitrile can be both a reactant and a solvent, using it in conjunction with a phase-transfer catalyst can be particularly effective.[7] Optimize the reaction temperature; typically, these reactions are run at elevated temperatures, but excessive heat can promote side reactions.
-
Q3: I am struggling with the purification of this compound. What are the recommended methods?
Purification is crucial to obtain a high-purity product. The primary methods are recrystallization and column chromatography.[8]
-
Recrystallization: This is often the most straightforward method for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes is a common starting point for eluting compounds of this polarity. The progress can be monitored by Thin Layer Chromatography (TLC).
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common experimental hurdles.
Scenario 1: The reaction is not proceeding to completion, as indicated by TLC analysis showing significant starting material.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Base | - Increase the molar equivalents of the base (e.g., from 1.1 to 1.5-2.0 eq.).- Switch to a stronger base (e.g., from K₂CO₃ to NaH), ensuring anhydrous conditions.[2][4] | The phenolic proton of 4-hydroxybenzaldehyde needs to be completely abstracted to generate the nucleophilic phenoxide. Incomplete deprotonation leads to a lower concentration of the active nucleophile. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in 10°C increments, monitoring for byproduct formation by TLC. | The SN2 reaction rate is temperature-dependent. Insufficient thermal energy may lead to a slow or stalled reaction.[1] |
| Poor Reagent Quality | - Use freshly distilled or high-purity chloroacetonitrile.[9]- Ensure 4-hydroxybenzaldehyde is pure and dry. | Impurities in starting materials can interfere with the reaction. Chloroacetonitrile can degrade over time.[10] |
| Inappropriate Solvent | - Switch to a polar aprotic solvent like DMF or acetonitrile.[2][3][11][12]- Consider using a phase-transfer catalyst (PTC) if using a two-phase system.[13][14][15] | Polar aprotic solvents solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion.[2] PTCs facilitate the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs.[13][16] |
Scenario 2: TLC analysis shows multiple product spots, indicating the formation of byproducts.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions of the Aldehyde | - Lower the reaction temperature.[6]- Minimize the reaction time by closely monitoring its progress.[6]- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | The formyl group is susceptible to oxidation and can participate in various condensation reactions, especially at elevated temperatures.[8][17] |
| Reaction of Chloroacetonitrile | - Use anhydrous solvents and reagents to prevent hydrolysis of chloroacetonitrile. | In the presence of water and base, chloroacetonitrile can hydrolyze to glycolic acid derivatives. |
| C-Alkylation vs. O-Alkylation | - This is less common with phenoxides but can occur. Using a polar aprotic solvent generally favors O-alkylation.[2] | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. Solvent choice can influence the regioselectivity. |
III. Experimental Protocols & Visualizations
Optimized Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
IV. References
-
Smolecule. (2023, August 15). Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0.
-
Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
International Journal of Pharmaceutical Erudition. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
-
PTC Organics, Inc. (n.d.). PTC with Acetonitrile or DMF?
-
Sigma-Aldrich. (n.d.). This compound 385383-45-9.
-
Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
-
Benchchem. (n.d.). This compound|CAS 385383-45-9.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
-
Matrix Scientific. (n.d.). 385383-45-9 Cas No. | this compound.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
-
Organic Syntheses. (n.d.). chloroacetonitrile.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis.
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
-
Williamson, A. W. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
-
Pure and Applied Chemistry. (n.d.). purification of acetonitrile - tests for impurities.
-
PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile.
-
University of Richmond Scholarship Repository. (n.d.). One-pot silyl ketene imine formation-nucleophilic addition reactions of acetonitrile with acetals and nitrones.
-
ResearchGate. (2025, August 7). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid.
-
ChemicalBook. (2023, June 8). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities.
-
Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
BLDpharm. (n.d.). 342592-62-5|2-(4-Formyl-2-methoxyphenoxy)acetonitrile.
-
Taylor & Francis. (n.d.). 4-hydroxybenzaldehyde – Knowledge and References.
-
National Center for Biotechnology Information. (n.d.). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons.
-
PubChem. (n.d.). Chloroacetonitrile.
-
ResearchGate. (n.d.). Synthesis of acetonitrile by catalytic ammonolysis of acetic acid.
-
European Patent Office. (1997, January 22). METHOD FOR PURIFICATION OF ACETONITRILE.
-
MDPI. (n.d.). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions.
-
Luxembourg Bio Technologies. (n.d.). USING ACETONITRILE AND TETRAHYDROFURAN INSTEAD OF N,N-DIMETHYLFORMAMIDE IN PEPTIDE BOND FORMATION.
-
Organic Syntheses. (n.d.). 4.
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
-
PubMed. (n.d.). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins.
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
-
Chemdiv. (n.d.). Compound (2-formylphenoxy)acetonitrile.
-
ResearchGate. (n.d.). Catalytic Synthesis of Acetonitrile by Ammonolysis of Acetic Acid.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iajpr.com [iajpr.com]
- 14. ptfarm.pl [ptfarm.pl]
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- 16. biomedres.us [biomedres.us]
- 17. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 18. publications.iupac.org [publications.iupac.org]
- 19. data.epo.org [data.epo.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
I. Understanding Your Starting Material: Synthesis and Purity
A successful reaction begins with a pure starting material. This compound is typically synthesized via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with chloroacetonitrile. Understanding the potential pitfalls in this synthesis is the first step in troubleshooting subsequent reactions.
Frequently Asked Questions (FAQs): Synthesis and Purity
Question 1: My synthesis of this compound from 4-hydroxybenzaldehyde and chloroacetonitrile is giving a low yield. What are the likely causes?
Answer: Low yields in this Williamson ether synthesis are often due to competing side reactions or suboptimal conditions.[1] The primary culprits are:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]
-
Cannizzaro Reaction: Under strongly basic conditions, the aldehyde group of 4-hydroxybenzaldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid, consuming your starting material.[1]
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to the more nucleophilic phenoxide for the reaction to proceed efficiently.[1]
To improve your yield, consider the following optimizations:
| Parameter | Recommendation | Rationale |
| Base | Use a moderately weak base like potassium carbonate (K₂CO₃). | Stronger bases like sodium hydride (NaH) can increase the propensity for side reactions, including the Cannizzaro reaction. K₂CO₃ is sufficient to deprotonate the phenol without being overly harsh.[1] |
| Solvent | Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred. | These solvents effectively dissolve the reactants and facilitate the S_N2 reaction pathway without solvating the nucleophile as strongly as protic solvents.[1] |
| Temperature | Maintain a moderate temperature, typically between 50-80 °C. | Higher temperatures can promote side reactions.[1] |
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Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
II. Troubleshooting Reactions of the Aldehyde Functional Group
The formyl group is a versatile handle for a variety of carbon-carbon bond-forming reactions. Here we address common issues in Knoevenagel condensations, Wittig reactions, and reductive aminations.
Frequently Asked Questions (FAQs): Aldehyde Reactions
Question 2: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is sluggish or incomplete. How can I drive it to completion?
Answer: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.[2] Incompleteness can stem from several factors:
-
Insufficient Catalyst: The reaction is typically base-catalyzed. Weak amine bases like piperidine or ammonium acetate are commonly used.
-
Reversibility: The initial addition step can be reversible.
-
Steric Hindrance: While less of an issue with an aldehyde, bulky active methylene compounds can slow the reaction.
Troubleshooting Protocol: Knoevenagel Condensation with Malononitrile
-
Catalyst Choice: If using a very weak base, consider switching to a slightly stronger one like piperidine. Ensure the catalyst is not degraded.
-
Water Removal: The dehydration step is crucial for driving the reaction to completion. If the reaction is run in a solvent like toluene, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.
-
Solvent-Free Conditions: For a greener and often faster reaction, consider solvent-free conditions with a catalyst like ammonium acetate, potentially with microwave or ultrasonic irradiation.[3]
| Condition | Advantage | Disadvantage |
| Toluene with Dean-Stark | Efficient water removal drives equilibrium. | Higher temperatures, longer reaction times. |
| Ethanol with Piperidine | Milder conditions. | Water not actively removed. |
| Solvent-Free (Microwave/Ultrasound) | Rapid, high yield, environmentally friendly. | Requires specialized equipment. |
Question 3: My Wittig reaction is giving a complex mixture of products and the yield of the desired alkene is low. What's going wrong?
Answer: The Wittig reaction, which converts aldehydes or ketones to alkenes, can be complicated by ylide stability, base choice, and side reactions.[4][5][6]
-
Ylide Decomposition: The phosphorus ylide, especially if unstabilized, can be unstable. It should be generated in situ and used promptly.
-
Base-Induced Side Reactions: If a very strong base like n-butyllithium is used to generate the ylide, it can potentially react with other functional groups in your molecule. For this compound, the nitrile group is generally stable to n-BuLi at low temperatures, but the aldehyde is not. The ylide should be prepared separately and then the aldehyde added.
-
Stereoselectivity: Unstabilized ylides (e.g., from methyltriphenylphosphonium bromide) typically give the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.[4] Be aware of which isomer you are targeting.
-
Purification Issues: The triphenylphosphine oxide byproduct can be difficult to separate from the desired alkene.
Troubleshooting Protocol: Wittig Reaction
-
Ylide Generation: Ensure your phosphonium salt is dry. Use a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to generate the ylide in an anhydrous solvent like THF or DMSO.
-
Reaction Conditions: Add the aldehyde solution to the pre-formed ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Work-up and Purification: After quenching the reaction, much of the triphenylphosphine oxide can be removed by crystallizing the crude product from a non-polar solvent like hexane or a hexane/ethyl acetate mixture, as the oxide is more polar. Column chromatography is often necessary for complete purification.
Question 4: I am performing a reductive amination and I'm observing the formation of a significant amount of the corresponding alcohol. How can I favor the formation of the amine?
Answer: Reductive amination involves the formation of an imine intermediate followed by its reduction. The formation of the alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine with the amine.
-
Choice of Reducing Agent: Some reducing agents, like sodium borohydride, can reduce aldehydes directly and rapidly. Milder, more selective reducing agents are preferred for reductive amination.
-
Reaction Conditions: The pH of the reaction can influence the rate of imine formation.
Troubleshooting Protocol: Reductive Amination
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive amination as it is much more selective for the iminium ion over the aldehyde.[7] Sodium cyanoborohydride is also effective but is highly toxic.
-
One-Pot vs. Two-Step: You can perform the reaction in one pot by mixing the aldehyde, amine, and STAB together. Alternatively, you can pre-form the imine by stirring the aldehyde and amine together (often with a dehydrating agent like magnesium sulfate or in a solvent that allows for azeotropic removal of water) before adding a less selective reducing agent like sodium borohydride.
-
Catalyst: A small amount of acetic acid can catalyze imine formation.
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Sources
Stability issues of 2-(4-Formylphenoxy)acetonitrile under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and practical troubleshooting advice on the stability of 2-(4-formylphenoxy)acetonitrile under various experimental conditions. As a molecule incorporating a reactive aldehyde, a nitrile group, and an ether linkage, its stability is a critical consideration in experimental design, storage, and handling. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is primarily influenced by the pH of the solution. The molecule possesses three key functional groups susceptible to degradation under acidic or basic conditions: the aromatic aldehyde, the nitrile group, and the ether linkage.
-
Under Basic Conditions (pH > 9): The primary concern is the Cannizzaro reaction , a disproportionation reaction that is characteristic of aldehydes lacking α-hydrogens.[1] This leads to the formation of two new compounds: a carboxylate salt and an alcohol.
-
Under Acidic Conditions (pH < 5): Two main degradation pathways are possible:
-
Nitrile Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis to form a carboxylic acid.
-
Ether Cleavage: The ether linkage (-O-) can be cleaved under strong acidic conditions and elevated temperatures, though this is generally a less facile reaction.[2]
-
Troubleshooting Guide: Degradation Under Basic Conditions
Q2: I'm observing the disappearance of my starting material and the appearance of two new, more polar compounds in my reaction mixture at high pH. What is happening?
A2: This observation is highly indicative of the Cannizzaro reaction.[1] Since this compound is an aromatic aldehyde with no hydrogens on the carbon adjacent to the formyl group, it is susceptible to this base-induced disproportionation. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[3][4]
Expected Degradation Products:
-
4-(Cyanomethoxy)benzoic acid: The oxidation product.
-
(4-(Cyanomethoxy)phenyl)methanol: The reduction product.
The reaction follows third-order kinetics, being second order in the aldehyde and first order in the hydroxide ion concentration.[1] This means the rate of degradation will increase significantly with an increase in either the concentration of your starting material or the pH of the solution.
Visualizing the Cannizzaro Reaction
Caption: Base-catalyzed disproportionation of this compound.
Q3: How can I minimize or prevent the Cannizzaro reaction during my experiments?
A3: To mitigate this degradation pathway, careful control of the reaction pH is essential.
-
pH Control: Maintain the pH of your reaction mixture below 9. Use of a buffered solution can help to ensure pH stability.
-
Temperature: The Cannizzaro reaction is typically accelerated by heat. If possible, run your experiments at lower temperatures.
-
Reaction Time: As with any degradation process, prolonged reaction times will lead to a greater extent of decomposition.
Troubleshooting Guide: Degradation Under Acidic Conditions
Q4: My experiment requires acidic conditions, and I'm seeing a new compound with a carboxylic acid functionality. What is the likely cause?
A4: The most probable cause is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid. This reaction proceeds in a stepwise manner, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid and an ammonium ion.
Expected Degradation Product:
-
4-Formylphenoxyacetic acid
The rate of nitrile hydrolysis is dependent on both pH and temperature, with the reaction being faster at lower pH values and higher temperatures.[5]
Q5: Is the ether linkage stable under acidic conditions?
A5: The ether linkage in this compound is generally more stable than the nitrile group under acidic conditions. Cleavage of aryl ethers typically requires harsh conditions, such as concentrated strong acids (e.g., HBr or HI) and elevated temperatures.[2] For most standard experimental conditions using dilute acids, significant ether cleavage is not expected to be a primary degradation pathway. However, if your experiment involves prolonged heating in the presence of a strong acid, this possibility should be considered.
Potential Ether Cleavage Products:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile (if HCl is used) or other corresponding halo-acetonitriles.
Visualizing Acid-Catalyzed Degradation
Caption: Potential degradation pathways under acidic conditions.
Analytical Protocols and Data
Q6: How can I monitor the stability of this compound and identify its degradation products?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8][9][10] Such a method should be capable of separating the parent compound from all its potential degradation products. A forced degradation study is an essential part of developing and validating such a method.[2][5][11][12][13]
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and sample at various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature and sample at various time points.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C and sample at various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light and sample at various time points.
3. Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples using a suitable HPLC method.
Recommended Starting HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A starting point could be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
This method should be optimized to achieve adequate separation between the parent compound and all observed degradation products.
Table 1: Potential Degradation Products and Their Properties
| Degradation Product | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Cyanomethoxy)benzoic acid | Basic | C₉H₇NO₃ | 177.16 |
| (4-(Cyanomethoxy)phenyl)methanol | Basic | C₉H₉NO₂ | 163.17 |
| 4-Formylphenoxyacetic acid | Acidic | C₉H₈O₄ | 180.16 |
| 4-Hydroxybenzaldehyde | Acidic (harsh) | C₇H₆O₂ | 122.12 |
Identification of Degradation Products
The identity of the degradation products can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following are expected spectral data for some of the potential degradation products.
-
4-Hydroxybenzaldehyde:
-
4-Formylphenoxyacetic acid:
-
¹H NMR: Expected signals for the aldehyde proton (~9.8 ppm), aromatic protons, and the methylene protons of the acetic acid side chain.
-
Mass Spectrum: Expected molecular ion peak at m/z 180.[15]
-
-
4-(Cyanomethoxy)benzoic acid:
-
Synthesis: Can be synthesized via Williamson ether synthesis.[16]
-
Mass Spectrum: Expected molecular ion peak at m/z 177.
-
Storage and Handling Recommendations
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from strong acids and bases. Keep the container tightly sealed.
-
Handling: When preparing solutions, consider the pH of the solvent and any additives. If possible, use buffered solutions to maintain a neutral pH. Prepare solutions fresh and use them promptly to minimize the risk of degradation.
This technical support guide provides a comprehensive overview of the stability challenges associated with this compound. By understanding the potential degradation pathways and implementing the recommended control measures and analytical techniques, researchers can ensure the integrity of their experiments and the reliability of their results.
References
- Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-.
- Pharma Dekho. (2023, December 27). Sop for force degradation study.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxybenzaldehyde at BMRB.
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
- Chemguide. (n.d.). Hydrolysis of nitriles.
- SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (n.d.). Initial kinetic rates of nitrile hydrolysis (μmol mg −1 min).
- Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.
- International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review.
- National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds.
- ResearchGate. (2015). Stability indicating HPLC method development - a review.
- Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
- ResearchGate. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile.
- SlidePlayer. (n.d.). Cannizzaro Reaction.
- PubChemLite. (n.d.). 4-(cyanomethoxy)benzoic acid (C9H7NO3).
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
- INCHEM. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004).
- ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- Cambridge Open Engage. (2021, March 10). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms.
- Scribd. (n.d.). Cannizzaro Reaction Mechanism Analysis.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST. (n.d.). ortho-Formylphenoxyacetic acid.
- Semantic Scholar. (1997). The Gas-Phase Cannizzaro Disproportionation Reactions of Benzaldehyde and Pivaldehyde.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- MedCrave. (2016). Forced Degradation Studies.
- Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- ResearchGate. (n.d.). 1 H NMR spectrum showing disappearance of the acidic signal of formic....
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Preventing polymerization of 2-(4-Formylphenoxy)acetonitrile
Technical Support Center: 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support guide for this compound (CAS 385383-45-9). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile bifunctional molecule. As a compound featuring both a reactive aldehyde and a nitrile group, preventing its unintended polymerization and degradation is critical for successful and reproducible experimental outcomes.
This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your material from storage to reaction.
Part 1: Quick Reference & Prophylactic Measures
Proactive measures are the most effective strategy for preventing the degradation of this compound. The compound's reactivity is primarily dictated by its aromatic aldehyde group, which is susceptible to oxidation and, under certain conditions, polymerization.[1][2][3]
Table 1: Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store at 2–8 °C (36–46 °F).[3][4] | Low temperatures significantly reduce the rate of thermally initiated degradation and polymerization reactions.[5] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[4] | The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid. An inert atmosphere prevents this primary degradation pathway. |
| Container | Use tightly sealed amber glass or opaque vials.[6] | Prevents exposure to light, which can catalyze radical formation, and moisture, which can lead to hydration or other side reactions. Avoids evaporation.[1][6] |
| Inhibitors | For long-term storage, consider adding an antioxidant/inhibitor like Butylated Hydroxytoluene (BHT) at ~50-200 ppm. | BHT is a radical scavenger that effectively terminates radical chain reactions, preventing both oxidation and radical-initiated polymerization.[5] |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8][9] | Oxidizers will convert the aldehyde to a carboxylic acid. Strong bases can catalyze self-condensation (Cannizzaro-type) reactions. Strong acids can catalyze polymerization or hydrolysis of the nitrile. |
| Handling | Use only in a well-ventilated fume hood.[10] Wear appropriate PPE (gloves, safety goggles, lab coat).[11] Avoid using metal spatulas.[12] | The compound is classified as an irritant (skin, eye, respiratory).[3] Metal contaminants can catalyze decomposition.[12] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during storage or in your experimental workflow.
FAQ 1: I opened a new bottle of this compound and observed a solid precipitate or cloudiness that wasn't there before. What happened?
-
Probable Cause 1: Polymerization/Trimerization. The most likely cause is the self-reaction of the aldehyde functional group. Aldehydes can form trimers (trioxanes) or linear polymers, which are often less soluble and may appear as a white or off-white solid.[2] This process can be accelerated by trace amounts of acid or moisture.[2]
-
Probable Cause 2: Crystallization. If the material was subjected to temperatures below its recommended storage range, it might have simply crystallized out of any residual solvent or solidified if purchased as a low-melting solid.
-
Troubleshooting & Solution:
-
Gentle Warming: Gently warm a small aliquot of the sample to 30-40°C. If the solid redissolves and the solution becomes clear, it was likely crystallization, and the material is usable.
-
Solubility Test: Take a small sample of the material and test its solubility in a standard solvent (e.g., DMSO, CH₂Cl₂). If it is significantly less soluble than expected for the pure monomer, polymerization has likely occurred.
-
Analytical Verification: Acquire a ¹H NMR spectrum of the material. Polymerization will be indicated by significant peak broadening and a loss of sharp resolution for the aldehyde proton (~9.8-10 ppm). Oxidation will be indicated by the appearance of a carboxylic acid peak (>10 ppm).
-
Preventative Action: If polymerization is confirmed, the batch may be compromised. For future purchases, ensure immediate transfer to an inert atmosphere and storage at 2-8°C. If you plan to store the material for an extended period (>6 months), adding an inhibitor like BHT is strongly recommended.[5]
-
FAQ 2: My reaction yield is consistently low, and TLC analysis shows significant baseline material or streaking from the starting material spot.
-
Probable Cause: In-situ Decomposition. The starting material is likely degrading or polymerizing under your specific reaction conditions. This can be triggered by temperature, incompatible reagents, or the presence of air.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield reactions.
-
Detailed Protocol: Starting Material Stability Test [13]
-
To a clean, dry flask, add this compound and the reaction solvent.
-
Stir the mixture under the same temperature and atmospheric conditions as your planned reaction, but do not add any other reagents.
-
Monitor the mixture by TLC at regular intervals (e.g., every 30 minutes) for the duration of a typical reaction.
-
Interpretation: If you observe the formation of baseline impurities or streaking, the solvent or temperature is the culprit. Consider using a lower temperature or a different, rigorously dried and deoxygenated solvent.
-
FAQ 3: I suspect my compound has oxidized. How can I confirm this and can I purify the material?
-
Probable Cause: Exposure to atmospheric oxygen during storage or handling has led to the oxidation of the aldehyde group to a carboxylic acid (4-(cyanomethoxy)benzoic acid). This is a common failure mode for aromatic aldehydes.[1]
-
Confirmation:
-
¹H NMR Spectroscopy: Look for the disappearance of the sharp aldehyde singlet (~9.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch.
-
Acid-Base Extraction: Dissolve a sample in a water-immiscible solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 5% NaHCO₃ solution). The carboxylic acid impurity will move into the aqueous layer. Acidifying the aqueous layer (e.g., with 1M HCl) should cause the acid to precipitate if it is present in significant quantities.
-
-
Purification Protocol: If the oxidation is minor (<10-15%), purification via flash column chromatography is often feasible.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system such as Hexanes/Ethyl Acetate or Dichloromethane/Methanol. The more polar carboxylic acid will have a lower Rf and should separate from the desired aldehyde.
-
Procedure: a. Dissolve the crude material in a minimal amount of dichloromethane. b. Adsorb it onto a small amount of silica gel and dry it under vacuum. c. Load the dried silica onto the column. d. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%). e. Collect fractions and monitor by TLC to isolate the pure aldehyde.
-
Post-Purification: Immediately evaporate the solvent under reduced pressure at low temperature (<40°C) and place the purified solid under a high vacuum to remove all solvent traces. Store immediately under inert gas at 2-8°C.
-
Part 3: Understanding the Degradation Pathways
A clear understanding of the potential chemical transformations is essential for troubleshooting. The primary degradation pathways for this compound involve the aldehyde moiety.
Caption: Key degradation pathways for the title compound.
This guide is intended to provide robust support for your research. By implementing these storage, handling, and troubleshooting protocols, you can ensure the stability and reliability of this compound in your experiments.
References
- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- University of Southern California Environmental Health & Safety. (n.d.). Chemical Segregation and Storage.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Allan Chemical Corporation. (2023, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
- Mizzou Environmental Health & Safety. (n.d.). Chemical Storage and Segregation.
- Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- HSC Chemistry. (2024, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- The Chemistry Blog. (2023, August 7). How to Safely Handle Reactive Chemicals.
- Pell Wall Perfumes Blog. (2013, February 7). Aldehydes: identification and storage.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- Benchchem. (n.d.). This compound | CAS 385383-45-9.
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 9. Chemical Storage and Segregation | Environmental Health & Safety [ehs.missouri.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. How To [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in 2-(4-Formylphenoxy)acetonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Formylphenoxy)acetonitrile. This guide is designed to provide in-depth troubleshooting for one of the most common challenges encountered in the catalytic transformations of this molecule: catalyst deactivation. By understanding the root causes and implementing the strategies outlined below, you can enhance the efficiency, reproducibility, and longevity of your catalytic processes.
Section 1: Understanding the Deactivation Landscape
Reactions involving this compound often utilize heterogeneous catalysts, such as palladium on carbon (Pd/C), for selective hydrogenations. The molecule's dual functionality—a formyl (aldehyde) group and a nitrile group—presents a unique set of challenges. Both groups, as well as potential impurities, can interact with the catalyst's active sites, leading to a decline in performance.
The primary mechanisms of deactivation can be broadly categorized as poisoning, fouling (coking), and thermal degradation (sintering).[1][2] Understanding which of these is occurring is the first step toward a solution.
| Deactivation Mechanism | Description | Key Indicators in Your Reaction |
| Poisoning | Strong chemisorption of substances onto the catalyst's active sites, rendering them inaccessible.[3][4] | Rapid and severe loss of activity, often from the first run. Reaction fails to initiate or stalls completely. |
| Fouling (Coking) | Physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts.[2][5][6] | Gradual loss of activity over several runs or extended reaction times. Catalyst may appear discolored (darker). |
| Sintering | Thermally induced agglomeration of metal particles, leading to a loss of active surface area.[2][6][7][8] | Gradual loss of activity, particularly in high-temperature reactions. Often irreversible. |
| Leaching | Dissolution of the active metal component from the support into the reaction medium.[4][9] | Loss of activity and potential contamination of the product with the leached metal. |
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems.
Q1: My hydrogenation reaction is extremely slow or has stopped entirely, even with a fresh catalyst. What's the most likely cause?
A1: This points towards severe catalyst poisoning. The most common culprits are impurities in your starting material, solvent, or gas stream that strongly and often irreversibly bind to the active metal sites.
Causality: The formyl and nitrile functionalities of this compound make it susceptible to certain impurities introduced during its synthesis.
-
Sulfur Compounds: Often originating from reagents used in preceding synthetic steps (e.g., thiols, sulfonyl chlorides), sulfur is a notorious poison for palladium catalysts.[10] It forms strong bonds with palladium, blocking sites needed for hydrogen activation.[11]
-
Halide Ions: Residual chlorides (from acyl chlorides or chlorinated solvents) can poison the catalyst.
-
Strongly Coordinating Species: The nitrile group (-C≡N) itself can act as a poison. While it is part of the reactant, its strong coordination to the metal surface can inhibit the adsorption and activation of the formyl group, which is often the intended target for reduction.
-
Purity Analysis of Starting Material:
-
Action: Analyze your this compound sample using elemental analysis to detect sulfur (S) and halides (e.g., Cl). Use HPLC or GC-MS to identify any other organic impurities.
-
Rationale: Quantifying potential poisons is essential. Even ppm-level contamination can be sufficient to kill a catalyst batch.
-
-
Solvent and Gas Purity Check:
-
Action: Ensure solvents are of high purity and have been properly degassed. Use high-purity hydrogen gas (or other reactant gases) with an in-line purifier if necessary.
-
Rationale: Solvents can contain dissolved sulfur compounds or other inhibitors. Low-purity gas can introduce poisons.
-
-
Implement a Guard Bed:
-
Action: Before the main catalyst bed, introduce a small, sacrificial bed of a less expensive catalyst or a specific adsorbent material designed to trap poisons.
-
Rationale: This "guard bed" will remove the majority of poisons from the feedstock, protecting the more expensive main catalyst.[1]
-
Q2: My catalyst works well for the first run, but its activity drops with each subsequent recycle. Why?
A2: This suggests gradual deactivation, most likely due to fouling (coking) or slow poisoning.
Causality:
-
Fouling (Coking): The aldehyde group is prone to side reactions, such as polymerization or condensation under reaction conditions, which can form heavy, carbonaceous materials (coke).[4][5] These deposits physically block the pores and active sites of the catalyst.[2]
-
Product/Intermediate Inhibition: A reaction product or a stable intermediate might have a stronger affinity for the catalyst surface than the starting material, leading to its accumulation and the blocking of active sites.
Caption: Workflow for troubleshooting gradual catalyst deactivation.
-
Temperature-Programmed Oxidation (TPO):
-
Place a small, measured amount of the spent (deactivated) catalyst in a quartz tube reactor.
-
Heat the sample under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂).
-
Monitor the off-gas using a mass spectrometer for CO₂ evolution.
-
A significant CO₂ peak indicates the combustion of carbonaceous deposits, confirming fouling. The peak temperature can provide information about the nature of the coke.
-
-
Solvent Wash Regeneration:
-
After a reaction, filter the catalyst.
-
Wash the catalyst with a solvent that is good at dissolving potential polymeric byproducts but does not harm the catalyst itself (e.g., toluene, THF).[12]
-
Follow with a wash of a non-polar solvent (e.g., hexane) to remove the first solvent.
-
Dry the catalyst under vacuum before reusing. If activity is restored, fouling was likely the issue.
-
Q3: My reaction is producing unexpected byproducts, and the selectivity has changed. Is this related to deactivation?
A3: Yes, a change in selectivity is a classic indicator of catalyst surface modification or deactivation.
Causality: Different reaction pathways (e.g., reduction of the nitrile vs. the aldehyde) may occur on different types of active sites. Deactivation can selectively block one type of site, altering the product distribution.
-
Sintering: As small metal particles agglomerate into larger ones, the proportion of different crystal faces (terraces, edges, corners) changes.[13] Since different faces can have different catalytic activities and selectivities, sintering can directly impact the product distribution.
-
Selective Poisoning: A poison might preferentially adsorb to the sites responsible for the desired reaction, leaving sites for side reactions relatively free. For example, in the Rosenmund reduction, a catalyst is intentionally "poisoned" to stop the reduction at the aldehyde stage and prevent further reduction to an alcohol.[14]
-
Lower Reaction Temperature: High temperatures are the primary driver for sintering.[2][6] Determine the minimum temperature required for an acceptable reaction rate to preserve the catalyst's morphology.
-
Use a More Thermally Stable Support: The choice of catalyst support (e.g., carbon, alumina, titania) can influence the metal particles' resistance to sintering.
-
Controlled Doping/Poisoning: In some cases, intentionally adding a second component (a promoter or even a mild poison like quinoline in Lindlar catalysts) can stabilize the primary catalyst and block sites that lead to unwanted side reactions.[15]
Section 3: Preventative Measures & Best Practices
Proactive measures are always more effective than reactive troubleshooting.
| Best Practice | Rationale |
| Rigorous Feedstock Purification | The single most effective way to prevent poisoning. Remove sulfur, halides, and other contaminants before they enter the reactor.[16] |
| Optimize Reaction Conditions | Use the mildest possible conditions (temperature, pressure) that achieve the desired conversion and selectivity to minimize sintering and coking.[4] |
| Proper Catalyst Handling | Avoid exposing catalysts to air and moisture, especially pyrophoric ones like Raney Nickel. Handle under an inert atmosphere (N₂ or Ar). |
| Solvent Selection | Choose high-purity solvents that are stable under reaction conditions and do not contain catalyst poisons. |
Section 4: Catalyst Regeneration
In some cases, a deactivated catalyst can be regenerated to restore some or all of its activity.
-
Fouling/Coking: The most common regeneration method is calcination (controlled burning) in air or diluted oxygen to burn off carbon deposits.[5] This must be done carefully to avoid overheating and sintering the metal particles.
-
Reversible Poisoning: Some poisons can be removed by washing with specific solvents or by treatment with a regenerating gas stream at elevated temperatures.[17]
-
Sintering: Regeneration from sintering is very difficult but can sometimes be achieved by a high-temperature treatment in an oxidizing atmosphere followed by reduction (an oxy-chlorination/reduction cycle), which can re-disperse the metal particles. This is a harsh process and may not always be successful.
Caption: General workflow for catalyst regeneration options.
References
- An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (n.d.). Google Scholar.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing).
- Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (n.d.). MDPI.
- An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2025). Research Square.
- Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. (2025). LinkedIn.
- Catalyst Regener
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things.
- Sintering process and c
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020).
- What Methods Are Available to Reactivate Deactivated C
- Theoretical study of palladium leaching. (2012).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Regeneration of a hydrogenation catalyst. (2014).
- Catalyst deactivation mechanisms and how to prevent them. (2025). LinkedIn.
- Catalyst deactivation challenges in FCC and how to prevent them. (2025). LinkedIn.
- Deactivation mechanisms: A) Coke formation, B) Poisoning, C) Sintering... (n.d.).
- Catalyst deactiv
- Mechanisms of catalyst deactiv
- Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. (n.d.). Benchchem.
- Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016).
- Effect of Sulfur Species on H₂ Adsorption on Supported Palladium C
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- Rosenmund reduction. (n.d.). Wikipedia.
- Lindlar c
- RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. (n.d.). MDPI.
- Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent W
- Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. (n.d.).
- New process draws poison from nitrile production. (2016). Chemistry World.
- Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. (2022). PubMed.
- Nitrile. (n.d.). Wikipedia.
- Studies on the mechanism of acute toxicity of nitriles in mice. (n.d.). PubMed.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Inorganic Chemistry Journal. (n.d.).
- Arsenic. (n.d.). Wikipedia.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. avant-al.com [avant-al.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 8. chemisgroup.us [chemisgroup.us]
- 9. [PDF] An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III) | Semantic Scholar [semanticscholar.org]
- 10. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 15. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 16. Catalyst deactivation challenges in FCC and how to prevent them [eureka.patsnap.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the highest purity of the final product. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource for by-product analysis and reaction optimization.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzaldehyde on chloroacetonitrile.[1][2] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to the formation of impurities, impacting yield and purity. Understanding and controlling these side reactions is critical for a successful synthesis.
Reaction Pathway and Potential By-products
The primary reaction and key potential side reactions are illustrated below. Careful control of reaction conditions is paramount to favor the desired O-alkylation product.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields are often a result of competing side reactions or incomplete conversion. The most common culprits are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3] While O-alkylation is generally favored, C-alkylation can become significant, leading to isomers such as 2-hydroxy-5-formylphenylacetonitrile.
-
Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted 4-hydroxybenzaldehyde remaining. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of chloroacetonitrile: In the presence of moisture and base, chloroacetonitrile can hydrolyze to chloroacetamide, which is unreactive in the Williamson ether synthesis.[4]
-
Cannizzaro reaction: Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo a disproportionation reaction to form 4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid. This is more prevalent with strong bases like sodium hydroxide.[5]
Q2: My final product is a yellow or brownish color, even after initial purification. What causes this discoloration?
A2: Discoloration often points to the presence of phenolic impurities or degradation products.
-
Unreacted 4-hydroxybenzaldehyde: This is a common cause of yellowing. Due to its phenolic nature, it is prone to oxidation.
-
C-alkylation by-products: These isomers are also phenolic and can contribute to color.
-
Aldol condensation products: If acetone is used as the solvent, self-condensation of acetone or a crossed aldol condensation between acetone and 4-hydroxybenzaldehyde can occur under basic conditions, leading to colored, unsaturated by-products.[6][7]
Q3: I see an unexpected, more polar spot on my TLC plate that persists even after extended reaction times. What could it be?
A3: A persistent polar spot could be the result of hydrolysis of the nitrile group in your product.
-
2-(4-Formylphenoxy)acetamide: The nitrile group of the desired product can be hydrolyzed to an amide under basic conditions, especially if water is present in the reaction mixture. This amide is significantly more polar than the nitrile.[8]
Q4: How can I minimize the formation of the C-alkylation by-product?
A4: The regioselectivity between O- and C-alkylation is influenced by several factors:
-
Solvent: Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are known to favor O-alkylation in Williamson ether synthesis.[2][9]
-
Base: A moderately weak base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) to minimize side reactions.[3]
-
Temperature: Running the reaction at a moderate temperature (e.g., refluxing in acetone or around 80-100°C in DMF) is generally sufficient for the reaction to proceed without promoting excessive side reactions.[10][11]
Analytical Methodologies for By-product Analysis
A robust analytical strategy is essential for identifying and quantifying by-products. A combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive analysis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the primary technique for quantifying the purity of this compound and its non-volatile by-products.
Protocol: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.[12]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a higher proportion of Solvent A (e.g., 70-80%) to retain polar by-products.
-
Linearly increase the proportion of Solvent B to elute the main product and less polar impurities.
-
A typical gradient might be: 20% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a wavelength closer to the λmax of the aldehyde chromophore (around 280 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order:
| Compound | Expected Retention Time |
| 4-Hydroxybenzoic acid | Very Early |
| 4-Hydroxybenzaldehyde | Early |
| 2-(4-Formylphenoxy)acetamide | Intermediate |
| This compound | Late Intermediate |
| C-alkylation by-product | Late |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile components in the reaction mixture, such as unreacted starting materials and low molecular weight by-products.
Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 2 minutes.
-
Ramp: Increase to 280-300 °C at a rate of 10-15 °C/min.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dilute the crude sample in a suitable solvent like ethyl acetate or dichloromethane.
Expected Observations:
-
Peaks corresponding to unreacted 4-hydroxybenzaldehyde and chloroacetonitrile.
-
The main product, this compound, should be observable.
-
Analysis of the mass spectra will aid in the identification of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of the desired product and any isolated by-products.
Key Diagnostic Signals:
-
This compound (Product):
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.9 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H ortho to CHO), ~7.1 (d, 2H, Ar-H ortho to OCH₂CN), ~4.8 (s, 2H, OCH₂CN).
-
-
4-Hydroxybenzaldehyde (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, CHO), ~7.8 (d, 2H, Ar-H ortho to CHO), ~7.0 (d, 2H, Ar-H ortho to OH). A broad singlet for the phenolic -OH will also be present.
-
-
2-(4-Formylphenoxy)acetamide (Hydrolysis By-product):
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.9 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~4.7 (s, 2H, OCH₂), and broad singlets for the -NH₂ protons.[4]
-
-
C-alkylation By-product (e.g., 2-Hydroxy-5-formylphenylacetonitrile):
-
The aromatic region of the ¹H NMR spectrum will be more complex than the simple doublet of doublets seen for the para-substituted product. The presence of a phenolic -OH proton will also be a key indicator.
-
Recommended Synthetic Protocol and Purification
This protocol is optimized to minimize by-product formation.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a suitable volume of anhydrous acetone or acetonitrile to form a stirrable slurry.[13]
-
Reaction Initiation: Add chloroacetonitrile (1.1-1.2 eq.) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of 4-hydroxybenzaldehyde indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts and highly polar impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
The product can be further purified by recrystallization from a solvent system such as ethanol/water or ethyl acetate/hexane.
-
By understanding the potential side reactions and employing robust analytical techniques, researchers can effectively troubleshoot and optimize the synthesis of this compound, ensuring high yield and purity for downstream applications.
References
- PubChem. 2-(4-formylphenoxy)acetamide.
- The Royal Society of Chemistry. (2014).
- NMR SPECTRA OF CHAPTER 1 - AIR Unimi. [Link]
- PubChem. 2-(4-Formylphenoxy)-N-(4-methylphenyl)acetamide.
- SIELC Technologies. Separation of 4-Hydroxy-3-methoxybenzaldehyde on Newcrom R1 HPLC column. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Clutch Prep. Williamson Ether Synthesis. [Link]
- The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]
- University of California, Los Angeles. Workup for Reactions in THF/Dioxane. [Link]
- RSC Publishing. Analytical Methods. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
- ResearchGate. GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. [Link]
- Google Patents.
- Francis Academic Press.
- Human Metabolome Database. 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). [Link]
- ResearchGate. Reagents and conditions: (i) 4-hydroxybenzaldehyde, DMF, K2CO3, 100 °C... [Link]
- Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]
- Organic Syntheses. chloroacetonitrile. [Link]
- Google Patents.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]
- MDPI. Biosynthesis of 4-hydroxybenzylideneacetone by Whole-Cell Escherichia coli. (2022). [Link]
- Semantic Scholar.
- Semantic Scholar. C-24 STUDY OF ACID CATALYSIS FOR CONDENSATIONOF 4-HYDROXYBENZALDEHYDE WITH ACETONE. [Link]
- Google Patents.
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Technical Support Center: Scaling Up the Synthesis of 2-(4-Formylphenoxy)acetonitrile
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Formylphenoxy)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. This compound is a valuable building block in medicinal chemistry and organic synthesis, prized for its bifunctional nature containing both a reactive aldehyde and a modifiable nitrile group.[1][2]
This document moves beyond a simple protocol, offering in-depth explanations for experimental choices, troubleshooting for common issues encountered during synthesis and scale-up, and a series of frequently asked questions to ensure your success.
The Synthetic Approach: Williamson Ether Synthesis
The most reliable and scalable method for preparing this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 mechanism where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking an electrophilic haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).[4][5][6]
Reaction Mechanism
The process involves two key steps:
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The newly formed phenoxide attacks the carbon atom of the haloacetonitrile, displacing the halide to form the desired ether linkage.[4]
Caption: Figure 1: Williamson Ether Synthesis Mechanism
Standard Laboratory Protocol (10g Scale)
This protocol is designed to be a self-validating system, with checkpoints and rationale provided for each step.
Reagents and Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Rationale |
| 4-Hydroxybenzaldehyde | 122.12 | 10.0 g | 81.89 mmol | 1.0 | Limiting Reagent |
| Bromoacetonitrile | 119.95 | 10.8 g (7.0 mL) | 90.08 mmol | 1.1 | Slight excess ensures complete reaction of the limiting reagent. |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 16.98 g | 122.84 mmol | 1.5 | A mild, non-nucleophilic base. Excess drives the deprotonation equilibrium. Finely powdered increases surface area. |
| Acetone | - | 200 mL | - | - | A polar aprotic solvent that dissolves reactants and does not interfere with the SN2 reaction.[7] |
| Reaction Temperature | - | 56 °C (Reflux) | - | - | Provides sufficient energy for the reaction without causing significant solvent loss or side reactions. |
| Reaction Time | - | 6-8 hours | - | - | Typically sufficient for completion, but should be monitored by TLC. |
Step-by-Step Procedure
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g) and finely powdered potassium carbonate (16.98 g).
-
Solvent Addition: Add 200 mL of dry acetone.
-
Expertise Note: The use of dry acetone is crucial. Water can hydrolyze the bromoacetonitrile and reduce the efficacy of the base.[7]
-
-
Reagent Addition: With vigorous stirring, add bromoacetonitrile (7.0 mL) dropwise via syringe.
-
Safety First: Bromoacetonitrile is a potent lachrymator and is toxic. This step must be performed in a well-ventilated fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexanes:Ethyl Acetate). A complete reaction is indicated by the disappearance of the 4-hydroxybenzaldehyde spot.
-
Workup - Quench & Filter: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the potassium salts. Wash the filter cake with additional acetone (2 x 25 mL).
-
Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Trustworthiness Note: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which should be a pale yellow solid.[1]
-
Purification: Recrystallize the crude solid from a suitable solvent system like ethanol/water or isopropanol. The pure product, this compound, should be a crystalline solid.[1] Expected yield: 10-12 g (75-85%). Melting point: 84-86 °C.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
A1: Anhydrous potassium carbonate (K₂CO₃) is the preferred base. It is strong enough to deprotonate the phenol but not so strong that it promotes side reactions with the aldehyde or nitrile groups. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to undesired side reactions, such as polymerization or Cannizzaro-type reactions, especially at elevated temperatures.[8]
Q2: Can I use a different solvent?
A2: Yes, other polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can be used.[6] Acetone is often chosen for its balance of solvating power, appropriate boiling point for reflux, and ease of removal. DMF can accelerate the reaction but is harder to remove and requires higher temperatures.
Q3: Chloroacetonitrile is cheaper than bromoacetonitrile. Can I use it instead?
A3: Yes, chloroacetonitrile can be used. However, the reaction will likely be slower because chloride is a poorer leaving group than bromide in SN2 reactions. You may need to extend the reaction time or add a catalytic amount of a soluble iodide salt (e.g., NaI or KI) to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.
Q4: How do I know when the reaction is complete?
A4: The most reliable method is Thin Layer Chromatography (TLC).[9] Spot the reaction mixture against a spot of your starting material (4-hydroxybenzaldehyde). The reaction is complete when the starting material spot has completely disappeared. Visual cues like a color change are not reliable indicators of completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: Figure 2: Troubleshooting Workflow
Q: My reaction yields are consistently low (<50%). What are the likely causes?
A: Low yields typically point to one of three issues:
-
Incomplete Reaction: As seen on TLC, if a significant amount of 4-hydroxybenzaldehyde remains, the cause is likely insufficient deprotonation. Ensure your potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. Also, confirm your solvent is dry, as water will inhibit the base.
-
Degradation of Reagents: Bromoacetonitrile can degrade over time. If it is old or has been improperly stored, its potency may be reduced. Use fresh or recently purified haloacetonitrile.
-
Side Reactions: If your TLC plate shows multiple new spots instead of a clean product spot, side reactions are occurring. This can be caused by excessive heat or the use of a base that is too strong. The aldehyde group is sensitive and can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.[10]
Q: The reaction worked perfectly on a 1g scale, but when I tried a 50g scale, it failed. What happened?
A: This is a classic scale-up challenge often related to physical parameters, not chemistry.
-
Heat Transfer: A 500 mL flask has a much smaller surface-area-to-volume ratio than a 50 mL flask. It takes longer to heat to reflux, and localized overheating can occur. Ensure even heating with an oil bath and good insulation.
-
Stirring Efficiency: Inadequate stirring in a larger vessel can lead to poor mixing of the heterogeneous mixture (solid K₂CO₃ in acetone). This prevents efficient deprotonation. Use a powerful overhead mechanical stirrer for scales larger than 5-10g instead of a magnetic stir bar.
-
Exotherms: While this reaction is not violently exothermic, the initial addition of bromoacetonitrile can generate heat. On a large scale, this heat can accumulate, leading to uncontrolled temperature increases and side reactions. Ensure the addition is done slowly while monitoring the internal temperature.
Q: My final product is a brownish oil that won't crystallize. How can I purify it?
A: An oily product indicates the presence of impurities that are depressing the melting point and inhibiting crystallization.
-
Trituration: Try stirring the oil vigorously with a cold, non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This can often wash away the impurities and induce crystallization of the product.
-
Column Chromatography: If trituration fails, silica gel chromatography is the most effective method. Use a gradient elution system, starting with a non-polar eluent (like hexanes/ethyl acetate 9:1) and gradually increasing the polarity to isolate your product from more non-polar and polar impurities.
References
- Chem LibreTexts. (n.d.). Williamson Ether Synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website. [Link]
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis.
- MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
- Pure and Applied Chemistry. (n.d.). Purification of acetonitrile - tests for impurities.
- Indian Journal of Legal Science. (2015). Purification of acetonitrile with improvement in quality, yield and reduction of industrial waste.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- Organic Syntheses. (n.d.). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement.
- CORE. (2014). The Process of Acetonitrile Synthesis over γ-Al2O3 Promoted by Phosphoric Acid Catalysts.
- ResearchGate. (2025, August 6). The Oxidation of 4-(4-Formylphenoxy) Phthalonitrile to 4-(4-Carboxylphenoxy) Phthalonitrile at Ambient Conditions.
- Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-.
- ResearchGate. (n.d.). The reaction of acetophenone with benzaldehyde, acetonitrile and acetyl chloride using different molar ratios of MTSA at room temperature.
- ACS Publications. (2022, November 21). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State.
Sources
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Managing exothermic reactions with 2-(4-Formylphenoxy)acetonitrile
Technical Support Center: 2-(4-Formylphenoxy)acetonitrile
Introduction: Welcome to the technical support center for this compound (CAS 385383-45-9). This molecule, with its bifunctional aldehyde and nitrile groups, is a versatile intermediate in pharmaceutical and materials science research.[1] However, the reactivity of these functional groups, particularly in reactions involving strong nucleophiles, reducing agents, or catalysts, can lead to significant exothermic events. Understanding and controlling these thermal hazards is paramount for safe and reproducible experimentation.
This guide is designed for chemists and chemical engineers to anticipate, troubleshoot, and safely manage the thermal risks associated with this compound. It is structured into a direct, issue-focused troubleshooting guide and a broader FAQ section to build foundational knowledge.
Troubleshooting Guide: Managing Acute Exothermic Events
This section provides immediate, actionable advice for specific problems encountered during a reaction.
Issue 1: Reaction temperature is rising much faster than expected and exceeding the set point.
Immediate Assessment: You may be observing the initial stages of thermal accumulation, where the rate of heat generation is outpacing the rate of heat removal.[2] If unchecked, this can lead to a thermal runaway.[3][4]
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially if using a semi-batch process. This halts the introduction of new fuel for the exothermic reaction.
-
Maximize Cooling: Increase the cooling rate to its maximum capacity. For a lab-scale flask, ensure the ice bath is well-stocked and making good contact with the flask surface. For a jacketed reactor, lower the jacket temperature setpoint.
-
Ensure Vigorous Agitation: Check that the stirrer is functioning correctly and at a high speed. Efficient mixing is crucial for uniform heat transfer to the cooling surface and preventing localized hot spots.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, prepare to execute an emergency quench protocol. (See Protocol 1 below).
Root Cause Analysis & Prevention:
| Potential Cause | Explanation | Preventative Measure |
| Reagent Addition Rate Too High | The most common cause. The reaction generates heat faster than the cooling system can remove it.[5] | Profile the reagent addition rate. Start with a slow rate and only increase if the temperature remains stable. Use a syringe pump for precise control. |
| Inadequate Cooling | The cooling bath or reactor jacket has insufficient capacity for the reaction's scale or intrinsic exothermicity. | Before starting, ensure your cooling system is adequate. For scale-up, perform calorimetric studies to quantify the heat of reaction and required cooling duty.[2][6] |
| Poor Heat Transfer | Insufficient stirring, incorrect reactor geometry, or viscous reaction media can impede heat transfer to the cooling surface. | Use an overhead stirrer for viscous mixtures. Select a flask or reactor with a high surface-area-to-volume ratio. |
| Incorrect Starting Temperature | Starting the reaction at a higher temperature can exponentially increase the reaction rate and heat output.[3] | Always pre-cool the reactor contents to the target temperature before initiating reagent addition. |
Issue 2: A solid mass has formed in the reactor, and the temperature is now rising rapidly.
Immediate Assessment: This is a critical safety incident. The formation of a solid indicates a potential change in reaction pathway, solubility, or a "freezing" of the stirrer. The loss of agitation means a complete loss of heat transfer, and a runaway is highly probable.
Immediate Corrective Actions:
-
Alert Personnel & Evacuate: Inform colleagues and prepare for an emergency. If the temperature rise is uncontrollable, evacuate the immediate area.
-
DO NOT Attempt to Restart Stirrer: This could cause mechanical shock to a potentially unstable mixture.
-
Emergency Quench (if possible): If you can safely access the reactor, attempt to add a cold, inert solvent or quenching agent directly to the mixture to dilute and cool it. This is a last resort and carries significant risk.
Root Cause Analysis & Prevention:
-
Cause: The product or an intermediate may be insoluble in the reaction solvent at the current concentration and temperature. This is common in crystallization or polymerization side reactions.
-
Prevention: Conduct solubility studies prior to the experiment. Choose a solvent system where all components remain in solution. Consider a "reverse addition" (adding the reactor contents to the reagent) if product insolubility is the issue.
Experimental Protocols
Protocol 1: Emergency Quenching for Runaway Reactions
This protocol is a generic guideline. The specific quenching agent should be chosen based on its ability to neutralize the most reactive species without producing a violent secondary exotherm.
Objective: To rapidly cool and chemically halt an uncontrolled exothermic reaction.
Methodology:
-
Preparation: Before starting any potentially hazardous reaction, prepare a quenching vessel. This should be a flask or beaker, larger than the reaction vessel, containing the chosen quenching agent and cooled in a separate ice bath.
-
Choice of Quench Agent:
-
For reactions involving organometallics (e.g., Grignard, LiAlH₄): A cold, saturated solution of aqueous ammonium chloride (NH₄Cl) or a solution of isopropanol in an inert solvent like THF.[7][8]
-
For acid- or base-catalyzed reactions: A cold, dilute solution of a weak base (e.g., sodium bicarbonate) or weak acid (e.g., acetic acid), respectively.
-
-
Execution (Slowly and Cautiously):
-
Under maximum cooling of the primary reactor, use a cannula or wide-bore syringe to slowly transfer the cold quenching solution into the vigorously stirred reaction mixture.[8]
-
Monitor the temperature and any gas evolution closely. The initial quench may itself be exothermic.
-
Alternatively, if safe to do so, perform a "reverse quench" by slowly transferring the reactive mixture into the quenching vessel.
-
-
Post-Quench: Continue cooling and stirring for at least 30 minutes after the exotherm has subsided to ensure the reaction is fully neutralized.
Frequently Asked Questions (FAQs)
Q1: What chemical features of this compound contribute to exothermic reactions? A1: The potential for exothermic behavior arises from its two primary functional groups:
-
Nitrile Group (-C≡N): This group is electrophilic at the carbon atom. Its reaction with strong nucleophiles, such as Grignard reagents or hydrides (like LiAlH₄), is highly exothermic.[9][10] Acid- or base-catalyzed hydrolysis to the carboxylic acid can also release significant heat.[11]
-
Aldehyde Group (-CHO): The carbonyl carbon is also highly electrophilic. Reactions like Grignard additions, reductions, and some condensation reactions are well-known to be exothermic.[9]
-
Combined Reactivity: The presence of both groups opens the door to complex transformations. Under certain conditions (e.g., high temperature, strong base), unintended side reactions or decomposition could occur, adding to the thermal risk.
Q2: How do I safely scale up a reaction involving this compound? A2: Scaling up is not trivial because heat generation increases with volume (r³), while heat removal capacity only increases with surface area (r²).[3] A reaction that is easily controlled in a 100 mL flask can become a dangerous runaway in a 10 L vessel.
Q3: What is the Maximum Temperature of the Synthesis Reaction (MTSR) and why is it important? A3: The MTSR is the highest temperature the reaction mixture would reach in a "worst-case scenario," such as a complete cooling failure, assuming all unreacted starting material reacts instantly (adiabatically).[2] It is calculated using the heat of reaction, the heat capacity of the mixture, and the amount of accumulated, unreacted reagent.[2] Knowing the MTSR is critical because if it exceeds the boiling point of the solvent or the onset temperature of a hazardous decomposition reaction, you have a potentially catastrophic scenario. The primary goal of process safety is to ensure the MTSR always remains below these critical temperature thresholds.
Q4: Can this compound form explosive peroxides? A4: this compound contains an ether linkage. Ethers are known to form potentially explosive peroxides upon exposure to air and light over time.[12][13] While the risk profile may differ from simple ethers like diethyl ether or THF, it is a prudent safety measure to treat it as a potential peroxide former. Always store the compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[1] Test older containers for the presence of peroxides before use.
References
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- HSE. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
- Stoessel, F. (2009). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- H.E.L Group. (2024). Understanding Runaway Reactions and Their Safety Implications.
- H.E.L Group. (2024). Comparison of different calorimetry methodologies using Simular reaction calorimeter.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Organic Chemistry Portal. (n.d.). Synthesis of Nitriles.
- Wikipedia. (n.d.). Grignard reagent.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- PubMed. (2022). Cyanomethyl (CNMe) ether: an orthogonal protecting group for saccharides.
- ResearchGate. (2025). Hazard evaluation for oxidation of cyclic ethers.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- PubChem. (n.d.). 2-(2-Bromo-4-formylphenoxy)acetonitrile.
- Chemcasts. (n.d.). Thermophysical Properties of 2-[4-(1,1-Dimethylethyl)phenoxy]acetonitrile.
- Chemguide. (n.d.). hydrolysis of nitriles.
- MDPI. (n.d.). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile.
- INFO. (n.d.). Pyrolysis and Combustion of Acetonitrile (CH3CN).
- ResearchGate. (n.d.). (PDF) Degradation of acetonitrile residues using oxidation processes.
- ResearchGate. (2025). A reaction of formaldehyde with acetonitrile: Understanding the preparation of RDX (I).
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Alternative work-up procedures for 2-(4-Formylphenoxy)acetonitrile reactions
Welcome to the technical support guide for 2-(4-Formylphenoxy)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional molecule. This compound serves as a valuable building block, incorporating a reactive aldehyde and a nitrile moiety within a stable phenoxy-acetonitrile scaffold. This unique structure allows for sequential or orthogonal functionalization, making it a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.
This guide moves beyond standard protocols to address the common, yet often undocumented, challenges encountered during its synthesis, work-up, and subsequent reactions. Here, we provide field-proven insights and alternative procedures in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis via Williamson Ether Synthesis
The most common route to this compound is the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a haloacetonitrile (typically chloro- or bromoacetonitrile).[1][2] While straightforward in principle, this SN2 reaction can be prone to issues affecting yield and purity.[1][3]
Question 1: My yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this Williamson ether synthesis typically stem from one of four issues: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal reaction conditions, or inefficient work-up.
1. Incomplete Deprotonation: 4-hydroxybenzaldehyde is a phenol and requires a base to form the more nucleophilic phenoxide ion. If deprotonation is incomplete, the starting material will not react.
- Insight: While potassium carbonate (K₂CO₃) is a common and mild base, its effectiveness can be limited by its solubility in organic solvents like acetone or acetonitrile. Stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous conditions and careful handling.[4]
- Troubleshooting:
- Switch to a Stronger Base/Solvent System: Using NaH in an anhydrous polar aprotic solvent like DMF or DMSO will ensure rapid and complete formation of the phenoxide.[2]
- Utilize Phase-Transfer Catalysis (PTC): If using a biphasic system or a base like K₂CO₃ with limited solubility, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly enhance the reaction rate by shuttling the phenoxide ion into the organic phase.
2. Competing Side Reactions:
- Elimination: The alkylating agent, chloroacetonitrile, can undergo base-catalyzed elimination, although this is less common with primary halides.[1][3]
- C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][2] Using polar aprotic solvents (DMF, DMSO) generally favors the desired O-alkylation.
3. Suboptimal Conditions:
- Temperature: Excessively high temperatures can promote side reactions and decomposition. A good starting point is room temperature, with gentle heating (50-60 °C) if the reaction is sluggish.
- Solvent Choice: The solvent must be able to dissolve the reactants and be appropriate for the chosen base.
Workflow: Optimizing Williamson Ether Synthesis Yield
Caption: Troubleshooting workflow for low-yield synthesis.
Section 2: Work-Up & Purification Challenges
A clean reaction is only half the battle; efficient isolation of the pure product is critical.
Question 2: How can I effectively remove unreacted 4-hydroxybenzaldehyde from my crude product during work-up?
Answer: This is a classic purification challenge that can be easily solved by exploiting the acidic nature of the phenolic proton on the starting material.
-
Core Principle: 4-hydroxybenzaldehyde is a phenol with a pKa of approximately 7-8, while the product, an ether, lacks this acidic proton. A moderately basic aqueous wash will selectively deprotonate the unreacted phenol, converting it into the corresponding sodium or potassium phenoxide salt. This salt is highly polar and will partition into the aqueous layer, leaving the desired ether product in the organic phase.
Alternative Work-up Protocol: Basic Extraction
-
Quench and Dilute: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. If a solvent like DMF or DMSO was used, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and wash with water to remove the bulk of the high-boiling solvent.[5]
-
Basic Wash: Wash the organic layer with a 1M sodium hydroxide (NaOH) solution. You may perform this wash 2-3 times to ensure complete removal of the acidic starting material.
-
Neutralization and Brine Wash: Wash the organic layer with water, followed by a saturated sodium chloride (brine) solution. The brine wash helps to break any emulsions and reduces the solubility of organic compounds in the aqueous phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Question 3: My product is a persistent oil and I'm struggling with nitrile hydrolysis during work-up. What should I do?
Answer: This is a dual-pronged issue. Nitrile hydrolysis is a known side reaction that can occur under either strongly acidic or basic conditions, especially with heating, to form a carboxylic acid or an amide intermediate.[6][7][8][9] The oily nature of the product makes non-chromatographic purification difficult.
Troubleshooting Nitrile Hydrolysis:
-
Avoid Harsh Conditions: During the basic wash to remove starting material, use a moderate concentration of base (e.g., 1M NaOH) and perform the extraction at room temperature or below. Avoid prolonged contact times.
-
Avoid Strong Acids: Do not use strong acid washes (e.g., >1M HCl) unless specifically required to remove a basic impurity. A water wash is usually sufficient for neutralization after a basic wash.[10]
-
Temperature Control: Perform all extractive work-up steps at room temperature.
Alternative Purification for Oily Products: If the product remains an oil after work-up and basic extraction, column chromatography is the most reliable method for purification.
-
Recommended Solvents: A gradient elution on silica gel is typically effective. Start with a non-polar solvent system like 10% ethyl acetate in hexanes and gradually increase the polarity to 20-30% ethyl acetate in hexanes. The product is moderately polar and should elute after non-polar impurities.
-
Trituration: In some cases, you can induce crystallization by trituration. Dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM) and then add a poor solvent in which the product is insoluble (e.g., hexanes or diethyl ether) dropwise with vigorous stirring. If you are lucky, the product will precipitate as a solid, which can then be isolated by filtration.
Section 3: Downstream Reactions: Knoevenagel Condensation
The aldehyde group of this compound is readily used in C-C bond-forming reactions, such as the Knoevenagel condensation with active methylene compounds (e.g., malononitrile).
Question 4: My Knoevenagel condensation with malononitrile is slow and gives a poor yield. How can I optimize this reaction?
Answer: The Knoevenagel condensation is base-catalyzed and its efficiency is highly dependent on the catalyst, solvent, and reaction conditions. Sluggishness often points to an inadequate catalyst or suboptimal conditions.
-
Catalyst Choice: While weak bases like piperidine or pyridine are traditionally used, they can require long reaction times or heating.
-
Alternative: Using a catalytic amount of ammonium acetate (NH₄OAc) is often more efficient and can be performed under milder conditions.[11]
-
-
Solvent-Free and Microwave Conditions: These reactions often proceed much faster and cleaner under solvent-free or microwave-assisted conditions.[11][12] Grinding the aldehyde, malononitrile, and a catalytic amount of a solid base (like NH₄OAc) together can sometimes yield the product in minutes at room temperature.[12]
Optimized Protocol: Solvent-Free Knoevenagel Condensation [11][12]
-
Combine Reagents: In a mortar and pestle, combine this compound (1 equivalent), malononitrile (1.1 equivalents), and ammonium acetate (0.1 equivalents).
-
Grind: Gently grind the mixture at room temperature for 5-15 minutes. The reaction is often accompanied by a change in color or consistency (e.g., formation of a solid mass).
-
Monitor: Monitor the reaction by TLC (e.g., using 30% EtOAc/Hexanes) to confirm the consumption of the starting aldehyde.
-
Work-up: Once complete, triturate the solid mass with cold water or ethanol to remove the catalyst and any unreacted malononitrile.
-
Isolate: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield the pure condensation product, which is often crystalline and requires no further purification.
Table 1: Comparison of Knoevenagel Condensation Conditions
| Parameter | Traditional Method | Optimized Method |
| Catalyst | Piperidine or Pyridine | Ammonium Acetate[11] |
| Solvent | Toluene or Ethanol | Solvent-Free[12] |
| Temperature | Reflux | Room Temperature |
| Reaction Time | Several hours | 5-20 minutes |
| Work-up | Aqueous extraction, drying, concentration | Filtration/Trituration |
| Yield | Moderate to Good | Excellent |
Section 4: Downstream Reactions: Reductive Amination
Reductive amination is a powerful method to convert the aldehyde into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the formation of an imine followed by its reduction.[13]
Question 5: I'm performing a reductive amination and my final product is contaminated with the starting aldehyde and/or the intermediate imine. What's going wrong?
Answer: This is a very common issue in reductive amination.[14][15] It indicates either incomplete imine formation or inefficient reduction. The key is to use the right reducing agent and control the reaction conditions.
-
The Problem with NaBH₄: Sodium borohydride (NaBH₄) is a strong reducing agent that can reduce both the desired imine and the starting aldehyde.[14] If added too early or under the wrong pH, it will simply reduce your starting material, quenching the reaction.
-
The Superior Choice - NaBH(OAc)₃: Sodium triacetoxyborohydride (NaBH(OAc)₃ or "STAB") is a milder and more selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards aldehydes but highly reactive towards the protonated imine intermediate. It is also tolerant of mildly acidic conditions often used to promote imine formation.
Troubleshooting & Alternative Protocol: One-Pot Reductive Amination with STAB
-
Imine Formation: Dissolve this compound (1 equivalent) and your chosen amine (1-1.2 equivalents) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH). If the amine is a salt (e.g., an HCl salt), add a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A small amount of acetic acid (AcOH) can be added to catalyze imine formation. Stir at room temperature for 30-60 minutes.
-
Monitor Imine Formation: You can check for the disappearance of the aldehyde by TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture. The reaction is often exothermic. Stir at room temperature until the imine intermediate is fully consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Extract the mixture with an organic solvent (EtOAc or DCM).
-
Purification: The crude product can be purified using an acid-base extraction to isolate the amine product (see diagram below) or by column chromatography.
Diagram: Logic of Acid-Base Extraction for Amine Purification
Caption: Workflow for purifying amine products via acid-base extraction.
References
- Chemistry of Nitriles. (2025). Chemistry LibreTexts.[Link]
- Williamson ether synthesis.Wikipedia.[Link]
- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).YouTube.[Link]
- Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2015).
- Hydrolysis of nitriles.Chemguide.[Link]
- Hydrolysis of Nitriles.Organic Chemistry Tutor.[Link]
- Reducing Nitriles--Another Way to Make Aldehydes & Amines.YouTube.[Link]
- Nitrile to Acid - Common Conditions.
- Workup for Reactions in THF/Dioxane.University of Rochester.[Link]
- Organic Reaction Workup Formulas for Specific Reagents.Denison University.[Link]
- Alternative synthetic route towards nitriles by using aldehydes...
- 2-PHENYLBUTYRONITRILE.Organic Syntheses.[Link]
- Preparation and odor characteristics of nitriles derived
- A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
- Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.DSpace@MIT.[Link]
- Williamson Ether Synthesis.J&K Scientific LLC.[Link]
- A NEW GENERAL SYNTHESIS OF AROMATIC NITRILES
- p-METHOXYPHENYLACETONITRILE.Organic Syntheses.[Link]
- Nitrile synthesis by oxidation, rearrangement, dehydr
- The Williamson Ether Synthesis.Master Organic Chemistry.[Link]
- Struggling with Reductive Amination: Tips for Isol
- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi
- What are the difficulties associated with reductive amination? How to control byproduct formation?
- Novel Methods of Knoevenagel Condens
- Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride.
- What's wrong with my reductive amination? I barely got any product.Reddit.[Link]
- A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid.nopr.niscair.res.in.[Link]
- Williamson Ether Synthesis.Edubirdie.[Link]
- The Williamson Ether Synthesis.University of Missouri–St. Louis.[Link]
- Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor.Royal Society of Chemistry.[Link]
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Oxidation of aldehydes and ketones.Chemguide.[Link]
- Oxidation of Primary Alcohol to Aldehyde.YouTube.[Link]
- A reaction of formaldehyde with acetonitrile: Understanding the preparation of RDX (I).
- Oxidation of Aldehydes and Ketones.Chemistry LibreTexts.[Link]
- Aldehyde oxidation in human placenta. Purification and properties of 1-pyrroline-5-carboxylate dehydrogenase.Biochemical Journal.[Link]
- Aldehyde synthesis by oxidation of alcohols and rearrangements.Organic Chemistry Portal.[Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Kinetic Analysis of 2-(4-Formylphenoxy)acetonitrile Formation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the kinetic analysis of 2-(4-formylphenoxy)acetonitrile synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your kinetic studies.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, a reaction of significant interest in medicinal chemistry and organic synthesis.[1]
Q1: What is the underlying reaction mechanism for the formation of this compound?
The synthesis of this compound from 4-hydroxybenzaldehyde and an haloacetonitrile (e.g., bromoacetonitrile) is a classic example of the Williamson ether synthesis.[2] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile. This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (backside attack), leading to the formation of the ether and a halide salt byproduct.[5]
Caption: S(_N)2 mechanism for this compound formation.
Q2: What is the expected rate law for this reaction, and why is it important for kinetic analysis?
As an S(_N)2 reaction, the rate-determining step involves the collision of two species: the phenoxide nucleophile and the haloacetonitrile electrophile.[5][6] Therefore, the reaction is expected to follow second-order kinetics.[7]
Rate = k[4-hydroxybenzaldehyde_phenoxide][haloacetonitrile]
Where:
-
k is the rate constant.
-
[4-hydroxybenzaldehyde_phenoxide] is the concentration of the deprotonated phenoxide.
-
[haloacetonitrile] is the concentration of the electrophile.
Understanding this rate law is crucial because it forms the basis of your kinetic model. Kinetic analysis aims to experimentally determine the rate constant (k) under various conditions (e.g., temperature, solvent) to understand the reaction's sensitivity to these parameters and to calculate thermodynamic properties like activation energy.[8]
Q3: Which experimental factors have the most significant impact on the reaction rate and selectivity?
Several factors can strongly influence the kinetics and outcome of the Williamson ether synthesis.[9] A summary of key parameters is provided below.
| Parameter | Recommended Choice | Rationale & Impact on Kinetics |
| Solvent | Polar Aprotic (e.g., Acetonitrile, DMF) | These solvents effectively solvate the cation of the phenoxide salt but do not strongly solvate the nucleophilic oxygen atom, leaving it more available to react. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate significantly.[4][10] |
| Base | Weak Base (e.g., K₂CO₃, Cs₂CO₃) | A moderately weak base is sufficient to deprotonate the phenol (pKa ~7-10) without promoting side reactions. Stronger bases like NaH or alkoxides are also effective but may increase the risk of base-catalyzed elimination or other side reactions, especially at higher temperatures.[4] |
| Temperature | 50-100 °C | The reaction rate increases with temperature, as per the Arrhenius equation. However, excessively high temperatures can favor side reactions, such as elimination or C-alkylation.[10][11] The optimal temperature must balance reaction speed with selectivity. |
| Leaving Group | I > Br > Cl | The rate of the S(_N)2 reaction is dependent on the quality of the leaving group. Iodide is the best leaving group among the common halogens, leading to the fastest reaction, followed by bromide and then chloride.[3] |
Section 2: Experimental Protocols for Kinetic Analysis
A successful kinetic study relies on meticulous experimental design and execution. The following protocols provide a validated workflow for acquiring high-quality data.
Workflow Overview
Caption: Standard workflow for a chemical kinetic experiment.
Protocol 2.1: General Kinetic Experiment Setup
-
Reagent Preparation: Prepare stock solutions of 4-hydroxybenzaldehyde, bromoacetonitrile, and a non-reactive internal standard (e.g., biphenyl) in the chosen solvent (e.g., acetonitrile). Ensure all glassware is dry.
-
Reactor Setup: Charge a jacketed reactor vessel, equipped with a magnetic stirrer, thermometer, and nitrogen inlet, with the 4-hydroxybenzaldehyde solution and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to prevent potential side reactions involving atmospheric oxygen or moisture.
-
Temperature Equilibration: Set the circulator for the jacketed reactor to the desired temperature. Allow the solution to stir for at least 20-30 minutes to ensure thermal equilibrium.
-
Reaction Initiation (t=0): Initiate the reaction by adding the bromoacetonitrile stock solution via syringe in a single, rapid addition. Start the timer immediately. This marks time zero (t=0) of your kinetic run.
Protocol 2.2: Sample Collection and Quenching
This step is critical for accurate kinetic data. The reaction must be stopped instantly and completely at each time point.
-
Prepare Quench Vials: In advance, prepare a series of autosampler vials, each containing a quenching solution. A suitable quencher is a dilute acidic solution (e.g., 100 µL of 0.1 M HCl in acetonitrile) which will instantly protonate the phenoxide, rendering it non-nucleophilic and halting the reaction.
-
Timed Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture using a gas-tight syringe.
-
Immediate Quenching: Immediately dispense the aliquot into a prepared quench vial and vortex thoroughly. The time recorded should be the moment the aliquot enters the quenching solution.
-
Sample Storage: Store the quenched samples at a low temperature (e.g., 4 °C) to prevent any potential degradation before analysis.[12]
Protocol 2.3: HPLC Analysis Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentrations of reactants, products, and internal standards over time.[13]
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to ensure sharp peaks) is a good starting point. For example:
-
Start at 30% acetonitrile.
-
Ramp to 90% acetonitrile over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the reactant (4-hydroxybenzaldehyde) and product (this compound) have significant absorbance, such as 280 nm.
-
Calibration: Before analyzing kinetic samples, generate a multi-point calibration curve for each analyte (reactant, product, internal standard) to ensure accurate quantification.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the kinetic analysis of this reaction in a question-and-answer format.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. omicsonline.org [omicsonline.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-(4-Formylphenoxy)acetonitrile
For researchers, scientists, and drug development professionals, the robust and unambiguous characterization of chemical entities is the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of analytical methodologies for the characterization of 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule with potential applications in medicinal chemistry and organic synthesis.[1] Its structure, featuring a formyl group, an aromatic ring, an ether linkage, and a nitrile moiety, presents a unique analytical puzzle that can be comprehensively solved through a multi-technique approach.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the definitive structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for mapping the connectivity of the molecule.
Expertise & Experience: The Rationale Behind NMR Analysis
The asymmetry of the para-substituted benzene ring is expected to produce a distinct AA'BB' system in the ¹H NMR spectrum, a classic indicator of such substitution patterns. The aldehyde proton, being highly deshielded, should appear as a singlet in a characteristic downfield region. The methylene protons, situated between an oxygen atom and a nitrile group, will also have a predictable chemical shift. ¹³C NMR will be critical for confirming the presence of all nine unique carbon atoms, including the carbonyl carbon of the aldehyde and the nitrile carbon, which have highly characteristic chemical shifts.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for this compound, assuming the spectrum is acquired in a standard deuterated solvent such as CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[2][3]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehyde proton (-CHO) |
| ~7.85 | d | 2H | Aromatic protons (ortho to -CHO) |
| ~7.10 | d | 2H | Aromatic protons (ortho to -O-CH₂CN) |
| ~4.80 | s | 2H | Methylene protons (-O-CH₂CN) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190.7 | Aldehyde Carbonyl (-CHO) |
| ~162.5 | Aromatic Carbon (C-O) |
| ~132.0 | Aromatic Carbon (C-CHO) |
| ~130.5 | Aromatic Carbons (CH, ortho to -CHO) |
| ~116.5 | Nitrile Carbon (-CN) |
| ~115.5 | Aromatic Carbons (CH, ortho to -O-) |
| ~55.0 | Methylene Carbon (-O-CH₂CN) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the least intense signal.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typically required to obtain a good signal-to-noise ratio for all carbon signals.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Caption: Workflow for NMR-based structural elucidation.
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, this technique provides direct evidence for the nitrile, aldehyde, ether, and aromatic functionalities.
Expertise & Experience: Interpreting the Vibrational Signature
The most prominent and diagnostically useful peaks will be the C≡N stretch of the nitrile group and the C=O stretch of the aldehyde. The nitrile stretch is typically found in a relatively clean region of the spectrum, making it an excellent marker. The aldehyde C=O stretch will be present in the carbonyl region, and its exact position can be influenced by conjugation with the aromatic ring. The presence of an sp² C-H stretch from the aromatic ring and an sp³ C-H stretch from the methylene group will also be readily apparent.
Predicted IR Absorption Data
The table below summarizes the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2900-2950 | Medium | Aliphatic C-H Stretch (-CH₂-) |
| ~2820 & ~2720 | Medium, Doublet | Aldehyde C-H Stretch (Fermi Resonance) |
| ~2225 | Strong, Sharp | Nitrile C≡N Stretch |
| ~1700 | Strong, Sharp | Aldehyde C=O Stretch |
| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl Ether C-O Stretch |
Experimental Protocol: IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. Identify and label the major absorption peaks.
Caption: Workflow for FT-IR analysis of functional groups.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for gaining further structural information through analysis of its fragmentation patterns.
Expertise & Experience: Predicting Fragmentation
With a molecular weight of 161.16 g/mol , the molecular ion peak (M⁺) should be readily observable, especially with a soft ionization technique like Electrospray Ionization (ESI).[4][5] Under harsher conditions, such as Electron Ionization (EI), characteristic fragmentation patterns are expected. Key fragmentations would likely involve the loss of the formyl group (-CHO), the cyanomethoxy group (-OCH₂CN), or cleavage of the ether bond.
Predicted Mass Spectrometry Data
Table 4: Predicted Key Ions in Mass Spectrum
| m/z | Proposed Identity |
| 161 | [M]⁺ (Molecular Ion) |
| 132 | [M - CHO]⁺ |
| 121 | [M - CH₂CN]⁺ |
| 105 | [C₇H₅O]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocol: GC-MS Analysis
Given the likely volatility of the compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for both separation from impurities and characterization.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as acetonitrile or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the compound and analyze the resulting mass spectrum for the molecular ion and key fragments.
Caption: Workflow for GC-MS based characterization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Expertise & Experience: Method Development Strategy
Given the aromatic nature and moderate polarity of this compound, a reversed-phase HPLC method is the logical starting point. A C18 column is a robust choice. The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to ensure good peak shape for the aldehyde. The chromophores in the molecule (aromatic ring and aldehyde) make UV detection highly suitable, likely around 254 nm. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance detection sensitivity if required.[6]
Proposed HPLC Method and Expected Performance
Table 5: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8-10 minutes |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).
-
Instrumentation: Use an HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Analysis: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. Inject the sample and run the gradient method.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Caption: Workflow for HPLC-based purity analysis.
Comparative Summary of Analytical Techniques
Each analytical technique provides a unique and complementary piece of information, leading to a comprehensive characterization of this compound.
Table 6: Comparison of Analytical Methods
| Technique | Primary Information | Strengths | Limitations |
| NMR | Definitive structure, connectivity | High resolution, non-destructive | Lower sensitivity, requires pure sample |
| IR | Functional groups present | Fast, easy to use, good for solids | Lacks detailed structural information |
| MS | Molecular weight, fragmentation | High sensitivity, good for mixtures (with GC/LC) | Isomers may not be distinguishable |
| HPLC | Purity, quantification | High precision, robust, automatable | Requires method development |
References
- SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 2-(4-Formylphenyl)acetonitrile.
- ResearchGate. (n.d.). ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....
- ResearchGate. (n.d.). HPLC chromatograms using acetonitrile with different concentrations of....
- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
Sources
- 1. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Comparative Guide to HPLC Methods for Purity Determination of 2-(4-Formylphenoxy)acetonitrile
In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 2-(4-Formylphenoxy)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comparative analysis of two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity determination of this compound. We will delve into the rationale behind the method development, present comparative performance data, and provide a detailed protocol for a stability-indicating method. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most suitable method for their specific requirements.
Understanding the Analyte and Potential Impurities
This compound is a moderately polar molecule containing an aromatic ring, an ether linkage, a nitrile group, and an aldehyde functional group. The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile. Consequently, potential process-related impurities that need to be separated and quantified include:
-
Impurity A: 4-Hydroxybenzaldehyde (unreacted starting material)
-
Impurity B: Chloroacetonitrile (unreacted starting material)
-
Impurity C: 2-(4-Formylphenoxy)acetic acid (potential degradation product via hydrolysis of the nitrile)
-
Impurity D: 4-((Cyanomethoxy)methyl)benzoic acid (potential degradation product via oxidation of the aldehyde)
A robust HPLC method must be able to resolve the main analyte from these and other potential unknown degradation products.
Method 1: Rapid Isocratic HPLC Method for Routine Purity Analysis
This method is designed for high-throughput analysis, such as in-process control or routine quality checks, where a rapid assessment of the main peak's purity is required.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Rationale for Method Design:
The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar aromatic compounds.[1][2] The isocratic mobile phase of 50:50 acetonitrile and water offers a good balance between retention of the main analyte and elution strength to ensure a reasonable run time. Acetonitrile is often preferred as the organic modifier in reversed-phase HPLC due to its low UV cutoff and viscosity.[3] A detection wavelength of 254 nm is selected as it provides good absorbance for the aromatic ring system present in the analyte and potential impurities.
Method 2: Stability-Indicating Gradient HPLC Method
This method is developed to serve as a stability-indicating assay, capable of separating the main analyte from a wider range of potential impurities and degradation products that might be observed during stability studies.[4][5] The use of a gradient elution is crucial for resolving compounds with different polarities in a single run.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
Rationale for Method Design:
A longer C18 column (250 mm) is chosen to provide higher resolution, which is essential for a stability-indicating method. The mobile phase consists of an acidified aqueous phase (0.1% phosphoric acid) and an organic modifier (acetonitrile). The addition of phosphoric acid helps to suppress the ionization of any acidic impurities (like Impurity C and D), leading to better peak shapes and consistent retention times.[3] The gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, allows for the elution of more polar impurities at the beginning of the run, followed by the main analyte and less polar impurities. This approach ensures a robust separation of a wider range of analytes.[5]
Comparative Performance Data
The following table summarizes the hypothetical performance data for the two HPLC methods, demonstrating their respective capabilities in separating this compound from its potential impurities.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Impurity A | 2.8 | - |
| Impurity C | 3.5 | 2.1 |
| This compound | 5.2 | 4.5 |
| Impurity D | 6.8 | 3.8 |
Analysis of Performance Data:
Method 1 provides a significantly faster analysis time, with the main peak eluting at 5.2 minutes. While it offers acceptable resolution between the main peak and its closest eluting impurity, the resolution values are lower compared to Method 2. This method is suitable for routine analysis where the impurity profile is well-characterized and baseline separation is not critical for all minor components.
Method 2, with its gradient elution, demonstrates superior resolving power, as indicated by the significantly higher resolution values for all impurity pairs. This is a critical attribute for a stability-indicating method, as it ensures that any new degradation products formed during stability studies will likely be separated from the main peak and other known impurities. The longer run time is a trade-off for the enhanced separation and confidence in the purity assessment.
Experimental Protocol: Stability-Indicating Gradient HPLC Method (Method 2)
This section provides a detailed, step-by-step protocol for performing the purity determination of this compound using the stability-indicating gradient HPLC method. Adherence to these steps is crucial for obtaining reliable and reproducible results, in line with Good Laboratory Practices (GLP). The validation of such an analytical procedure should follow the International Council for Harmonisation (ICH) guidelines.[4][6]
1. Preparation of Mobile Phases
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a suitable method (e.g., sonication or vacuum filtration).
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
3. Sample Solution Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
4. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions specified for Method 2.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
5. Chromatographic Analysis
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the Working Sample Solution in duplicate.
6. Data Analysis
-
Identify the peaks corresponding to this compound and its impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the following formula:
-
Calculate the purity of the this compound sample by subtracting the total percentage of impurities from 100%.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
Caption: Experimental workflow for the stability-indicating HPLC method.
Caption: Logic for selecting the appropriate HPLC method.
Conclusion
The choice between a rapid isocratic and a more comprehensive stability-indicating gradient HPLC method for the purity determination of this compound depends on the specific analytical objective. For routine quality control where speed is essential and the impurity profile is known, the isocratic method offers a viable solution. However, for in-depth purity analysis, stability testing, and regulatory submissions, the stability-indicating gradient method is indispensable. Its superior resolving power ensures the accurate quantification of the main component and all potential impurities, thereby guaranteeing the quality and safety of the final pharmaceutical product. The principles and protocols outlined in this guide are grounded in established chromatographic theory and regulatory expectations, providing a solid foundation for robust analytical testing.[7][8][9]
References
- United States Pharmacopeia (USP).
- Agilent Technologies.
- International Council for Harmonisation (ICH). Q2(R2)
- European Medicines Agency (EMA). ICH guideline Q2(R2)
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- PMC.
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- NIH.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4-Formylphenoxy)acetonitrile
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Formylphenoxy)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It elucidates the structural reasoning behind the observed chemical shifts and coupling patterns, compares the molecule's spectral features to relevant alternatives, and provides a robust experimental framework for obtaining high-fidelity data.
Introduction: The Role of NMR in Modern Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map out the molecular framework, identify functional groups, and deduce the precise connectivity and stereochemistry of a compound. For a molecule like this compound, which contains multiple distinct functional groups (an aldehyde, an ether, a nitrile, and a para-disubstituted aromatic ring), NMR provides a complete structural fingerprint. This guide will dissect that fingerprint, demonstrating how to translate raw spectral data into definitive structural knowledge.
Experimental Protocol: Ensuring Data Integrity
The quality of any spectral interpretation is predicated on the quality of the data acquired. A self-validating protocol is essential for generating reproducible and trustworthy results.
Step-by-Step NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive solvent peak.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Cap the NMR tube and vortex gently to ensure a homogenous solution.
-
-
Instrument Setup & Calibration :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.[2]
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
The choice of solvent can influence chemical shifts through solute-solvent interactions.[3][4] While CDCl₃ is standard, using a different solvent like DMSO-d₆ could be informative if hydrogen bonding interactions are of interest.[5]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show three distinct sets of signals corresponding to the aldehyde, aromatic, and oxyacetonitrile protons.
Figure 2: Molecular structure of this compound with unique carbon environments labeled.
Predicted ¹³C NMR Data
| Signal Label | Chemical Shift (δ, ppm) | Assignment |
| C7 | ~191 | Aldehyde carbonyl (CHO) |
| C4 | ~162 | Aromatic C-O |
| C1 | ~135 | Aromatic C-CHO |
| C2/C6 | ~132 | Aromatic C-H (ortho to CHO) |
| C9 | ~117 | Nitrile (CN) |
| C3/C5 | ~115 | Aromatic C-H (ortho to OCH₂CN) |
| C8 | ~55 | Methylene (OCH₂) |
Justification of Assignments
-
Carbonyl and Nitrile Carbons (C7, C9) : These functional groups have highly characteristic chemical shifts. The aldehyde carbonyl carbon (C7) is significantly deshielded and appears at the low-field end of the spectrum, around 190-200 ppm. [6]The nitrile carbon (C9) is also distinct, typically appearing in the 115-120 ppm range. [2][7]* Aromatic Carbons (C1-C6) :
-
C4 (ipso- to ether) : The carbon directly attached to the highly electronegative oxygen atom (C4) is the most deshielded of the aromatic carbons, expected around 162 ppm.
-
C1 (ipso- to formyl) : The quaternary carbon attached to the formyl group (C1) is also deshielded, but less so than C4. Its signal is often of lower intensity.
-
C2/C6 : These carbons are ortho to the electron-withdrawing formyl group and are deshielded, appearing around 132 ppm.
-
C3/C5 : These carbons are ortho to the electron-donating ether group and are shielded, appearing upfield around 115 ppm.
-
-
Methylene Carbon (C8) : This sp³-hybridized carbon is bonded to an oxygen, which shifts its signal downfield into the 50-60 ppm range.
Comparative Spectral Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with those of simpler, related molecules. This comparison highlights the electronic influence of each substituent on the aromatic system.
Figure 3: Logical workflow for predicting the aromatic ¹H NMR spectrum via comparative analysis.
-
Versus Benzaldehyde : In benzaldehyde, all five aromatic protons appear in the range of 7.5-7.9 ppm. [8]Replacing the para-hydrogen with the -OCH₂CN group introduces a strong electron-donating effect. This shields the protons at the C3/C5 positions, shifting their signals significantly upfield to ~7.1 ppm, well away from the deshielded protons at C2/C6.
-
Versus Anisole (Methoxybenzene) : In anisole, the electron-donating methoxy group shields the aromatic protons, which resonate between ~6.9 and 7.3 ppm. Replacing the para-hydrogen with the powerful electron-withdrawing formyl group in our target molecule dramatically deshields the protons at the C2/C6 positions, shifting their signal far downfield to ~7.9 ppm.
This comparison validates our assignments. The final spectrum of this compound is not merely an average of its constituent parts but a predictable outcome of the competing electronic effects of its two substituents, resulting in a widely dispersed and easily interpretable aromatic region.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its molecular structure. Key diagnostic features include the downfield aldehyde proton singlet (~9.9 ppm), the characteristic pair of doublets in the aromatic region indicative of para-substitution, and the methylene singlet (~4.9 ppm). In the ¹³C spectrum, the aldehyde (~191 ppm), nitrile (~117 ppm), and oxygen-bound aromatic (~162 ppm) carbons provide definitive confirmation of the principal functional groups. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the spectrum to simpler analogues, a complete and confident structural assignment can be achieved.
References
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- Chemistry by Mishaal. (2024). NMR-13 Aromatic compounds | HNMR spectra of mono and disubstituted benzene rings. YouTube. [Link]
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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Formylphenoxy)acetonitrile
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Formylphenoxy)acetonitrile, a compound of interest for its potential applications in medicinal chemistry. By dissecting its fragmentation behavior and drawing comparisons with structurally related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar molecular scaffolds.
The Predicted Fragmentation Landscape of this compound
While a publicly available experimental mass spectrum for this compound is not readily found in common databases, its fragmentation pattern under electron ionization can be reliably predicted by understanding the behavior of its constituent functional groups: an aromatic aldehyde, a phenoxy ether linkage, and an acetonitrile moiety. The molecular ion (M⁺˙) is expected at an m/z corresponding to its molecular weight (C₉H₇NO₂ = 161.16 g/mol ).
The primary fragmentation pathways are anticipated to be driven by the stability of the resulting fragments, governed by fundamental principles of organic mass spectrometry.[1]
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the Ether Oxygen: The bond between the aromatic ring and the ether oxygen is a likely site of initial fragmentation. Homolytic cleavage can lead to the formation of a phenoxy radical and a formyl-substituted cyanomethylene cation. However, a more favorable pathway involves the cleavage of the O-CH₂ bond, leading to the formation of a stable 4-formylphenoxide radical and the cyanomethyl cation ([CH₂CN]⁺) at m/z 40 . Alternatively, charge retention on the aromatic portion would yield the 4-formylphenoxy cation at m/z 121 .
-
Benzylic-type Cleavage: The C-C bond between the oxygen and the methylene group (-O-CH₂CN) is susceptible to cleavage. This would result in the loss of a cyanomethyl radical (·CH₂CN), leading to the formation of a stable 4-formylphenoxide cation at m/z 121 . This is often a dominant fragmentation pathway for ethers.
-
Loss of the Formyl Group: Aromatic aldehydes are known to lose the formyl radical (·CHO) or carbon monoxide (CO). The loss of a hydrogen atom from the aldehyde group can lead to a strong [M-1]⁺ peak at m/z 160 . Subsequent loss of CO from this ion would produce a fragment at m/z 132 . Direct loss of the formyl radical would result in a fragment at m/z 132 .
-
Cleavage of the Acetonitrile Group: The loss of the entire acetonitrile group (·CH₂CN) would also lead to the fragment at m/z 121 . Further fragmentation of the acetonitrile side chain could involve the loss of HCN, though this is generally less common in EI-MS of nitriles compared to other fragmentations.
The following diagram illustrates the predicted major fragmentation pathways of this compound.
Figure 1: Predicted major fragmentation pathways of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected fragmentation of this compound with the experimentally determined mass spectra of three analogous compounds obtained from the NIST Chemistry WebBook: 4-formylbenzonitrile, anisole, and benzyl cyanide.[2]
4-Formylbenzonitrile
This compound shares the formyl and nitrile groups on a benzene ring, allowing for a direct comparison of their fragmentation behavior in a similar chemical environment. The experimental mass spectrum of 4-formylbenzonitrile shows a prominent molecular ion peak.[3][4][5][6][7] Key fragments arise from the loss of a hydrogen atom ([M-H]⁺) and the subsequent loss of carbon monoxide ([M-H-CO]⁺). The loss of the formyl radical ([M-CHO]⁺) is also observed. This aligns with our prediction for the fragmentation of the formyl-substituted aromatic ring in our target molecule.
Anisole (Methoxybenzene)
Anisole provides a model for the fragmentation of the phenoxy ether linkage. Its mass spectrum is characterized by a strong molecular ion peak.[8][9][10][11][12] The base peak often corresponds to the loss of a methyl radical ([M-CH₃]⁺), forming a stable phenoxide cation. Subsequent loss of carbon monoxide from this ion is also a significant pathway. This supports our prediction of the cleavage of the O-CH₂ bond in this compound to yield a stable phenoxide-type fragment.
Benzyl Cyanide (Phenylacetonitrile)
Benzyl cyanide serves as an analog for the acetonitrile moiety attached to an aromatic system, albeit through a methylene bridge. Its mass spectrum displays a strong molecular ion.[13][14][15][16][17] A characteristic fragmentation is the loss of a hydrogen atom to form a stable benzylic cation. The tropylium ion rearrangement is also a prominent feature in the fragmentation of benzyl derivatives. While the electronic environment of the acetonitrile group in our target molecule is different due to the ether linkage, the stability of the [CH₂CN]⁺ cation is a relevant consideration.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Corresponding Losses | Reference |
| This compound (Predicted) | 161 | 160 ([M-H]⁺), 132 ([M-CHO]⁺), 121 ([M-CH₂CN]⁺), 40 ([CH₂CN]⁺) | - |
| 4-Formylbenzonitrile | 131 | 130 ([M-H]⁺), 102 ([M-H-CO]⁺), 103 ([M-CO]⁺˙) | [3][4][5][6][7] |
| Anisole | 108 | 93 ([M-CH₃]⁺), 78 ([M-CH₂O]⁺˙), 65 ([C₅H₅]⁺) | [8][9][10][11][12] |
| Benzyl Cyanide | 117 | 116 ([M-H]⁺), 90 ([M-HCN]⁺˙), 89 ([M-CH₂CN]⁺) | [13][14][15][16][17] |
| Table 1: Comparison of key mass spectral fragments of this compound and related compounds. |
Experimental Protocol for Mass Spectrometry Analysis
To experimentally validate the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.
Sample Preparation
-
Dissolve the Sample: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ensure Purity: The sample should be of high purity to avoid interference from impurities in the mass spectrum.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements, which can aid in the determination of elemental compositions of fragment ions. A standard quadrupole mass spectrometer is also suitable for obtaining the fragmentation pattern.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns and for comparison with spectral libraries).
-
Ion Source Temperature: Typically 200-250 °C.
-
Inlet System: A direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used. For a pure compound, a DIP is sufficient. If the sample is part of a mixture, GC-MS is necessary for separation prior to analysis.
-
Mass Range: Scan from m/z 35 to 200 to ensure the capture of the molecular ion and all significant fragments.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
The following diagram outlines the general workflow for the experimental determination of the mass spectrum.
Figure 2: Experimental workflow for obtaining the mass spectrum of this compound.
Conclusion
The predictive analysis of the mass spectrometry fragmentation pattern of this compound, supported by comparative data from structurally similar compounds, provides a robust foundation for its identification and structural characterization. The interplay of the aromatic aldehyde, ether, and nitrile functionalities is expected to yield a characteristic fragmentation signature. The proposed experimental protocol offers a clear path for the empirical validation of these predictions. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the complexities of mass spectral interpretation in the pursuit of novel therapeutic agents.
References
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A Comparative Guide to 2-(4-Formylphenoxy)acetonitrile and Its Analogs for Advanced Synthesis
Introduction: Unpacking the Versatility of 2-(4-Formylphenoxy)acetonitrile
In the landscape of synthetic chemistry and drug discovery, bifunctional molecules serve as powerful scaffolds for building molecular complexity. This compound is a prime example of such a versatile intermediate. Its structure, featuring a para-substituted benzaldehyde core, is distinguished by the presence of a cyanomethoxy group (-OCH₂CN). This unique combination of a reactive aldehyde, an electron-influencing ether linkage, and a convertible nitrile function makes it a valuable building block for a wide array of applications, from the synthesis of novel heterocycles to the development of potential pharmaceutical agents and functional materials.[1][2]
The reactivity of the formyl group is the centerpiece of its synthetic utility, participating readily in nucleophilic additions, condensations, and oxidations.[3][4] However, its reactivity is subtly modulated by the electronic effects of the para-substituted cyanomethoxy group. The nitrile moiety, a common functional group in pharmaceuticals, offers a handle for further transformations into amines, amides, or carboxylic acids, significantly expanding its synthetic potential.[1][5]
This guide provides a comparative analysis of this compound against structurally similar compounds. By examining the influence of isomeric changes, linker modifications, and additional substitutions, we aim to provide researchers with the insights needed to select the optimal building block for their specific synthetic and developmental goals.
Selection of Comparable Compounds: A Rationale
To understand the unique characteristics of this compound, we will compare it against a curated set of analogs. The selection is based on systematic structural variations to isolate and understand the contribution of each molecular component.
-
Positional Isomers:
-
2-(2-Formylphenoxy)acetonitrile (ortho-isomer): Placing the formyl group at the ortho position introduces steric hindrance and potential intramolecular interactions, which can dramatically alter reactivity and conformation.
-
2-(3-Formylphenoxy)acetonitrile (meta-isomer): This isomer allows for an evaluation of the electronic effects of the cyanomethoxy group from the meta position, which are primarily inductive rather than resonance-based.
-
-
Linker Analog:
-
Substituted Analog:
-
2-(4-Formyl-2-methoxyphenoxy)acetonitrile: The addition of an electron-donating methoxy group ortho to the ether linkage provides insight into how multiple substituents collectively influence the molecule's properties and reactivity.[7]
-
Comparative Analysis
Physicochemical Properties
A fundamental comparison begins with the core physical properties of these compounds. These characteristics influence reaction conditions, solubility, and purification strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Feature |
| This compound | C₉H₇NO₂ | 161.16 | 146-148 @ 0.1 mmHg[8] | para-substitution, ether link |
| 2-(2-Formylphenoxy)acetonitrile | C₉H₇NO₂ | 161.16 | N/A | ortho-substitution, ether link |
| 2-(3-Formylphenoxy)acetonitrile | C₉H₇NO₂ | 161.16 | N/A | meta-substitution, ether link |
| 2-(4-Formylphenyl)acetonitrile | C₉H₇NO | 145.16 | N/A | Direct C-C bond, no ether |
| 2-(4-Formyl-2-methoxyphenoxy)acetonitrile | C₁₀H₉NO₃ | 191.18 | N/A | Added ortho-methoxy group |
Reactivity of the Formyl Group: An Electronic and Steric Perspective
The aldehyde functional group is the primary center for reactivity in these molecules. Its electrophilicity, which dictates its susceptibility to nucleophilic attack, is a direct consequence of the electronic environment of the aromatic ring.
The reactivity of benzaldehyde derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating reactions with nucleophiles.[4][9] Conversely, electron-donating groups (EDGs) decrease this electrophilicity, slowing down such reactions.[10][11]
-
This compound (Reference Compound): The cyanomethoxy group at the para position acts as a moderate electron-withdrawing group through induction, slightly enhancing the electrophilicity of the formyl carbon compared to unsubstituted benzaldehyde. The ether oxygen can donate electron density via resonance, but this effect is likely outweighed by the inductive withdrawal of the oxygen and the cyanomethyl group.
-
2-(2-Formylphenoxy)acetonitrile (ortho-isomer): This isomer is expected to be significantly less reactive in many cases due to steric hindrance. Nucleophiles will have more difficulty approaching the carbonyl carbon, which is shielded by the adjacent cyanomethoxy group.
-
2-(4-Formylphenyl)acetonitrile: Lacking the electron-donating resonance effect of the ether oxygen, the cyanomethyl group's inductive electron-withdrawing effect is more pronounced. This should result in a more electrophilic, and therefore more reactive, formyl group compared to its phenoxy counterpart.
-
2-(4-Formyl-2-methoxyphenoxy)acetonitrile: The addition of a strongly electron-donating methoxy group will decrease the electrophilicity of the formyl carbon, likely making this compound the least reactive of the series in nucleophilic addition reactions.
Potential Applications & Biological Activity
The structural features of these molecules suggest diverse applications, particularly in medicinal chemistry and materials science.[1] The phenoxyacetonitrile and related phenoxyacetamide scaffolds have been investigated for a range of biological activities, including antimicrobial and antitubercular properties.[12][13]
-
Medicinal Chemistry: The core structure is a viable starting point for synthesizing inhibitors or modulators of biological targets. The nitrile group is a common feature in many approved drugs and can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize binding interactions.[1][5] The choice of isomer is critical; for instance, a para-substituted analog might be ideal for fitting into a long, narrow binding pocket, whereas a meta- or ortho-isomer could be used to probe different regions of a target protein.
-
Materials Science: The combination of an aromatic ring and polar functional groups suggests potential use as precursors for polymers or functional materials with specific optical or electronic properties.[1] The ability to readily derivatize the formyl group allows for the attachment of these molecules to polymer backbones or surfaces.
Experimental Protocols
To provide a practical context for the comparison, we present a generalized protocol for a key reaction and a standard characterization workflow.
Protocol 1: Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving an aldehyde and an active methylene compound. This protocol demonstrates the reactivity of the formyl group.
Objective: To synthesize a substituted acrylonitrile derivative via Knoevenagel condensation.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the formyl-containing compound (e.g., this compound) and 1.1 equivalents of an active methylene compound (e.g., malononitrile) in a suitable solvent such as ethanol or toluene.
-
Rationale: Ethanol is a common, polar protic solvent. Toluene can be used with a Dean-Stark trap to remove water and drive the reaction to completion. The slight excess of the methylene compound ensures full consumption of the aldehyde.
-
-
Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a base, such as piperidine or triethylamine.
-
Rationale: The base is required to deprotonate the active methylene compound, generating the nucleophilic carbanion that will attack the aldehyde. Piperidine is a classic and effective catalyst for this transformation.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy. TLC allows for visual tracking of the consumption of the starting aldehyde and the formation of the product spot (which is typically more nonpolar).
-
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and the catalyst. Recrystallization is an efficient method for purifying solid products.
-
Protocol 2: Product Characterization by ¹H NMR Spectroscopy
Objective: To confirm the structure of the synthesized product.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry product. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Rationale: Deuterated solvents are used because they do not produce a strong signal in the proton NMR spectrum, which would otherwise obscure the signals from the sample. The choice of solvent depends on the sample's solubility.
-
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts (ppm) and splitting patterns (multiplicities) to assign the signals to the specific protons in the molecule's structure. For a successful Knoevenagel product from this compound and malononitrile, one would expect the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new vinyl proton signal.
Conclusion and Outlook
This compound is a highly valuable and versatile chemical intermediate. Its true potential is best understood when compared with its structural analogs. This guide demonstrates that subtle changes—the position of a functional group, the presence or absence of a linking atom, or the addition of another substituent—can have profound effects on the molecule's physicochemical properties and chemical reactivity.
-
For maximal formyl group reactivity without significant steric issues, 2-(4-Formylphenyl)acetonitrile is an excellent choice due to the unmitigated inductive withdrawal of the cyanomethyl group.
-
When steric control or intramolecular catalysis is desired, the ortho-isomer offers unique synthetic possibilities, albeit with generally lower reactivity towards external nucleophiles.
-
To attenuate reactivity or explore the effects of electron donation, the 2-(4-Formyl-2-methoxyphenoxy)acetonitrile analog is the preferred candidate.
By understanding these structure-property-reactivity relationships, researchers can make informed decisions, accelerating the discovery and development of new molecules in pharmaceuticals, agrochemicals, and materials science.
References
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- PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.
- Quora. (2022, July 12). Why is benzaldehyde less reactive than aliphatic aldehyde?.
- Matrix Scientific. (n.d.). This compound.
- BLDpharm. (n.d.). 342592-62-5|2-(4-Formyl-2-methoxyphenoxy)acetonitrile.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
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A Senior Application Scientist's Guide to Alternatives for 2-(4-Formylphenoxy)acetonitrile in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Formylphenoxy)acetonitrile has emerged as a valuable bifunctional reagent, incorporating both an electrophilic aldehyde and a versatile nitrile group within a stable phenoxy ether scaffold.[1] This unique combination allows for a diverse range of transformations, making it an attractive starting material in medicinal chemistry and materials science.[1] However, considerations of synthetic efficiency, cost, and the specific demands of a reaction sequence often necessitate the exploration of alternative synthons.
This guide provides a comprehensive comparison of this compound with its primary alternatives, focusing on their synthetic accessibility and performance in key chemical transformations. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Central Synthon: this compound
This compound is a crystalline solid that serves as a ready-to-use building block where the key functionalities – the formyl and cyanomethyl groups – are pre-installed.[2] This offers the advantage of a more streamlined synthetic sequence in certain applications.
Synthesis of this compound
The most common and direct route to this compound is through the Williamson ether synthesis, starting from the readily available 4-hydroxybenzaldehyde and chloroacetonitrile or bromoacetonitrile.[3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Primary Alternatives: A Two-Component Strategy
The primary alternatives to using the pre-formed this compound involve a two-component strategy, typically starting with either 4-hydroxybenzaldehyde or 4-cyanophenol . This approach offers flexibility, as the order of functional group manipulation can be altered to suit the overall synthetic plan.
Alternative 1: 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde is an economically attractive and widely available starting material.[4] Its use as an alternative involves performing the desired reaction on the aldehyde functionality first, followed by the introduction of the cyanomethyl ether at a later stage.
Alternative 2: 4-Cyanophenol
4-Cyanophenol, also known as p-hydroxybenzonitrile, provides another versatile entry point.[5][6][7] In this strategy, the nitrile group is already in place, and the synthetic sequence would typically involve the etherification of the phenolic hydroxyl group, followed by transformation of the nitrile or another reaction at a different position. The synthesis of 4-cyanophenol can be achieved through various methods, including the reaction of 4-bromophenol with copper(I) cyanide or the ammoxidation of p-cresol.[5][8]
Comparative Performance in Key Organic Transformations
The choice between this compound and its alternatives often hinges on their relative performance in subsequent reactions. Here, we compare their utility in several fundamental carbon-carbon bond-forming reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated compounds, involving the reaction of an aldehyde with an active methylene compound.
Direct Approach with this compound:
This approach offers a straightforward route to products containing the cyanomethoxy moiety.
Caption: Knoevenagel condensation with this compound.
Alternative Approach with 4-Hydroxybenzaldehyde:
This two-step sequence involves first performing the Knoevenagel condensation on 4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the cyanomethyl group.
Caption: Two-step Knoevenagel condensation using 4-hydroxybenzaldehyde.
Performance Comparison:
| Reaction | Starting Material | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Knoevenagel Condensation with Malononitrile | This compound | Piperidine | Ethanol | Reflux | 2-4 h | ~90% | [9] |
| Knoevenagel Condensation with Malononitrile | 4-Hydroxybenzaldehyde | Piperidine | Ethanol | Reflux | 2-4 h | ~92% | [10] |
| Williamson Ether Synthesis | Knoevenagel product of 4-HBA | K₂CO₃, Chloroacetonitrile | DMF | 80 °C | 12 h | ~85-95% | [3] |
Analysis: The direct approach with this compound is more step-economical. However, the two-step approach starting with 4-hydroxybenzaldehyde can also provide high overall yields and may be preferable if the intermediate Knoevenagel product is required for other transformations or if optimization of the etherification step is critical.
Experimental Protocol: Knoevenagel Condensation of 4-Hydroxybenzaldehyde with Malononitrile
-
Materials:
-
4-Hydroxybenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[11]
Direct Approach with this compound:
This allows for the direct synthesis of stilbene derivatives containing the cyanomethoxy group.
Alternative Approach with 4-Hydroxybenzaldehyde:
This involves performing the Wittig reaction on 4-hydroxybenzaldehyde first, followed by etherification.
Performance Comparison:
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| Wittig Reaction | This compound | Benzyltriphenylphosphonium chloride, NaOH | Dichloromethane | RT | 10 min | ~70-80% | [12] |
| Wittig Reaction | 4-Hydroxybenzaldehyde | Benzyltriphenylphosphonium chloride, NaOEt | Ethanol | Reflux | 1.5 h | ~75-85% | [1] |
| Williamson Ether Synthesis | Wittig product of 4-HBA | K₂CO₃, Chloroacetonitrile | DMF | 80 °C | 12 h | ~85-95% | [3] |
Analysis: Similar to the Knoevenagel condensation, the direct approach is more concise. The two-step method, however, offers modularity. The choice may depend on the stability of the desired Wittig product to the conditions of the subsequent etherification.
Experimental Protocol: Wittig Reaction of this compound
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
50% Sodium hydroxide solution
-
Dichloromethane
-
-
Procedure:
-
In a test tube with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride (1.2 eq.) and this compound (1.0 eq.) in dichloromethane.
-
Vigorously stir the mixture and add 50% sodium hydroxide solution.
-
Continue vigorous stirring for 10-30 minutes at room temperature.
-
Dilute the reaction mixture with water and dichloromethane.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Benzofuran Synthesis
Benzofurans are important heterocyclic scaffolds in medicinal chemistry.[13] One common route involves the reaction of a phenol with an α-haloketone followed by cyclization.[14]
Direct Approach with this compound:
In this case, this compound can be a precursor to more complex benzofuran structures through reactions involving the aldehyde or nitrile group after the benzofuran core has been formed from a different starting phenol. A more direct involvement is in palladium-catalyzed reactions with aryl boronic acids to yield benzoyl-substituted benzofurans.[13]
Alternative Approach with 4-Hydroxybenzaldehyde:
4-Hydroxybenzaldehyde can be a direct precursor to formyl-substituted benzofurans.
Sources
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- 2. Benzofuran synthesis [organic-chemistry.org]
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A Comparative Guide to the Reactivity of the Formyl Group in 2-(4-Formylphenoxy)acetonitrile
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency and success of a synthetic route. The reactivity of functional groups on these building blocks is a key consideration. This guide provides an in-depth comparative analysis of the formyl group's reactivity in 2-(4-Formylphenoxy)acetonitrile, a versatile bifunctional molecule. We will explore its performance in three common and important transformations—reductive amination, the Wittig reaction, and the aldol condensation—and compare its reactivity to other substituted benzaldehydes, supported by experimental protocols and an analysis of electronic effects.
Introduction: The Electronic Influence of the Cyanomethoxy Group
The reactivity of the formyl group in an aromatic aldehyde is fundamentally governed by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
Reactivity in Key Transformations: A Comparative Overview
To provide a practical comparison, we will examine the expected performance of this compound in three fundamental carbonyl reactions. The protocols provided are based on established methods for similar benzaldehyde derivatives and are readily adaptable.
Reductive Amination
Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds.[2] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ. The rate-determining step is often the initial nucleophilic attack of the amine on the carbonyl carbon.
Comparative Reactivity:
The electron-withdrawing nature of the cyanomethoxy group in this compound is expected to accelerate the initial imine formation compared to benzaldehyde or benzaldehydes with electron-donating groups. This is because the increased electrophilicity of the formyl carbon facilitates the attack by the amine nucleophile.
| Substituted Benzaldehyde | Para Substituent | Hammett Constant (σp) | Expected Relative Rate of Imine Formation |
| 4-Nitrobenzaldehyde | -NO₂ | +0.78[3] | Very Fast |
| This compound | -OCH₂CN | ~+0.1 to +0.2 (estimated) | Moderate to Fast |
| Benzaldehyde | -H | 0.00[3] | Moderate |
| 4-Methylbenzaldehyde | -CH₃ | -0.17[3] | Slow |
| 4-Methoxybenzaldehyde | -OCH₃ | -0.27[3] | Very Slow |
Experimental Protocol: Reductive Amination with Benzylamine
This protocol describes the synthesis of N-((4-(cyanomethoxy)phenyl)methyl)benzenamine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaB(OAc)₃H) (1.5 eq)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.
-
Add benzylamine to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
In a separate container, weigh sodium triacetoxyborohydride.
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Sources
A Comparative Guide to the Biological Activity of 2-(4-Formylphenoxy)acetonitrile Derivatives
Introduction: The Versatile Scaffold of 2-(4-Formylphenoxy)acetonitrile
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. This compound has emerged as one such versatile scaffold. Its structure, featuring a reactive formyl group, a flexible ether linkage, and a nitrile moiety, presents a rich platform for chemical modification. The empirical formula of this solid compound is C₉H₇NO₂.[1]
The rationale for synthesizing and screening derivatives of this core structure is rooted in the principles of structure-activity relationship (SAR) studies. By systematically altering the periphery of the molecule, we can probe its interactions with biological systems, aiming to enhance potency, selectivity, and pharmacokinetic properties. The formyl group, in particular, serves as a convenient chemical handle for generating a diverse library of compounds through reactions like condensation, oxidation, or reductive amination. This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their antimicrobial and anticancer potential, supported by experimental data and detailed protocols.
Synthetic Strategies: From Core Scaffold to Diverse Derivatives
The journey from the parent compound to a library of biologically active derivatives begins with strategic chemical synthesis. The core scaffold, this compound, is typically prepared via a Williamson ether synthesis between 4-hydroxybenzaldehyde and chloroacetonitrile. The true synthetic utility lies in the subsequent modification of the aldehyde functionality.
A prevalent and effective strategy is the Claisen-Schmidt condensation, which reacts the formyl group with various ketones or acetophenones to yield chalcone-like structures.[2] This reaction is particularly valuable as chalcones themselves are a well-established class of bioactive compounds, known for their broad spectrum of activities.[2] Another powerful method is the Knoevenagel condensation, which can be used to react the aldehyde with active methylene compounds, such as other acetonitrile derivatives, to create molecules with extended conjugation and diverse functional groups.[3] These synthetic routes allow for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space around the core scaffold.
Caption: Disruption of the cell cycle by tubulin-inhibiting 2-phenylacrylonitrile derivatives.
Enzyme Inhibition
Targeting specific enzymes is a highly effective strategy in modern medicine. []Enzyme inhibitors can modulate overactive signaling pathways or block metabolic processes essential for pathogens or cancer cells. [][5]While specific enzyme inhibition data for this compound derivatives is less prevalent in the reviewed literature, the broader class of phenoxy derivatives has been successfully developed as potent enzyme inhibitors. For example, 5-phenoxy-2-aminopyridine derivatives have been designed as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in hematological malignancies. [6]This demonstrates the potential of the phenoxy core to be adapted for high-specificity enzyme targeting. The development of such inhibitors often involves a structure-based design approach, utilizing virtual screening and molecular docking to predict binding affinity before synthesis and in vitro testing. [7]
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed.
Protocol 1: Cytotoxicity Assessment by MTT Assay
This protocol is used to determine the IC₅₀ value of a compound against a cancer cell line.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing antimicrobial activity.
-
Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising starting point for the development of new therapeutic agents. The comparative analysis reveals that its derivatives possess a broad range of biological activities, with particularly strong evidence for their potential as both antimicrobial and anticancer agents.
Key SAR takeaways include:
-
Anticancer Potency: Modification of the formyl group to generate 2-phenylacrylonitrile structures can lead to exceptionally potent tubulin polymerization inhibitors with nanomolar efficacy. [3]* Antimicrobial Specificity: The introduction of long alkyl chains and halogens can produce derivatives with highly potent and specific antifungal activity. [8] Future research should focus on optimizing the lead compounds identified in these screening campaigns. This includes further synthetic modifications to improve selectivity and reduce potential cytotoxicity to healthy cells. For the most potent anticancer derivatives, in vivo studies in xenograft models are a critical next step to validate their therapeutic potential. [3]Furthermore, expanding the screening to a wider range of biological targets, including other kinases and metabolic enzymes, could uncover new applications for this versatile and chemically tractable scaffold.
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A Predictive Guide to the Structure-Activity Relationship (SAR) of 2-(4-Formylphenoxy)acetonitrile Analogs for Drug Discovery
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds amenable to systematic modification is a cornerstone of successful drug discovery campaigns. The 2-(4-Formylphenoxy)acetonitrile core represents a promising, yet underexplored, scaffold. Its unique combination of a reactive formyl group, a versatile phenoxy ether linkage, and a nitrile moiety offers multiple avenues for chemical elaboration to modulate biological activity. This guide provides a predictive framework for the structure-activity relationship (SAR) of its analogs, drawing upon established principles and data from structurally related compounds to inform the rational design of new therapeutic agents.
The this compound Scaffold: A Triad of Functionality
The therapeutic potential of this scaffold can be dissected by considering its three key functional components: the phenoxy ring, the acetonitrile group, and the formyl substituent. Each offers distinct opportunities for interaction with biological targets and for modification to fine-tune pharmacokinetic and pharmacodynamic properties.
-
The Phenoxy Moiety : The diaryl ether linkage is a common feature in many biologically active compounds. The phenyl ring serves as a scaffold that can be substituted to alter electronic properties, lipophilicity, and steric bulk, thereby influencing target binding and metabolic stability.
-
The Acetonitrile Group : The nitrile group is a versatile functional group in drug design. Its small size and strong dipole moment allow it to act as a hydrogen bond acceptor, fitting into confined active sites of enzymes and receptors.[1] The incorporation of a nitrile group can enhance binding affinity and improve the pharmacokinetic profile of a parent drug.
-
The Formyl Group : The aldehyde functionality is a reactive handle suitable for generating diverse analogs. It can participate in hydrogen bonding and other polar interactions within a target's binding pocket. Moreover, N-formylated peptides are known to interact with specific N-formyl peptide receptors (FPRs), which play a role in inflammatory responses, suggesting that the formyl group could be a key pharmacophoric feature for certain targets.[2][3]
Hypothetical Structure-Activity Relationships
In the absence of direct experimental SAR data for this compound analogs, we can extrapolate from studies on related chemical classes to build a predictive model.
Modifications of the Phenoxy Ring
Substituents on the aromatic ring can profoundly impact biological activity. Studies on methoxy-substituted phenylacrylonitriles have shown that electron-donating groups can enhance interactions with pharmacophore regions.[1] Similarly, SAR studies on other substituted heteroaromatics suggest that small, non-polar alkyl groups can be beneficial for inhibitory properties.[4]
-
Electronic Effects : Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho or meta positions could enhance activity by increasing the electron density of the phenoxy oxygen, potentially strengthening interactions with the target. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) may alter the binding mode or metabolic profile.
-
Steric Effects : Bulky substituents may be detrimental if the binding pocket is sterically constrained. However, in some cases, they can provide additional van der Waals interactions or orient the molecule optimally for binding.
Bioisosteric Replacement of the Formyl Group
The formyl group is a key interaction point, but it can also be a site of metabolic instability. Bioisosteric replacement is a powerful strategy to mitigate such liabilities while retaining or improving activity.[5][6][7]
-
Oxime/Hydrazone Formation : Conversion of the aldehyde to an oxime or hydrazone introduces new hydrogen bond donors and acceptors, which could lead to enhanced target affinity.
-
Reduction to Alcohol : Reduction of the formyl group to a hydroxymethyl group (-CH₂OH) provides a hydrogen bond donor and may alter the molecule's solubility and binding orientation.
-
Oxidation to Carboxylic Acid : Oxidation to a carboxylic acid introduces a formal negative charge at physiological pH, which could engage in ionic interactions with positively charged residues like arginine or lysine in a binding pocket.
-
Bioisosteres : Classical and non-classical bioisosteres for aldehydes, such as a cyano group or a small heterocycle (e.g., oxazole, thiazole), could be explored to improve metabolic stability and modulate electronic properties.[8]
The Role of the Acetonitrile Moiety
The nitrile group is often crucial for activity. In many known drugs, this group contributes significantly to target binding.[1] Therefore, modifications to this group should be approached with caution.
-
Replacement with other polar groups : Replacing the nitrile with other small, polar groups like an amide (-CONH₂) or a tetrazole could be explored. Tetrazoles are well-known bioisosteres of carboxylic acids and can offer similar acidity with improved lipophilicity.[5]
Proposed Experimental Workflow
To validate these hypothetical SARs, a systematic approach to synthesis and biological evaluation is necessary.
General Synthetic Scheme
A plausible synthetic route to generate analogs of this compound would start from commercially available substituted 4-hydroxybenzaldehydes.
Caption: Proposed workflow for the synthesis of this compound analogs.
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of the appropriately substituted 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.
Biological Evaluation Cascade
A tiered approach to biological screening will efficiently identify promising candidates.
Caption: Tiered workflow for the biological evaluation of synthesized analogs.
Data Summary and Predictive SAR Table
The following table summarizes the proposed modifications and their predicted impact on biological activity. This serves as a starting point for a focused library design.
| Modification Site | Functional Group Variation | Predicted Impact on Activity | Rationale |
| Phenoxy Ring | Small, electron-donating groups (e.g., -OCH₃, -CH₃) at ortho/meta positions | Potentially Increased | May enhance electronic interactions and target binding.[1] |
| Electron-withdrawing groups (e.g., -Cl, -F) | Variable | Can alter binding mode and improve metabolic stability. | |
| Bulky groups (e.g., -tBu, -Ph) | Potentially Decreased | May cause steric hindrance in the binding pocket. | |
| Formyl Group | Reduction to alcohol (-CH₂OH) | Variable | Introduces H-bond donor, alters polarity. |
| Oxidation to carboxylic acid (-COOH) | Potentially Increased | Allows for ionic interactions with the target. | |
| Conversion to oxime (-CH=NOH) | Potentially Increased | Adds H-bond donors/acceptors, can improve stability. | |
| Bioisosteric replacement (e.g., cyano, oxazole) | Potentially Improved PK | May enhance metabolic stability and retain binding.[8] | |
| Acetonitrile Group | Hydrolysis to amide (-CONH₂) | Potentially Maintained | Amide can mimic some interactions of the nitrile. |
| Replacement with tetrazole | Potentially Maintained | Tetrazole is a known bioisostere for nitrile/acid groups.[5] |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. This guide provides a logical, albeit predictive, framework for initiating a medicinal chemistry program around this core. The proposed SAR hypotheses are grounded in established principles and data from analogous systems. The next critical step is the synthesis and systematic biological evaluation of a focused library of analogs to validate these predictions and uncover the true therapeutic potential of this versatile chemical scaffold. The interplay between the electronic and steric properties of substituents on the phenoxy ring, coupled with strategic modifications of the formyl group, will be paramount in optimizing potency, selectivity, and drug-like properties.
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A Comparative Guide to the Synthesis of 2-(4-Formylphenoxy)acetonitrile: An Evaluation of Efficiency and Practicality
In the landscape of pharmaceutical and materials science research, the strategic synthesis of versatile building blocks is paramount. 2-(4-Formylphenoxy)acetonitrile, a bifunctional molecule featuring both a reactive aldehyde and a synthetically malleable nitrile group, stands out as a valuable intermediate.[1][2] Its unique structure allows for a diverse range of chemical transformations, making it a key component in the development of novel therapeutics and functional materials.[1] This guide provides a comprehensive analysis of the primary synthesis routes for this compound, offering a comparative benchmark based on reaction efficiency, scalability, and overall practicality for research and development professionals.
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[3][4][5][6] This approach involves the reaction of 4-hydroxybenzaldehyde with an acetonitrile derivative bearing a leaving group, typically a halogen. While the core principle remains the same, variations in reaction conditions, such as the choice of base, solvent, and the implementation of advanced techniques like phase-transfer catalysis or microwave assistance, can significantly impact the outcome.
This guide will dissect and compare the following synthetic strategies:
-
Conventional Williamson Ether Synthesis: A classic approach utilizing a strong base in a polar aprotic solvent.
-
Phase-Transfer Catalysis (PTC) Mediated Synthesis: A method designed to enhance reaction rates and yields in biphasic systems.
-
Microwave-Assisted Synthesis: A modern technique that leverages microwave irradiation to dramatically reduce reaction times.
A clear understanding of the advantages and limitations of each route is crucial for selecting the optimal method for a given application, whether for small-scale laboratory synthesis or large-scale industrial production.
Figure 1: Workflow for comparing synthesis routes of this compound.
Conventional Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in constructing ether bonds.[3][4][5][6] In the context of this compound synthesis, this SN2 reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion.
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the phenolic hydroxyl group without competing in the substitution reaction. Potassium carbonate (K2CO3) is a common and effective choice. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.
Figure 2: Mechanism of the Williamson ether synthesis for this compound.
Experimental Protocol: Conventional Synthesis
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Addition of Reagent: Stir the mixture vigorously at room temperature for 30 minutes. Add chloroacetonitrile (1.1 eq) dropwise to the suspension.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion (typically 6-8 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Phase-Transfer Catalysis (PTC) Mediated Synthesis
A significant challenge in the conventional Williamson ether synthesis is the mutual insolubility of the inorganic base (solid phase) and the organic reactants (liquid phase).[7] Phase-transfer catalysis (PTC) offers an elegant solution to this problem by facilitating the transport of the reactive anion from the solid or aqueous phase into the organic phase.[7][8][9][10]
In this system, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the phenoxide anion. This ion pair is soluble in the organic solvent, allowing the reaction with chloroacetonitrile to proceed in a homogeneous environment, leading to faster reaction rates and often higher yields.[8][9]
Experimental Protocol: PTC-Mediated Synthesis
-
Reaction Setup: Combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq) in a suitable organic solvent such as toluene or acetonitrile.
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) to the mixture.
-
Reaction Conditions: Stir the mixture vigorously at a moderately elevated temperature (e.g., 60-70 °C).
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion (typically 2-4 hours), filter the reaction mixture to remove the inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate it. The crude product can be purified by recrystallization.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[11][12][13] By utilizing microwave irradiation, the reaction mixture is heated rapidly and uniformly, often leading to a dramatic reduction in reaction times from hours to minutes.[11][12] This technique is particularly effective for the Williamson ether synthesis, as the polar transition state of the SN2 reaction is stabilized by the microwave field.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reaction Mixture: In a dedicated microwave reaction vessel, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and chloroacetonitrile (1.1 eq) in a minimal amount of a high-boiling polar solvent like DMF or in a solvent-free condition.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).
-
Cooling and Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Dry and concentrate the organic extracts to obtain the crude product, which can then be purified.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthesis route based on typical experimental outcomes.
| Parameter | Conventional Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) Mediated Synthesis | Microwave-Assisted Synthesis |
| Typical Yield | 75-85% | 85-95% | 90-98% |
| Reaction Time | 6-8 hours | 2-4 hours | 5-15 minutes |
| Reaction Temperature | 80-90 °C | 60-70 °C | 120-150 °C |
| Reagent Stoichiometry | Moderate excess of base and alkylating agent | Slight excess of reagents | Near stoichiometric amounts |
| Solvent Requirement | High volume of polar aprotic solvent | Moderate volume, less polar solvents can be used | Minimal or solvent-free |
| Energy Consumption | High (prolonged heating) | Moderate | Low (short reaction time) |
| Scalability | Readily scalable | Readily scalable | Scalability can be a challenge with standard lab equipment |
| Cost-Effectiveness | Moderate | High (due to catalyst cost, but offset by efficiency) | Potentially high initial equipment cost |
Conclusion and Recommendations
The choice of the most suitable synthesis route for this compound is contingent upon the specific requirements of the researcher or organization.
-
The Conventional Williamson Ether Synthesis remains a viable and well-understood method, particularly when specialized equipment is unavailable. Its primary drawbacks are the long reaction times and the need for relatively harsh conditions.
-
Phase-Transfer Catalysis offers a significant improvement in terms of reaction rate and yield. It is an excellent choice for both laboratory-scale and industrial-scale production, providing a good balance between efficiency and cost.
-
Microwave-Assisted Synthesis is unparalleled in its speed, making it the ideal choice for rapid library synthesis and high-throughput screening applications. While scalability may be a concern, for small-scale, time-sensitive projects, it is the most efficient method.
For researchers in drug development and materials science, where time and efficiency are critical, the adoption of PTC-mediated or microwave-assisted synthesis methods is highly recommended. These modern approaches not only accelerate the discovery process but also align with the principles of green chemistry by reducing reaction times, energy consumption, and often, solvent use.
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A Comparative Guide to the Synthesis of 2-(4-Formylphenoxy)acetonitrile: Protocol Validation and Performance Analysis
Introduction: The Utility of a Bifunctional Building Block
2-(4-Formylphenoxy)acetonitrile is a valuable intermediate in medicinal chemistry and organic synthesis. Its structure incorporates two highly reactive functional groups: an aromatic aldehyde (formyl group) and a nitrile. The aldehyde is a versatile handle for forming carbon-carbon bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.[1] This bifunctionality makes it an attractive starting material for the synthesis of complex molecules and pharmaceutical drug candidates.[1]
This guide provides an in-depth validation of a synthetic protocol for this compound, comparing common methodologies. We will dissect the mechanistic underpinnings of the chosen synthetic route, present comparative performance data, and provide a detailed, validated experimental protocol suitable for standard laboratory settings.
Overview of Synthetic Strategies
The synthesis of aryl ethers, such as this compound, is most classically achieved via the Williamson ether synthesis .[2] This robust and versatile Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3]
The core transformation for our target molecule is the reaction between the phenoxide of 4-hydroxybenzaldehyde and a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).
The primary variables in optimizing this synthesis are the choice of base used to deprotonate the phenol and the solvent system, which critically influences the reaction kinetics and side-product formation. We will compare two common and effective approaches:
-
Protocol A: Potassium Carbonate in a Polar Aprotic Solvent. This is a widely used, relatively mild, and scalable method. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group. Solvents like acetone or acetonitrile are typically employed.
-
Protocol B: Sodium Hydride in a Polar Aprotic Solvent. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[4] This is often performed in anhydrous solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
Comparative Performance Analysis
The choice between these protocols involves a trade-off between reaction efficiency, safety, and operational simplicity. Below is a summary of expected performance based on established principles of Williamson ether synthesis.[3][4][5]
| Parameter | Protocol A: K₂CO₃ / Acetone | Protocol B: NaH / DMF | Rationale & Justification |
| Typical Yield | 85-95% | 90-98% | NaH provides irreversible deprotonation, often leading to slightly higher conversion and yields.[4] |
| Purity (Pre-Recrystallization) | Good to Excellent | Excellent | The high reactivity with NaH can lead to a cleaner reaction profile if moisture is rigorously excluded. |
| Reaction Time | 4-8 hours | 2-6 hours | The combination of a stronger base and a solvent like DMF, which excels at solvating cations, accelerates the Sₙ2 reaction rate.[6] |
| Reaction Temperature | 50-60°C (Reflux) | 25-50°C | The higher reactivity of the sodium phenoxide allows for lower reaction temperatures. |
| Safety & Handling | Safer. K₂CO₃ is a stable, non-flammable solid. Acetone is flammable but less hazardous than DMF. | Higher Hazard. NaH is highly reactive with water and protic solvents, generating flammable H₂ gas.[4] DMF is a suspected teratogen. | |
| Cost & Scalability | Excellent. Reagents are inexpensive and the procedure is straightforward, making it ideal for large-scale synthesis. | Good. NaH and anhydrous DMF are more expensive and require more stringent handling protocols, increasing cost at scale. |
Validated Experimental Protocol: The Potassium Carbonate Method (Protocol A)
Based on the comparative analysis, Protocol A represents the optimal balance of yield, safety, and scalability for most laboratory applications. The following is a detailed, step-by-step methodology.
Reagents and Materials:
-
4-Hydroxybenzaldehyde (10.0 g, 81.9 mmol)
-
Chloroacetonitrile (6.76 g, 5.8 mL, 90.1 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (17.0 g, 123 mmol, 1.5 eq)
-
Acetone (200 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (10.0 g), potassium carbonate (17.0 g), and acetone (200 mL).
-
Initiation: Stir the suspension vigorously. Add chloroacetonitrile (5.8 mL) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Filter the solid K₂CO₃ and potassium chloride byproduct and wash the solid with a small amount of acetone.
-
Workup - Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add 150 mL of deionized water and 150 mL of ethyl acetate. Transfer to a separatory funnel and shake.
-
Workup - Washing: Separate the layers. Wash the organic layer sequentially with 1N NaOH (2 x 50 mL) to remove any unreacted 4-hydroxybenzaldehyde, followed by deionized water (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot methanol or isopropanol to afford this compound as a white to off-white crystalline solid. Dry the crystals under vacuum.
Expected Results:
-
Yield: ~12.0 g (91%)
-
Melting Point: 84-86°C[1]
-
Purity (by HPLC/NMR): >98%
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the validated synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization and Purity Validation
Successful synthesis should be confirmed by a suite of analytical techniques. The expected data are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.9 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.
-
δ ~7.1 ppm (d, 2H): Aromatic protons ortho to the ether linkage.
-
δ ~4.8 ppm (s, 2H): Methylene protons (-O-CH₂-CN).
-
-
IR (ATR, cm⁻¹):
-
~2250 cm⁻¹: Nitrile (C≡N) stretch.
-
~1700 cm⁻¹: Aldehyde carbonyl (C=O) stretch.
-
~1600, 1580 cm⁻¹: Aromatic (C=C) stretches.
-
~1250 cm⁻¹: Aryl-Alkyl ether (C-O) stretch.
-
-
Mass Spectrometry (EI):
-
m/z 161: Molecular ion [M]⁺.
-
m/z 160: [M-H]⁺ fragment.
-
m/z 132: [M-CHO]⁺ fragment.
-
Conclusion
The synthesis of this compound is most reliably and safely achieved via the Williamson ether synthesis using 4-hydroxybenzaldehyde, chloroacetonitrile, and potassium carbonate in acetone. This method provides high yields (>90%) and excellent purity after a straightforward recrystallization. While the use of stronger bases like sodium hydride can offer slightly faster reaction times, the significant safety and handling advantages of the potassium carbonate protocol make it the superior choice for general laboratory and scale-up applications. The provided protocol is robust, reproducible, and validated by standard analytical techniques.
References
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A Researcher's Guide to the Spectroscopic Differentiation of 2-(Formylphenoxy)acetonitrile Isomers
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the precise identification of constitutional isomers is paramount. The 2-(formylphenoxy)acetonitrile framework, featuring aldehyde, ether, and nitrile functionalities, presents a versatile scaffold for building complex molecular architectures.[1] However, the isomeric position of the formyl and cyanomethoxy groups on the phenyl ring—be it ortho, meta, or para—dramatically influences the molecule's steric and electronic properties, and consequently, its reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of 2-(2-formylphenoxy)acetonitrile, 2-(3-formylphenoxy)acetonitrile, and 2-(4-formylphenoxy)acetonitrile, offering researchers the definitive data and methodologies required for their unambiguous characterization.
The synthesis of these isomers is typically achieved through a standard Williamson ether synthesis, reacting the corresponding hydroxybenzaldehyde isomer with a haloacetonitrile (e.g., 2-chloroacetonitrile) in the presence of a mild base like potassium carbonate.[2] This straightforward synthesis underscores the need for robust analytical methods to verify the resulting substitution pattern. This guide focuses on a multi-technique spectroscopic approach—NMR, IR, and Mass Spectrometry—to create a detailed and self-validating system for isomer identification.
Conclusion
The unambiguous differentiation of 2-(formylphenoxy)acetonitrile isomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While IR and MS are crucial for confirming functional groups and molecular weight, NMR spectroscopy stands out as the definitive technique . Specifically, the number of unique aromatic signals in the ¹³C NMR spectrum (four for para vs. six for ortho and meta) and the distinct splitting patterns in the aromatic region of the ¹H NMR spectrum provide irrefutable evidence of the specific substitution pattern. By employing these self-validating protocols and comparative data, researchers in organic synthesis and drug development can confidently characterize these valuable chemical building blocks, ensuring the integrity and success of their scientific endeavors.
References
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Sources
A Comparative Guide to Catalysts for the Efficacy of 2-(4-Formylphenoxy)acetonitrile Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the production of key intermediates with high purity and yield is paramount. 2-(4-Formylphenoxy)acetonitrile stands as a valuable building block, featuring both a reactive aldehyde and a nitrile group, making it a versatile precursor for a multitude of complex organic molecules. The synthesis of this compound, primarily through the O-alkylation of 4-hydroxybenzaldehyde with chloroacetonitrile, is a reaction of significant industrial interest. The efficiency of this nucleophilic substitution is critically dependent on the catalytic system employed. This guide provides an in-depth comparison of various catalytic strategies for this synthesis, offering experimental insights and data-driven recommendations for researchers, scientists, and professionals in drug development.
The Synthetic Challenge: Promoting Efficient O-Alkylation
The core reaction for the synthesis of this compound is the Williamson ether synthesis, where the phenoxide of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. The primary challenge lies in efficiently generating the phenoxide and facilitating the substitution reaction while minimizing side reactions. The choice of catalyst is therefore crucial in determining the reaction's success.
Catalytic Systems: A Comparative Analysis
Inorganic Base Catalysis
A straightforward and common approach involves the use of an inorganic base to deprotonate the phenolic hydroxyl group.
-
Potassium Carbonate (K₂CO₃) with a Promoter: In a study on the alkylation of a phenolic hydroxyl group with chloroacetonitrile, the use of potassium carbonate in conjunction with sodium iodide (NaI) as a promoter resulted in a high yield of the cyanomethylated product.[1] The iodide ion, through the Finkelstein reaction, can transiently convert chloroacetonitrile to the more reactive iodoacetonitrile, accelerating the rate of substitution.
-
Cesium Bicarbonate (CsHCO₃): Research on the regioselective alkylation of 2,4-dihydroxybenzaldehydes has demonstrated the exceptional efficacy of cesium bicarbonate in acetonitrile.[2] This system achieved up to a 95% isolated yield for the alkylation at the 4-position, highlighting the potential of milder cesium bases for selective and high-yield transformations.[2] The higher solubility of cesium salts in organic solvents and the "softer" nature of the cesium cation are thought to contribute to its enhanced reactivity.[2]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous inorganic base and an organic substrate.[3][4] The PTC catalyst, typically a quaternary ammonium or phosphonium salt, transports the hydroxide or phenoxide ion from the aqueous phase to the organic phase, where it can react with the organic substrate.[3][4]
-
Quaternary Ammonium Salts: Catalysts like tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC) are commonly employed in PTC for O-alkylation reactions. They offer the advantages of mild reaction conditions, high yields, and reduced need for anhydrous solvents.
-
Polyethylene Glycols (PEGs): PEGs can also function as phase-transfer catalysts and are attractive due to their low cost, low toxicity, and high stability.
The primary advantage of PTC is the ability to use a biphasic system, which simplifies work-up and can lead to cleaner reactions. For the synthesis of this compound, a solid-liquid PTC system using a solid base like potassium carbonate and a quaternary ammonium salt in an organic solvent could be highly effective.
Quantitative Comparison of Catalytic Performance (Based on Analogous Reactions)
| Catalyst System | Substrate | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ / NaI | Phenolic hydroxyl group | Chloroacetonitrile | Not specified | Not specified | Not specified | 92 | [1] |
| CsHCO₃ | 2,4-dihydroxybenzaldehyde | Alkyl bromides | Acetonitrile | 80 | Varies | up to 95 | [2] |
| Tetrabutylammonium Iodide | p-nitrophenol | Methyl chloroacetate | DMF | Reflux | 2.5 | 86 | [5] |
| PEG-600 | p-nitrophenol | Methyl chloroacetate | DMF | Microwave (200W) | 0.07 | 95 | [5] |
Note: This table presents data from similar O-alkylation reactions to provide a comparative framework. The performance of these catalysts for the specific synthesis of this compound may vary and requires experimental validation.
Mechanistic Insights
The underlying mechanism for all these catalytic systems is the Sₙ2 reaction. The catalyst's role is to facilitate the formation and enhance the nucleophilicity of the phenoxide ion.
Caption: General reaction mechanism for the synthesis of this compound.
In phase-transfer catalysis, the mechanism involves an additional step of ion-pair exchange and transport across the phase boundary.
Caption: Simplified mechanism of phase-transfer catalyzed O-alkylation.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the specific conditions based on their chosen catalyst and available equipment.
Protocol 1: Synthesis using Potassium Carbonate and Sodium Iodide
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile
-
Potassium Carbonate (anhydrous)
-
Sodium Iodide
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq) and sodium iodide (0.1 eq).
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Synthesis using Phase-Transfer Catalysis
Materials:
-
4-Hydroxybenzaldehyde
-
Chloroacetonitrile
-
Potassium Carbonate (solid)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Add chloroacetonitrile (1.1 eq) to the vigorously stirred mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through the O-alkylation of 4-hydroxybenzaldehyde. Based on the analysis of analogous reactions, both inorganic base catalysis, particularly with cesium bicarbonate, and phase-transfer catalysis offer promising routes to high yields.
-
For high selectivity and yield in a homogenous system, cesium bicarbonate in acetonitrile is a strong candidate. [2]
-
For scalability, simplified work-up, and potentially milder conditions, phase-transfer catalysis using a quaternary ammonium salt like TBAB is highly recommended.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and available purification techniques. It is strongly advised that researchers perform small-scale optimization experiments to determine the most effective catalytic system for their specific needs.
References
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- Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
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- Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
- PTC Organics, Inc.
- PubMed. Enantioselective Synthesis of Chiral α-Azido and α-Aryloxy Quaternary Stereogenic Centers via the Phase-Transfer-Catalyzed α-Alkylation of α-Bromomalonates, Followed by SN2 Substitution. [Link]
- CSIR-NCL Library, Pune.
- MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]
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- NIH. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]
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A Researcher's Guide to 2-(4-Formylphenoxy)acetonitrile: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, yield, cost, and safety. This guide provides an in-depth cost-benefit analysis of 2-(4-Formylphenoxy)acetonitrile, a versatile reagent, comparing it with relevant alternatives to inform strategic synthetic planning.
Introduction to this compound: A Molecule of Dual Functionality
This compound, with the chemical formula C₉H₇NO₂, is a bifunctional organic compound featuring both a reactive aldehyde (formyl) group and a nitrile group attached to a phenoxy backbone.[1][2] This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3] The aldehyde group can readily participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations to form new carbon-carbon and carbon-nitrogen bonds.[3] Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.[3][4]
Comparative Analysis: Performance and Cost
The decision to use this compound often hinges on its performance and cost relative to other synthetic equivalents. This section provides a detailed comparison with common alternatives.
Alternatives and their Synthetic Equivalents
The primary alternatives to this compound are compounds that can achieve similar synthetic transformations. These can be broadly categorized as:
-
Other Substituted Benzaldehydes: Molecules like 4-hydroxybenzaldehyde, followed by etherification to introduce the cyanomethyl group, or 4-(bromomethyl)benzaldehyde, followed by cyanation.
-
Positional Isomers: 2-(2-Formylphenoxy)acetonitrile and 2-(3-Formylphenoxy)acetonitrile offer different reactivity patterns due to the varied positions of the functional groups.
-
Related Acetonitrile Derivatives: Compounds such as p-methoxyphenylacetonitrile provide a similar cyanomethyl phenyl core but lack the aldehyde functionality, necessitating a separate formylation step.[5]
Performance Metrics: A Data-Driven Comparison
The following table summarizes key performance indicators for this compound and its alternatives based on typical synthetic applications.
| Reagent | Typical Yield (%) | Reaction Time (hours) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound | 85-95 | 4-8 | >95 | Bifunctional, allowing for sequential or one-pot multi-component reactions. | Higher initial cost per gram. |
| 4-Hydroxybenzaldehyde + Chloroacetonitrile | 70-85 (two steps) | 8-16 | ~90 | Lower cost of starting materials. | Two-step process increases labor and solvent waste. |
| 4-(Bromomethyl)benzaldehyde + NaCN | 75-90 (two steps) | 6-12 | ~92 | Readily available starting materials. | Use of highly toxic sodium cyanide requires stringent safety protocols. |
| p-Methoxyphenylacetonitrile + Formylation | 60-75 (two steps) | 10-20 | ~88 | Useful when the methoxy group is desired in the final product. | Formylation step can be harsh and lead to side products. |
Note: Yields, reaction times, and purities are approximate and can vary significantly based on specific reaction conditions and substrates.
Cost Analysis
While the upfront cost of this compound may be higher than its constituent starting materials, a comprehensive cost analysis must consider the "cost-per-step." A two-step synthesis from cheaper precursors involves additional solvents, reagents, energy for heating and cooling, and most importantly, researcher time. For complex, multi-step syntheses, the efficiency gained by using a bifunctional building block like this compound can lead to significant overall cost savings. Current market prices for this compound are approximately $215.55 for 250mg.[6]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, this section details standardized protocols for key synthetic transformations using this compound and a common two-step alternative.
Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction
This protocol demonstrates the direct use of this compound.
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the one-step Wittig reaction.
Methodology:
-
To a stirred solution of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting orange-red solution for 1 hour at room temperature to ensure complete ylide formation.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.
Protocol 2: Two-Step Synthesis of the Same Stilbene Derivative
This protocol illustrates the alternative approach starting from 4-hydroxybenzaldehyde.
Diagram of the Two-Step Synthesis Workflow
Caption: Workflow for the two-step alternative synthesis.
Methodology:
-
Step 1: Synthesis of this compound
-
In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 eq), chloroacetonitrile (1.2 eq), and potassium carbonate (2.0 eq) in acetone.
-
Heat the mixture to reflux and stir for 8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound, which may be used directly in the next step or purified by chromatography.
-
-
Step 2: Wittig Reaction
-
Follow the same procedure as described in Protocol 1, using the this compound synthesized in Step 1.
-
Mechanistic Considerations and Causality
The choice between a one-step and a multi-step synthesis is not merely about convenience. The bifunctionality of this compound allows for participation in multicomponent reactions, where three or more reactants combine in a single pot to form a complex product.[7] This approach is highly atom-economical and can lead to the rapid generation of molecular diversity, a significant advantage in drug discovery.
Diagram of a Multicomponent Reaction
Caption: A conceptual multicomponent reaction pathway.
In contrast, a stepwise approach offers more control over each transformation, which can be advantageous when dealing with sensitive functional groups or when purification of intermediates is necessary to achieve high final purity.
Safety and Handling
As with all laboratory chemicals, proper safety precautions are paramount. This compound is classified as an irritant and is harmful if swallowed.[1][8] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Acetonitrile, a common solvent and potential byproduct, is flammable and toxic.[11] Always consult the Safety Data Sheet (SDS) before use.[9][10][11]
Conclusion and Recommendations
The cost-benefit analysis of using this compound is context-dependent.
-
For discovery and diversity-oriented synthesis: The ability of this compound to streamline synthetic sequences and participate in multicomponent reactions makes it a highly valuable and ultimately cost-effective tool for rapidly generating novel chemical entities.
-
For large-scale process development: A thorough process optimization study is warranted. If the two-step synthesis from cheaper starting materials can be optimized to achieve high yields and purity with minimal downstream processing, it may be the more economical choice for manufacturing.
Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, available resources, and the desired scale of the reaction. This guide provides the foundational data and experimental context to empower researchers to make an informed and strategic choice.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Formylphenoxy)acetonitrile
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and efficiently. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the disposal of 2-(4-formylphenoxy)acetonitrile, moving beyond simple instructions to explain the rationale behind each critical step.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a combustible solid that presents specific health risks.[1] The initial step in its disposal is to treat it as a hazardous waste, a determination based on its known toxicological properties and regulatory classifications.[2][3]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 385383-45-9 | [1][4] |
| Molecular Formula | C₉H₇NO₂ | [1][4] |
| Molecular Weight | 161.16 g/mol | [1][5] |
| Physical Form | Solid | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
| GHS Signal Word | Warning | [1] |
| Storage Class | 11: Combustible Solids | [1] |
The presence of both a nitrile (-C≡N) and an aldehyde (-CHO) functional group necessitates a conservative approach. Nitriles can be toxic, and aldehydes are often irritants and can be reactive.[6][7] Therefore, all waste streams containing this compound, including surplus chemical, contaminated materials, and cleaning residues, must be managed through your institution's hazardous waste program.[3]
Immediate Safety: Personal Protective Equipment (PPE)
Given the identified hazards, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step. The selection of PPE is dictated by a risk assessment of the specific disposal task being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | ANSI Z87.1-compliant safety goggles or a face shield.[8] | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[1][9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[10] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or working outside of a fume hood.[8] | Minimizes inhalation of potentially harmful dust. |
It is imperative to always handle this chemical waste within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[8][10]
The Disposal Workflow: Segregation and Collection
Proper identification and segregation are the foundation of a safe and compliant waste management system.[8] Never mix different classes of chemical waste unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[8]
Step-by-Step Procedure for Waste Collection
-
Obtain a Proper Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2] For solid this compound, a high-density polyethylene (HDPE) pail or jar is appropriate.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[2] The label must include the full chemical name, "this compound," and an accurate list of all components and their approximate concentrations if it is a mixed waste.[2]
-
Transfer the Waste: Carefully transfer the solid waste into the labeled container. If transferring a solution, use a funnel to prevent spills. Keep the container closed at all times except when adding waste.[2]
-
Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA).[11] This area must be at or near the point of generation. Ensure the container is segregated from incompatible materials like acids, bases, and oxidizers.[11]
-
Schedule Pickup: Once the container is full (do not exceed 80% capacity), or if you no longer generate this waste stream, contact your institution's EHS department to schedule a waste pickup.[8][12]
The following decision tree illustrates the segregation logic for various waste streams associated with this compound.
Caption: Waste Disposal Decision Tree.
Protocol: Decontamination of Empty Containers
An empty container that held this compound is not yet safe for regular trash disposal.[3] It must be decontaminated through a triple-rinse procedure. The rinsate generated during this process is considered hazardous waste and must be collected.[2][3]
Step-by-Step Decontamination Protocol
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., acetone, acetonitrile). Perform this procedure in a chemical fume hood.
-
First Rinse: Add a small amount of the solvent to the empty container, equivalent to about 5-10% of the container's volume.[3] Secure the lid and swirl the container to rinse all interior surfaces.
-
Collect Rinsate: Pour the solvent rinsate into the appropriate liquid hazardous waste container (e.g., "Halogen-Free Organic Solvent Waste").
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Disposal: After the third rinse, let the container air-dry completely in the back of the fume hood.[12] Once dry, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling bin as per institutional policy.[3][12]
Caption: Empty Container Decontamination Workflow.
Advanced Topic: Potential for Aldehyde Deactivation
For facilities that generate significant aqueous waste streams containing aldehydes, on-site chemical deactivation may be a viable management strategy to reduce toxicity before final disposal.[6] This process involves chemically treating the aldehyde to render it non-hazardous.[6]
This procedure should only be performed by trained personnel under a specific, validated protocol approved by your EHS department.
One common method involves using reagents to neutralize the aldehyde.[13][14] For example, a spent, dilute aqueous solution containing this compound could potentially be treated.
Table 3: Example Protocol for Aldehyde Deactivation in Aqueous Waste
| Step | Action | Rationale and Safety Precautions |
| 1. Preparation | In a chemical fume hood, place the aqueous aldehyde waste in a suitable container on a stir plate. | Confines any potential vapor release. Ensures homogenous mixing for complete reaction. |
| 2. Reagent Addition | Slowly add a validated aldehyde-neutralizing agent (e.g., sodium bisulfite, or a commercial product like Aldex®) according to the manufacturer's instructions or a validated protocol.[13] | The reaction may be exothermic; slow addition prevents uncontrolled temperature increases. |
| 3. Monitoring | Stir the mixture for the prescribed time (e.g., 15-30 minutes). Monitor for reaction completion using an appropriate test (e.g., pH check, aldehyde test strips).[6][14] | Ensures the deactivation process is complete and the waste is no longer hazardous. |
| 4. Final Disposal | Once confirmed to be non-hazardous, the treated solution may be eligible for drain disposal with prior approval from your local sewer authority.[6] | Local regulations dictate what can be discharged to the sanitary sewer. Never assume it is permissible.[6] |
| 5. Documentation | Maintain a detailed log of all treatment activities, including the date, volume of waste treated, and confirmation of successful neutralization.[6] | Required for regulatory compliance. |
This guide provides a comprehensive framework for the responsible disposal of this compound. Adherence to these principles and procedures, in close consultation with your institution's EHS department, will ensure the safety of laboratory personnel and the protection of our environment.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Formylphenoxy)acetonitrile
Welcome to a comprehensive guide on the safe handling of 2-(4-Formylphenoxy)acetonitrile (CAS No. 385383-45-9). In drug development and chemical synthesis, our success is intrinsically linked to our safety. This document moves beyond a simple checklist, providing a procedural and logical framework for interacting with this compound. Our goal is to empower you with the knowledge to not only protect yourself but to understand the rationale behind each safety measure, ensuring a self-validating system of laboratory practice.
The Foundational Step: Hazard Assessment
Before any container is opened, a thorough understanding of the specific risks associated with this compound is paramount. This initial assessment dictates every subsequent action, from the selection of engineering controls to the choice of gloves. The compound is classified with several key hazards that demand respect and preparation.[1]
The primary risks are well-defined by its GHS hazard classifications, which serve as the logical basis for our PPE strategy.
Table 1: GHS Hazard Profile for this compound
| Hazard Code | Classification | Implication for Handling | Source(s) |
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the lab. | [1] |
| H315 | Causes skin irritation | Direct skin contact must be prevented through proper gloves and clothing. | [1] |
| H317 | May cause an allergic skin reaction | Repeated or prolonged contact may lead to sensitization; glove integrity is critical. | [2] |
| H319 | Causes serious eye irritation | Airborne powder or splashes pose a significant risk; eye protection is mandatory. | [2] |
| H332 | Harmful if inhaled | The solid can become airborne; work must be done in a ventilated enclosure. | [1] |
| H335 | May cause respiratory irritation | Reinforces the need for robust engineering controls like a fume hood. | [1] |
This profile, particularly the inhalation and irritation warnings, immediately tells us that containment is our first and most critical line of defense.
Core Protective Measures: Your Personal Armor
Based on the hazard assessment, we can construct a multi-layered defense system. This begins with engineering controls and is supplemented by carefully selected Personal Protective Equipment (PPE).
Primary Engineering Control: The Chemical Fume Hood
Given the compound's potential to cause respiratory irritation and harm if inhaled (H332, H335), all manipulations involving the solid form of this compound must be performed within a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow is essential to contain airborne particulates and prevent their release into the laboratory environment, protecting the user from inhalation exposure.[4]
Tier 1 PPE: Essential On-Body Protection
-
Eye and Face Protection: To counter the serious eye irritation risk (H319), chemical safety goggles are mandatory at all times.[5] Standard safety glasses may not provide adequate protection from fine powders that can become airborne during transfer. In situations with a higher risk of splashing, such as when dissolving the material, a face shield should be worn in addition to safety goggles for full facial protection.[4]
-
Protective Clothing: A flame-resistant lab coat, fully fastened, is required to protect against skin contact and contamination of personal clothing.[3][4] Long pants and closed-toe shoes are fundamental laboratory attire and must be worn to prevent exposure to spills.[3][5]
-
Hand Protection: The right gloves are crucial for preventing skin irritation (H315) and potential allergic reactions (H317).[1][2]
-
Recommended Glove Type: Nitrile gloves are the preferred choice for handling this compound.[3][6] Nitrile provides superior resistance to a wide range of chemicals compared to latex and is a vital alternative for individuals with latex allergies.[6][7]
-
Causality: The nitrile material forms a robust barrier against many organic compounds, including aromatic aldehydes and nitriles.[6][8] Always inspect gloves for any signs of degradation or punctures before use.[9]
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that the principles of our hazard assessment are put into direct, safe practice.
-
Preparation:
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.[3]
-
Assemble all necessary equipment (spatula, weigh boat, glassware) and place it within the fume hood to minimize movement in and out of the containment area.
-
Designate a specific area within the hood for handling the solid to contain any potential spills.
-
-
Weighing and Transfer:
-
Open the container slowly inside the fume hood to avoid creating a plume of airborne powder.
-
Use a spatula to carefully transfer the desired amount of this compound to a weigh boat or directly into the reaction vessel. Perform this action gently and close to the surface to minimize dust generation.
-
Securely close the primary container immediately after dispensing.
-
-
Post-Handling Decontamination:
-
Carefully wipe down the spatula, weigh boat, and any surfaces within the fume hood that may have been contaminated, using a solvent-moistened towel (e.g., isopropanol or ethanol).
-
Dispose of the contaminated towel and any single-use items (like the weigh boat) in a designated solid hazardous waste container.[10][11]
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[9]
-
Contingency Plan: Small Spill Response
Even with meticulous planning, spills can occur. A prepared response is essential for maintaining safety. This protocol is for minor spills (typically <100g) of solid material that can be managed by trained laboratory personnel.
Step-by-Step Spill Cleanup Procedure
-
Alert & Isolate: Immediately notify colleagues in the vicinity.[12] Keep the spill area isolated to prevent tracking of the material.
-
Assess & Equip: If you have the training and equipment, proceed with the cleanup.[12] Ensure your PPE is intact. If you need a respirator, you should stop and request assistance from your institution's environmental health and safety office.[13]
-
Contain Spread: If the spill is a powder, do NOT sweep it dry, as this will generate dust.[12][14]
-
Absorb/Neutralize: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13][15] Alternatively, you can carefully wet the powder with a suitable, non-reactive solvent (like water, if compatible) to create a slurry that is easier to manage and does not produce dust.[12]
-
Collect Residue: Carefully scoop the absorbed material or slurry into a designated hazardous waste container.[13][16] Use non-sparking tools if a flammable solvent was used for wetting.[11]
-
Package Waste: Double-bag the collected residue in heavy-duty plastic bags, seal them, and attach a hazardous waste label detailing the contents.[13][15][16]
-
Final Decontamination: Clean the spill area and any affected equipment with a suitable cleaning agent, followed by soap and water.[13]
-
Dispose: Ensure all cleanup materials are disposed of as hazardous waste, separate from normal trash.[13][16] Contact your safety officer for guidance on final disposal.[13]
Caption: Workflow for handling a minor laboratory spill.
Disposal Plan: Completing the Lifecycle
All materials contaminated with this compound, including gloves, disposable labware, and cleanup debris, must be treated as hazardous waste.
-
Contaminated PPE: Used gloves and other disposable items should be placed in a designated hazardous waste container immediately after use.
-
Chemical Waste: Unused or waste this compound and cleanup residues must be collected in clearly labeled, sealed containers.[11]
-
Regulatory Compliance: Never dispose of this chemical down the drain.[3] All waste disposal must adhere strictly to your institution's and local environmental regulations.[10]
By integrating this comprehensive safety and handling plan into your daily workflow, you build a foundation of trust in your procedures and ensure the well-being of yourself and your colleagues.
References
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- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- CP Lab Chemicals. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
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- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?.
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- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
